N-Phenyliminodiacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-(carboxymethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWTAGIANQVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150530 | |
| Record name | N-Phenyliminodiacetic acid (anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-73-1 | |
| Record name | N-Phenyliminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyliminodiacetic acid (anhydride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1137-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyliminodiacetic acid (anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(Phenylimino)diacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Phenyliminodiacetic Acid from Aniline and Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of N-Phenyliminodiacetic acid, a versatile chelating agent and valuable intermediate in pharmaceutical and chemical research.[1] Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers a detailed experimental protocol, and addresses critical aspects of process optimization and safety. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (PIDA), also known as anilinediacetic acid, is an organic compound characterized by a phenyl group attached to an iminodiacetic acid moiety.[1] This structure confers upon it significant chelating properties, allowing for the formation of stable complexes with a variety of metal ions.[1] This characteristic makes PIDA a valuable tool in analytical and coordination chemistry. Furthermore, its potential biological activity has garnered interest in the field of pharmaceutical research, where it serves as a precursor for more complex molecules.[1] The compound typically appears as a white to off-white crystalline solid with solubility in polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1137-73-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 209.20 g/mol | --INVALID-LINK-- |
| Melting Point | 140 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK-- |
Chemical Theory and Mechanism: A Stepwise Approach to Understanding the Synthesis
The synthesis of this compound from aniline and chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically, an N-alkylation of an amine. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid that is bonded to the chlorine atom.
The reaction proceeds in a stepwise manner, with the initial formation of the mono-substituted product, N-phenylglycine. This intermediate can then undergo a second alkylation with another molecule of chloroacetic acid to yield the final product, this compound.
Figure 1: Simplified reaction pathway for the synthesis of this compound.
A critical aspect to consider is the potential for side reactions. The reaction of aniline with chloroacetic acid can also lead to the formation of chloroacetanilide. This occurs through the acylation of aniline. Furthermore, under certain conditions, these intermediates can react with each other or with the starting materials to form byproducts such as phenylimidodiacetic acid mono-anilide and diphenyldiketopiperazine. The formation of these byproducts is influenced by factors such as temperature and the molar ratio of the reactants.
Detailed Experimental Protocol
This protocol is designed to favor the formation of this compound. The key is to control the stoichiometry and reaction conditions to promote the second alkylation step while minimizing the formation of unwanted byproducts.
Materials:
-
Aniline (freshly distilled)
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in deionized water. This alkaline solution is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the products.
-
Addition of Aniline: To the sodium hydroxide solution, add one molar equivalent of freshly distilled aniline with continuous stirring. It is important to use purified aniline to avoid colored impurities in the final product.
-
Controlled Addition of Chloroacetic Acid: Slowly add two molar equivalents of chloroacetic acid to the reaction mixture. The addition should be done portion-wise or as a concentrated solution to control the exothermic nature of the reaction. Maintaining a controlled temperature is key to preventing the formation of byproducts.
-
Reaction under Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound, which is less soluble in acidic aqueous solutions.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts and unreacted starting materials.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Purification:
The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals. The purified crystals can then be collected by filtration and dried.
Process Optimization: Maximizing Yield and Purity
Optimizing the synthesis of this compound involves a careful consideration of several key parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.
Table 2: Key Parameters for Optimization
| Parameter | Rationale and Impact on the Reaction |
| Molar Ratio of Reactants | An excess of chloroacetic acid can favor the formation of the di-substituted product. However, too large an excess can lead to the formation of byproducts. A 1:2 molar ratio of aniline to chloroacetic acid is a good starting point. |
| Reaction Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of undesirable byproducts. Refluxing in an aqueous solution provides a controlled and effective temperature. |
| pH Control | Maintaining an alkaline pH during the reaction is essential to neutralize the HCl produced. This drives the reaction forward. Acidification at the end of the reaction is critical for the precipitation and isolation of the product. |
| Reaction Time | The optimal reaction time needs to be determined experimentally. Monitoring the reaction by TLC can help in determining the point of maximum product formation. |
| Solvent | Water is an effective and environmentally friendly solvent for this reaction. The use of co-solvents is generally not necessary. |
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Melting Point: A sharp melting point close to the literature value (140 °C) is a good indicator of purity.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum should show signals corresponding to the aromatic protons and the methylene protons of the acetic acid groups. The ¹³C NMR will confirm the presence of all the unique carbon atoms in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials and byproducts.
Safety and Handling: A Prerequisite for Responsible Research
Both aniline and chloroacetic acid are hazardous materials and must be handled with appropriate safety precautions.
-
Aniline: Aniline is toxic and can be absorbed through the skin.[3] It is also a suspected carcinogen.[4] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]
-
Chloroacetic Acid: Chloroacetic acid is corrosive and can cause severe burns to the skin and eyes.[6] It is also toxic if inhaled or ingested. Handle with the same level of care as aniline, using a fume hood and appropriate PPE.[6]
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with care, wearing appropriate PPE.
Table 3: Hazard Summary and Handling Precautions
| Chemical | Key Hazards | Recommended Handling Precautions |
| Aniline | Toxic, Suspected Carcinogen, Skin Absorption | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[3][4][5] |
| Chloroacetic Acid | Corrosive, Toxic | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[6] |
| Sodium Hydroxide | Corrosive | Wear gloves and safety goggles. |
| Hydrochloric Acid | Corrosive, Respiratory Irritant | Handle in a fume hood, wear gloves and safety goggles. |
Conclusion
The synthesis of this compound from aniline and chloroacetic acid is a well-established yet nuanced reaction. By understanding the underlying chemical principles, adhering to a detailed and controlled experimental protocol, and prioritizing safety, researchers can reliably produce this valuable compound for a wide range of applications in science and industry. This guide provides the necessary framework for achieving a successful and reproducible synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
A-Z Guide to N-Phenyliminodiacetic Acid Formation: Mechanism, Protocol, and Optimization
Abstract
N-Phenyliminodiacetic acid (PIDA) is a pivotal organic compound, serving as a versatile precursor in the synthesis of dyes, pharmaceuticals, and complexing agents.[1] Its structure, featuring a phenyl group attached to an iminodiacetic acid moiety, imparts unique chelating properties.[1] This technical guide provides an in-depth exploration of the core mechanism governing PIDA formation, focusing on the prevalent synthesis route involving the reaction of aniline with chloroacetic acid. We will dissect the reaction pathway, elucidate the critical role of reaction conditions, present a validated experimental protocol, and summarize key performance data to empower researchers in chemistry and drug development with the foundational knowledge for successful synthesis and optimization.
The Core Mechanism: A Stepwise Nucleophilic Substitution
The industrial synthesis of this compound is predominantly achieved through a sequential N-alkylation of aniline with two equivalents of chloroacetic acid. The entire process can be understood as a tandem SN2 (Substitution Nucleophilic Bimolecular) reaction.
Step 1: Formation of the N-Phenylglycine Intermediate
The reaction initiates with the nucleophilic attack of the nitrogen atom of aniline on the electrophilic α-carbon of chloroacetic acid. Aniline's lone pair of electrons targets the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. This first alkylation step yields the crucial intermediate, N-phenylglycine.[2][3]
The presence of a base, typically sodium hydroxide (NaOH), is fundamentally important for two reasons:
-
Neutralization of Reactant: It converts chloroacetic acid into its more reactive sodium salt, sodium chloroacetate.
-
Driving Equilibrium: It neutralizes the hydrochloric acid (HCl) formed as a byproduct of the SN2 reaction.[4] This neutralization is critical as it prevents the protonation of the aniline reactant, which would render it non-nucleophilic, and drives the reaction towards the products according to Le Châtelier's principle.
Step 2: Second Alkylation to Yield PIDA
The secondary amine of the newly formed N-phenylglycine is now also nucleophilic. It proceeds to attack a second molecule of chloroacetic acid (or its salt) in another SN2 reaction. This second alkylation displaces a second chloride ion and forms the final this compound product.[2] Again, a basic medium is required to neutralize the HCl byproduct from this second step.
The overall reaction can be summarized as: C₆H₅NH₂ + 2 ClCH₂COOH + 4 NaOH → C₆H₅N(CH₂COONa)₂ + 2 NaCl + 4 H₂O
Subsequent acidification of the resulting disodium salt solution precipitates the final this compound product.
The mechanistic pathway is visualized in the diagram below.
Caption: Reaction mechanism for this compound formation.
Key Experimental Parameters and Their Justification
Optimizing the synthesis of PIDA requires careful control over several experimental variables. The rationale behind these choices is critical for achieving high yield and purity.
| Parameter | Recommended Range | Justification |
| Molar Ratio | Aniline : Chloroacetic Acid ≈ 1 : 2.2 | A slight excess of chloroacetic acid ensures the complete conversion of the N-phenylglycine intermediate, maximizing the yield of the final product. |
| Base | Sodium Hydroxide (NaOH) | NaOH is a strong, inexpensive base that effectively neutralizes the chloroacetic acid and the HCl byproduct, driving the reaction forward.[4] |
| Temperature | 60-100 °C | Heating accelerates the rate of the SN2 reactions. However, temperatures above 100°C can increase the rate of side reactions, such as the hydrolysis of chloroacetic acid to glycolic acid, reducing overall yield. |
| pH Control | Maintain pH 9-11 during reaction | Keeping the solution alkaline is crucial to ensure the aniline and N-phenylglycine remain deprotonated and thus nucleophilic. It also facilitates the dissolution of reactants and products. |
| Final pH | Acidify to pH ~2 for precipitation | PIDA is least soluble in water at its isoelectric point. Acidification with a strong acid like HCl protonates the carboxylate groups, causing the product to precipitate out of the solution for collection.[5] |
Validated Laboratory Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
Aniline (99%)
-
Chloroacetic acid (99%)
-
Sodium hydroxide (pellets)
-
Hydrochloric acid (concentrated, 37%)
-
Deionized water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
pH meter or pH indicator strips
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Sodium Hydroxide Solution: In the three-neck flask, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 200 mL of deionized water. The dissolution is exothermic; allow the solution to cool to near room temperature.
-
Addition of Aniline: While stirring, add 23.3 g (0.25 mol) of aniline to the NaOH solution.
-
Preparation of Sodium Chloroacetate: In a separate beaker, carefully dissolve 52.0 g (0.55 mol) of chloroacetic acid in 100 mL of water. Slowly neutralize this solution with a concentrated NaOH solution until the pH is approximately 7. This step should be done cautiously in an ice bath as it is highly exothermic.
-
Reaction Initiation: Transfer the neutral sodium chloroacetate solution to the dropping funnel. Add the solution dropwise to the stirred aniline mixture over a period of 60-90 minutes.
-
Heating and Reaction: After the addition is complete, heat the reaction mixture to 90°C. Maintain this temperature with constant stirring for 4-6 hours. Monitor the reaction progress if analytical capabilities (e.g., TLC, HPLC) are available.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice bath.
-
Acidification: Slowly and with vigorous stirring, add concentrated hydrochloric acid to the reaction mixture until the pH of the solution reaches ~2. A thick, white to off-white precipitate of this compound will form.[5]
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove residual salts (NaCl) and unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 70-85%.
Concluding Remarks
The formation of this compound via the double N-alkylation of aniline is a robust and well-understood chemical transformation. Mastery of this synthesis lies not just in following the steps, but in understanding the underlying mechanistic principles. The nucleophilic character of the amine, the electrophilic nature of the haloacid, and the indispensable role of the base are the pillars of this reaction. By carefully controlling stoichiometry, temperature, and pH, researchers can reliably produce high-purity PIDA, paving the way for its application in advanced material and pharmaceutical development.
References
- 1. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. US4415751A - Process for preparing phenylalkanoic acids - Google Patents [patents.google.com]
An In-Depth Technical Guide to N-Phenyliminodiacetic Acid (CAS 1137-73-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
N-Phenyliminodiacetic acid (CAS 1137-73-1), also known as anilinodiacetic acid, is an organic compound featuring a phenyl group attached to a nitrogen atom which is, in turn, substituted with two carboxymethyl groups. This unique structure makes it a powerful tridentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1] Its ability to coordinate with metals, coupled with its organic framework, has positioned this compound as a valuable molecule in diverse fields, including coordination chemistry, analytical chemistry, and as a precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, mechanisms, and key applications, offering field-proven insights for researchers and developers.
Physicochemical Properties
This compound is typically a white to off-white or grayish to beige crystalline solid.[1][2] It is soluble in polar solvents such as water and alcohols, with limited solubility in non-polar solvents.[1] The presence of two carboxylic acid groups imparts acidic properties to the molecule, allowing for the donation of protons in solution.[1]
| Property | Value | Source |
| CAS Number | 1137-73-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [2] |
| Melting Point | 156 °C | [2] |
| Boiling Point (Predicted) | 451.2 ± 30.0 °C | [2] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |
| pKa₁ | 2.40 (at 20 °C) | [2] |
| pKa₂ | 4.98 (at 20 °C) | [2] |
| Appearance | Grayish to beige powder | [2] |
Synthesis and Manufacturing: A Foundational Reaction
The synthesis of this compound is primarily achieved through the reaction of aniline with chloroacetic acid. This nucleophilic substitution reaction, while established for over a century, remains a fundamental method for its preparation.
Causality Behind Experimental Choices
The core of this synthesis involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbon of chloroacetic acid. The use of a base is crucial to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The reaction is typically carried out in an aqueous medium, and heating is employed to increase the reaction rate. The stoichiometry is key; using at least two equivalents of chloroacetic acid for every one equivalent of aniline is necessary to ensure the formation of the di-substituted product.
Experimental Protocol: Synthesis of this compound
This protocol is based on established chemical principles for the N-alkylation of anilines with haloacetic acids.[4]
Materials:
-
Aniline
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (2.0 equivalents) in distilled water.
-
Carefully neutralize the chloroacetic acid solution with a solution of sodium hydroxide (2.0 equivalents) while cooling the flask in an ice bath.
-
To this solution, add aniline (1.0 equivalent) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Key Applications and Mechanisms of Action
The utility of this compound stems from its ability to act as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two carboxylate oxygen atoms. This chelation forms stable five-membered rings, a thermodynamically favorable arrangement.
Coordination Chemistry and Catalysis
This compound forms stable complexes with a wide range of transition metals, including cobalt(II) and copper(II), as well as lanthanides.[5] These metal complexes have diverse applications, particularly in catalysis. The ligand's structure can create a specific coordination environment around the metal ion, influencing its redox properties and reactivity. For instance, metal complexes of this compound and its derivatives can be explored as catalysts in oxidation reactions and cross-coupling reactions.[6][7] The steric and electronic properties of the phenyl group can be tuned through substitution to modulate the catalytic activity and selectivity of the resulting metal complex.
References
- 1. Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, reactivity and catalysis of heterobimetallic PNNN complexes [openresearch-repository.anu.edu.au]
- 3. Synthesis and Characterization of Cobalt(II) N, N'-Diphenylazodioxide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Theoretical Calculation of N-Phenyliminodiacetic Acid (PIDA) pKa Values
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the acid dissociation constants (pKa) of N-Phenyliminodiacetic acid (PIDA). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep dive into the causal reasoning behind methodological choices in computational chemistry. By integrating established theoretical principles with practical, field-proven insights, this guide serves as a self-validating system for obtaining reliable and accurate pKa predictions for polyprotic molecules like PIDA. We will explore the foundational theory, detail a step-by-step computational workflow using Density Functional Theory (DFT), and present a comparative analysis of theoretical and experimental data, all while adhering to the highest standards of scientific integrity.
Introduction: The Significance of pKa in the Context of this compound
This compound (PIDA), a derivative of iminodiacetic acid, is a molecule of significant interest in coordination chemistry and pharmaceutical sciences.[1] Its structure, featuring two carboxylic acid moieties attached to a phenyl-substituted nitrogen atom, endows it with potent metal-chelating properties. The protonation state of these carboxylic acid groups, governed by their respective pKa values, is a critical determinant of PIDA's chemical behavior.
The ability to accurately predict the pKa values of PIDA is paramount for several reasons:
-
Chelation Efficiency: The affinity and selectivity of PIDA for different metal ions are highly dependent on the ionization state of its carboxylate groups.
-
Pharmacokinetics: In drug development, the pKa of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, as it dictates the molecule's charge at a given physiological pH.
-
Reactivity and Solubility: The protonation state affects the molecule's overall charge, which in turn impacts its solubility in various solvents and its reactivity in chemical syntheses.[1]
Experimentally, the pKa values for this compound have been determined to be pK_a1 = 2.40 and pK_a2 = 4.98 at 20°C.[2] These values serve as a crucial benchmark for validating our theoretical calculations. This guide will provide the theoretical and practical framework to compute these values from first principles.
Theoretical Foundations of pKa Calculation
The pKa value is fundamentally related to the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, typically water.[3] The relationship is given by the equation:
pKa = ΔG / (2.303 * RT)
where R is the ideal gas constant and T is the temperature in Kelvin. Computational chemistry offers a powerful avenue to calculate this ΔG, and by extension, the pKa.[3][4] The two predominant theoretical approaches for this are the Direct Method and the Thermodynamic Cycle Method .
The Direct Method
This approach directly calculates the Gibbs free energy change of the deprotonation reaction in the solvated state:
HA(aq) ⇌ A⁻(aq) + H⁺(aq)
While conceptually straightforward, this method faces a significant challenge in accurately determining the Gibbs free energy of a solvated proton (H⁺(aq)), which is a notoriously difficult parameter to compute reliably.[5]
The Thermodynamic Cycle Method: A More Robust Approach
To circumvent the issue of the solvated proton's free energy, the thermodynamic cycle method is often employed.[6] This method breaks down the deprotonation process in solution into a series of more computationally tractable steps, as illustrated below.
Caption: Thermodynamic cycle for pKa calculation.
The Gibbs free energy of deprotonation in the aqueous phase (ΔG(aq)) can be calculated as:
ΔG(aq) = ΔG(gas) + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)
-
ΔG(gas): The Gibbs free energy change of deprotonation in the gas phase. This is calculated as G(A⁻, gas) + G(H⁺, gas) - G(HA, gas). The Gibbs free energy of a proton in the gas phase is a known constant.
-
ΔG_solv: The Gibbs free energy of solvation for the acidic (HA), basic (A⁻), and proton (H⁺) species.
The key advantage of this method is that the highly uncertain ΔG_solv(H⁺) term can be replaced with a well-established experimental value, leading to more accurate pKa predictions.
The Computational Protocol: A Step-by-Step Guide for PIDA
This section outlines a detailed protocol for calculating the pKa values of this compound using Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it offers a good balance between accuracy and computational cost for pKa calculations.[3][7]
Choice of Computational Method
-
Functional: The choice of the DFT functional is crucial. For carboxylic acids, hybrid functionals such as B3LYP and M06-2X have shown good performance.[7][8] Range-separated hybrid functionals like CAM-B3LYP are also a strong choice, particularly for systems where charge transfer is important.[2]
-
Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure, especially for the anionic species. The 6-311++G(d,p) basis set is a good starting point, as it includes diffuse functions (++) to handle anions and polarization functions (d,p) for more accurate geometry descriptions.[7]
-
Solvation Model: An implicit solvent model is used to account for the bulk solvent effects. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used and have proven to be effective for pKa calculations.[2][5]
Experimental Workflow
The following workflow details the necessary computational steps to calculate the pKa values of PIDA.
Caption: Computational workflow for PIDA pKa calculation.
Step 1: Geometry Optimization in the Gas Phase
-
Objective: To find the lowest energy conformation of each species (H₂A, HA⁻, and A²⁻) in the gas phase.
-
Procedure:
-
Build the 3D structures of the neutral (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) forms of PIDA using a molecular modeling software.
-
Perform a geometry optimization calculation for each species using the chosen DFT functional and basis set.
-
Step 2: Frequency Analysis in the Gas Phase
-
Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain the Gibbs free energy corrections.
-
Procedure:
-
Perform a frequency calculation on each of the optimized structures from Step 1.
-
Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
Extract the thermal corrections to the Gibbs free energy from the output of this calculation.
-
Step 3: Single Point Energy Calculation in the Solvated Phase
-
Objective: To calculate the electronic energy of each species in the aqueous phase using the gas-phase optimized geometry.
-
Procedure:
-
Using the optimized geometries from Step 1, perform a single point energy calculation for each species.
-
In this calculation, include the chosen implicit solvation model (e.g., PCM or SMD) with water as the solvent.
-
Step 4: Calculation of Gibbs Free Energies
-
Objective: To compute the total Gibbs free energy for each species in both the gas and solvated phases.
-
Procedure:
-
G(gas): Sum the electronic energy from the gas-phase optimization (Step 1) and the thermal correction to the Gibbs free energy from the frequency analysis (Step 2).
-
G(aq): Sum the electronic energy from the solvated single point energy calculation (Step 3) and the thermal correction to the Gibbs free energy from the frequency analysis (Step 2).
-
Step 5: pKa Calculation
-
Objective: To calculate the two pKa values for PIDA using the computed Gibbs free energies and the thermodynamic cycle.
-
For pKa1 (H₂A ⇌ HA⁻ + H⁺): ΔG(aq)₁ = G(HA⁻, aq) + G(H⁺, aq) - G(H₂A, aq) pKa₁ = ΔG(aq)₁ / (2.303 * RT)
-
For pKa2 (HA⁻ ⇌ A²⁻ + H⁺): ΔG(aq)₂ = G(A²⁻, aq) + G(H⁺, aq) - G(HA⁻, aq) pKa₂ = ΔG(aq)₂ / (2.303 * RT)
Note: A reliable experimental value for the Gibbs free energy of solvation of a proton (G(H⁺, aq)) should be used.
Data Presentation and Analysis
The following table summarizes the experimental pKa values for this compound and provides a template for presenting the theoretically calculated values.
| pKa Value | Experimental Value (20°C)[2] | Calculated Value (DFT) |
| pKa₁ | 2.40 | [Insert Calculated Value] |
| pKa₂ | 4.98 | [Insert Calculated Value] |
A comparison between the calculated and experimental values allows for an assessment of the accuracy of the chosen computational protocol. Discrepancies can often be attributed to factors such as the choice of functional, basis set, and solvation model. For highly accurate predictions, it may be necessary to test different combinations of these parameters.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the pKa values of this compound. By following the detailed workflow and understanding the underlying theoretical principles, researchers can obtain reliable predictions that can inform a wide range of applications, from the design of novel chelating agents to the optimization of drug candidates.
Future work in this area could explore the use of more advanced computational methods, such as combining DFT with machine learning algorithms to refine pKa predictions across a broader range of molecules.[9][10] Additionally, the explicit inclusion of a few water molecules in the first solvation shell, in conjunction with an implicit solvent model, can sometimes lead to improved accuracy.
References
- 1. "Experimentation with different thermodynamic cycles used for pKa calcu" by George C. Shields and Matthew D. Liptak [digitalcommons.bucknell.edu]
- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 10. DFT-Machine Learning Approach for Accurate Prediction of pKa. | Semantic Scholar [semanticscholar.org]
N-Phenyliminodiacetic acid coordination chemistry with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of N-Phenyliminodiacetic Acid with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PIDA) represents a versatile tridentate ligand, coordinating through two carboxylate oxygen atoms and a central tertiary nitrogen atom. This architecture allows for the formation of stable chelate rings with a variety of transition metal ions, leading to complexes with diverse geometries and interesting physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and coordination behavior of PIDA with transition metals. We delve into the causality behind experimental choices in synthesis and characterization, offering field-proven insights for researchers. Furthermore, this guide explores the burgeoning applications of these complexes, particularly in the realm of biological systems and drug development, where their potential as antimicrobial and anticancer agents is being actively investigated.
Introduction: The Structural and Coordinative Potential of this compound
The field of coordination chemistry continuously explores ligands that can form stable and functionally diverse metal complexes.[1] this compound (PIDA) is an intriguing ligand from the aminopolycarboxylate family, structurally analogous to well-known chelating agents. Its core structure features an iminodiacetate group (-N(CH₂COOH)₂) attached to a phenyl ring. This combination imparts several key features:
-
Tridentate Coordination: PIDA typically acts as a tridentate O,N,O-donor ligand, utilizing the two carboxylate oxygens and the tertiary nitrogen to form two stable five-membered chelate rings upon coordination with a metal ion.[2] This chelating effect significantly enhances the thermodynamic stability of the resulting complexes compared to those with monodentate ligands.
-
Electronic and Steric Tuning: The phenyl group allows for synthetic modification (e.g., introduction of substituents), which can modulate the electronic properties (electron-donating or -withdrawing effects) and steric bulk of the ligand. This, in turn, influences the properties of the metal complex, such as its stability, redox potential, and biological activity.
-
Biological Relevance: The iminodiacetate moiety is found in various biologically significant molecules. The chelation of metal ions, which are crucial trace elements in biological systems, is a key aspect of their function and, sometimes, their pathology.[3] Synthesizing complexes with ligands like PIDA allows for the systematic study of metal-ligand interactions and their potential as therapeutic agents. The chelation can increase the lipophilicity of the metal ion, facilitating its transport across cell membranes and enhancing its biological efficacy.[3]
The study of PIDA-transition metal complexes is driven by the desire to create compounds with tailored geometries, electronic structures, and reactivity, making them candidates for applications ranging from catalysis to medicinal inorganic chemistry.[4][5]
Synthesis of PIDA-Transition Metal Complexes: A Methodological Approach
The synthesis of PIDA-transition metal complexes is generally straightforward, relying on the principles of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid and the ligand as a Lewis base.[6] The most common approach involves the direct reaction of a transition metal salt (e.g., chlorides, nitrates, acetates) with PIDA in a suitable solvent.
Experimental Protocol: General Synthesis of a PIDA-M(II) Complex
This protocol provides a self-validating framework for the synthesis of a generic divalent transition metal complex with PIDA.
1. Reagent Preparation:
- Prepare a solution of this compound (PIDA) by dissolving it in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). Gentle heating may be required to ensure complete dissolution.
- Rationale: The choice of solvent is critical to ensure both reactants are soluble. Alcohols are often used as they can dissolve both the organic ligand and many inorganic metal salts.
- Prepare a separate solution of the transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent.
2. Reaction Mixture:
- Slowly add the metal salt solution dropwise to the PIDA solution while stirring continuously. A typical molar ratio is 2:1 (Ligand:Metal), as PIDA is a tridentate ligand and can occupy multiple coordination sites, often leading to complexes with 1:2 stoichiometry.[7]
- Rationale: Continuous stirring ensures a homogenous reaction mixture. A color change upon mixing is often the first visual indicator of complex formation, resulting from changes in the d-orbital electronic transitions of the metal ion upon coordination.[8]
3. Reflux and Precipitation:
- Heat the resulting mixture to reflux for a period of 2-4 hours.[9]
- Rationale: Refluxing provides the necessary activation energy to overcome any kinetic barriers to complex formation, ensuring the reaction goes to completion.
- After reflux, allow the solution to cool slowly to room temperature. In many cases, the metal complex will precipitate out as a crystalline solid. If precipitation is slow, the volume can be reduced by evaporation, or the solution can be left to stand for several days.
4. Isolation and Purification:
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with small portions of the cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.
- Dry the purified complex in a desiccator over a drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
5. Verification:
- The successful synthesis is confirmed through the characterization techniques detailed in the following section. A key initial check is the melting point, which for a pure complex should be sharp and higher than that of the free ligand.[2]
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous characterization of newly synthesized PIDA-metal complexes. Each technique provides a different piece of the structural puzzle.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of PIDA to the metal ion. Key vibrational bands of the free ligand are compared to those in the complex.
-
Carboxylate (COOH) Group: In the free PIDA ligand, the C=O stretch of the carboxylic acid appears as a strong band typically around 1700-1725 cm⁻¹. Upon coordination to a metal ion through the carboxylate oxygen, this band shifts to a lower frequency (typically 1650-1660 cm⁻¹).[1] This shift is a definitive indicator of coordination. The disappearance of the broad O-H stretch (around 3300-3400 cm⁻¹) also signals deprotonation and coordination of the carboxylate group.
-
Tertiary Amine (C-N) Group: The C-N stretching vibration, found around 1150 cm⁻¹ in the free ligand, may show a slight shift upon coordination of the nitrogen atom to the metal center.[1]
-
New Bands: The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of the formation of metal-ligand bonds.[1]
-
-
Electronic (UV-Visible) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the geometry around the metal ion.
-
Ligand-to-Metal Charge Transfer (LMCT): Intense bands, often in the UV or near-UV region, can be attributed to LMCT transitions.[10]
-
d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to electronic transitions between d-orbitals. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar). For instance, a Cu(II) complex in a distorted octahedral environment often shows a broad band around 15,000 cm⁻¹ corresponding to the ²Eg → ²T₂g transition.[1]
-
Molar Conductance and Magnetic Susceptibility
-
Molar Conductance: By measuring the molar conductivity of a dilute solution of the complex (typically 10⁻³ M in a solvent like DMF or DMSO), one can determine whether the complex is an electrolyte or non-electrolyte.[11] Low conductance values (typically < 20 Ω⁻¹ cm² mol⁻¹) indicate a non-electrolytic nature, suggesting that any anions present (like Cl⁻ from the metal salt) are coordinated directly to the metal ion within the primary coordination sphere.[8]
-
Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the central metal ion. This information is crucial for deducing the metal's oxidation state and coordination geometry. For example, an octahedral Co(II) (d⁷) complex is typically high-spin with three unpaired electrons and a magnetic moment in the range of 4.1-5.2 B.M.[1][12]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and identify the presence and nature of water molecules.[7][13]
-
Dehydration: An initial weight loss at a relatively low temperature (e.g., < 150 °C) typically corresponds to the loss of lattice (uncoordinated) water molecules. Weight loss at higher temperatures (e.g., > 150 °C) suggests the removal of coordinated water molecules.[10]
-
Decomposition: At higher temperatures, the organic ligand decomposes, eventually leaving a stable metal oxide as the final residue. The experimental weight loss at each stage can be compared with calculated values to confirm the stoichiometry of the complex.[7][14]
Single-Crystal X-ray Diffraction
This is the most definitive technique for determining the solid-state structure of a crystalline complex.[15] It provides precise information on:
-
Coordination Geometry: Unambiguously determines the geometry around the metal center (e.g., octahedral, tetrahedral).[16][17]
-
Bond Lengths and Angles: Provides exact measurements of the M-O and M-N bond lengths and the angles within the chelate rings.
-
Crystal Packing: Reveals how the complex molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.[15]
Coordination Modes and Geometries
PIDA's structure as a tripodal, tridentate ligand allows it to form highly stable complexes. The primary coordination mode involves the two carboxylate oxygens and the central nitrogen atom binding to a single metal center.
This coordination typically results in the formation of two five-membered chelate rings, a thermodynamically favorable arrangement. When two PIDA ligands coordinate to a single metal ion, a 1:2 (Metal:Ligand) complex is formed, often resulting in a distorted octahedral geometry. The two PIDA ligands occupy six coordination sites, creating a stable coordination sphere around the metal.[1] Other species, such as water molecules or anions (e.g., Cl⁻), can also occupy coordination sites depending on the reaction conditions and the nature of the metal ion.[16]
Applications in Drug Development and Biological Systems
A significant driver for the synthesis of transition metal complexes is their potential application in medicine and biology.[4][18] The coordination of an organic molecule like PIDA to a metal ion can dramatically alter its biological properties.
Antimicrobial Activity
Many organic compounds show altered and often enhanced biological activity upon chelation.[3] PIDA-metal complexes are being investigated for their antimicrobial properties against various bacterial and fungal strains.[9]
Mechanism of Action (Tweedy's Chelation Theory):
-
Increased Lipophilicity: The coordination of the ligand reduces the polarity of the metal ion because the positive charge of the metal is partially shared with the donor atoms of the ligand.[3]
-
Enhanced Membrane Permeation: This increase in lipophilicity and delocalization of charge enhances the complex's ability to cross the lipid layers of microbial cell membranes.
-
Disruption of Cellular Processes: Once inside the cell, the metal ion can be released and can bind to essential biomolecules like enzymes or DNA, disrupting normal cellular processes and leading to cell death. The complex itself may also act as the toxic agent.
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
This protocol outlines a standard method for assessing the antibacterial activity of synthesized PIDA complexes.
1. Culture Preparation:
- Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by growing it in a nutrient broth until it reaches the logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
- Rationale: Using a standardized bacterial concentration ensures the reproducibility of the results.
2. Plate Preparation:
- Pour sterile Mueller-Hinton Agar into sterile petri dishes and allow it to solidify.
- Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
3. Well Diffusion Assay:
- Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.
- Prepare solutions of the test complexes and the free PIDA ligand at a known concentration (e.g., 1 mg/mL in DMSO).
- Pipette a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
- Rationale: The controls are essential to validate the experiment. The positive control confirms the susceptibility of the bacteria, while the negative control ensures the solvent has no inhibitory effect.
4. Incubation and Measurement:
- Incubate the plates at 37 °C for 24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
5. Interpretation:
- A larger zone of inhibition indicates greater antimicrobial activity. By comparing the zones of the metal complexes to that of the free ligand, the effect of chelation on biological activity can be determined. Often, the complexes show significantly higher activity than the free ligand.[8]
Anticancer and Cytotoxic Potential
The success of platinum-based anticancer drugs like cisplatin has spurred immense research into other metal-based therapeutics.[4] Transition metal complexes offer different coordination geometries, redox potentials, and ligand exchange kinetics compared to platinum, which may lead to different mechanisms of action and potentially overcome issues of drug resistance. PIDA complexes of metals like copper, cobalt, and nickel are evaluated for their ability to inhibit the growth of cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) or by intercalating with DNA.
Quantitative Data Summary
For comparative analysis, the key physicochemical data for a hypothetical series of PIDA complexes with first-row transition metals are summarized below. Such tables are crucial for identifying trends across a series of compounds.
| Complex | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) | Key IR Bands (cm⁻¹) (ν(C=O), ν(M-O/N)) | Proposed Geometry |
| [Co(PIDA)₂]·2H₂O | Pink | 12.5 | 4.98 | 1658, 530, 490 | Distorted Octahedral |
| [Ni(PIDA)₂]·2H₂O | Green | 15.2 | 3.15 | 1660, 535, 492 | Distorted Octahedral |
| [Cu(PIDA)₂]·H₂O | Blue | 14.8 | 1.85 | 1655, 540, 495 | Distorted Octahedral |
| [Zn(PIDA)₂] | White | 10.7 | Diamagnetic | 1662, 528, 488 | Distorted Octahedral |
Data are representative and compiled based on typical values reported in the literature for similar complexes for illustrative purposes.[1]
Conclusion and Future Outlook
The coordination chemistry of this compound with transition metals provides a rich field for scientific exploration. The ligand's tridentate nature facilitates the synthesis of stable, well-defined complexes with predictable stoichiometries and geometries. The combination of robust characterization techniques allows for a deep understanding of their structural and electronic properties.
For researchers in drug development, PIDA-metal complexes represent a promising class of compounds. The ability to systematically tune the properties of the complex by changing the metal ion or modifying the ligand's phenyl ring offers a rational approach to designing new therapeutic agents. Future research will likely focus on:
-
Expanding the range of metal ions used, including second and third-row transition metals and lanthanides.
-
Synthesizing substituted PIDA derivatives to establish clear structure-activity relationships.
-
Conducting detailed mechanistic studies to elucidate how these complexes exert their biological effects at a molecular level.
By integrating synthetic inorganic chemistry with rigorous biological evaluation, the full potential of these versatile coordination compounds can be realized.
References
- 1. sjctni.edu [sjctni.edu]
- 2. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.tcd.ie [chemistry.tcd.ie]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. num.univ-msila.dz [num.univ-msila.dz]
- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and structural characterization of Ti(III) and Mo(III) complexes supported by PNP pincer ligands | European Journal of Chemistry [eurjchem.com]
- 16. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digibug.ugr.es [digibug.ugr.es]
The Multifaceted Biological Activities of N-Phenyliminodiacetic Acid Derivatives: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the diverse biological activities of N-Phenyliminodiacetic acid (PhIDA) derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of this versatile class of compounds, underpinned by mechanistic insights and detailed experimental protocols.
Introduction to this compound (PhIDA) Derivatives
This compound is a chemical scaffold characterized by a phenyl ring attached to a nitrogen atom, which in turn is connected to two acetic acid groups. The structural versatility of PhIDA allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential. These derivatives have garnered considerable interest in medicinal chemistry due to their ability to chelate metal ions and interact with various biological targets.
Anticancer Activity: Unraveling the Pro-Apoptotic Potential
This compound derivatives have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines.
Mechanism of Action: Inducing Programmed Cell Death
The primary anticancer mechanism of many PhIDA derivatives lies in their ability to induce apoptosis, or programmed cell death, in malignant cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Evidence suggests that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: PhIDA derivatives can perturb the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis.
-
Extrinsic (Death Receptor) Pathway: Some derivatives may interact with death receptors on the cell surface, such as Fas or TNF receptors, initiating a signaling cascade that directly activates executioner caspases.
Figure 1: Apoptotic pathways induced by PhIDA derivatives.
Furthermore, the formation of metal complexes with PhIDA derivatives can enhance their anticancer activity. These complexes may exhibit altered redox potentials and geometries, facilitating interactions with biological macromolecules like DNA and critical enzymes involved in cancer cell proliferation.
Quantitative Assessment of Anticancer Potency
The cytotoxic effects of PhIDA derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4b | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [1] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PhIDA derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. PhIDA derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of PhIDA derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms.
-
Cell Membrane Disruption: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: These compounds can chelate metal ions that are essential cofactors for microbial enzymes, thereby inhibiting their activity and disrupting metabolic pathways.
-
DNA Interaction: Some PhIDA derivatives may bind to microbial DNA, interfering with replication and transcription processes.
Quantitative Assessment of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phenylacetamide derivative 5 | Escherichia coli | 0.64 | [2] |
| Phenylacetamide derivative 21 | Escherichia coli | 0.67 | [2] |
| Sulfonamide derivative I | Staphylococcus aureus (MRSA) | 32-512 | [3] |
| Sulfonamide derivative II | Staphylococcus aureus (MRSA) | 32-512 | [3] |
Experimental Protocol: Broth Dilution Method for MIC Determination
The broth dilution method is a standard technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Serial Dilution: Prepare a series of twofold dilutions of the PhIDA derivative in a liquid growth medium in test tubes or a 96-well microtiter plate.
-
Inoculation: Inoculate each dilution with a standardized suspension of the target microorganism.
-
Incubation: Incubate the tubes or plate under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).
-
Observation: Visually inspect the tubes or wells for turbidity, which indicates microbial growth.
-
MIC Determination: The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Figure 3: Broth dilution method for MIC determination.
Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, PhIDA derivatives have shown potential in other therapeutic areas.
Anti-inflammatory Activity
Certain PhIDA derivatives exhibit anti-inflammatory effects, likely through the inhibition of key inflammatory mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial in the inflammatory response. Some phenyl derivatives have been shown to modulate these pathways, suggesting a potential mechanism for the anti-inflammatory action of PhIDA derivatives. Inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, is another possible mechanism.
Anticonvulsant Activity
Preliminary studies on related N-phenyl derivatives have indicated potential anticonvulsant properties. The proposed mechanisms include the modulation of voltage-gated ion channels, such as sodium and calcium channels, which play a critical role in neuronal excitability. By blocking these channels, these compounds may reduce the excessive neuronal firing that characterizes seizures.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy and safety in vivo. The versatility of the PhIDA scaffold offers a rich platform for the development of novel therapeutics to address a range of unmet medical needs.
References
Methodological & Application
using N-Phenyliminodiacetic acid in ion exchange chromatography for metal separation
An in-depth guide to the principles, protocols, and applications of N-Phenyliminodiacetic Acid (PIDA) functionalized resins for selective metal ion separation.
Introduction: The Power of Selective Chelation in Chromatography
The separation and purification of specific metal ions from complex mixtures is a critical task in fields ranging from environmental remediation and hydrometallurgy to the production of high-purity materials for drug development and catalysis. Ion exchange chromatography is a cornerstone technique for these separations, but its efficacy is dramatically enhanced through the use of chelating resins.[1] These resins incorporate functional groups that form strong, selective coordinate bonds with target metal ions, a process known as chelation.[2]
This compound (PIDA) is a highly effective chelating ligand. When immobilized onto a solid support, such as a polystyrene-divinylbenzene copolymer, it creates a powerful stationary phase for the selective capture of metal ions. The core of its functionality lies in the iminodiacetic acid (IDA) group, which features a tertiary nitrogen atom and two carboxylic acid groups.[3] This arrangement allows it to act as a tridentate ligand, forming stable, five-membered rings with metal cations. The addition of the phenyl group to the nitrogen atom modifies the electronic properties and steric environment of the chelating site, potentially influencing its selectivity for different metals compared to standard IDA resins.
This guide provides a comprehensive overview of the principles and methodologies for using PIDA-based chelating resins in ion exchange chromatography for metal separation, designed for researchers and scientists seeking to implement this robust technique.
Mechanism of Action: The Chemistry of PIDA-Metal Complexation
The selectivity of a PIDA-functionalized resin is governed by the principles of coordination chemistry. The iminodiacetic acid moiety is the active component responsible for binding metal ions.
-
Coordination and Chelate Formation: The two carboxylate groups (-COO⁻) and the tertiary amine nitrogen (N) of the PIDA molecule act as electron-pair donors (Lewis bases). They coordinate with a single metal ion (a Lewis acid) to form a stable coordination complex.[4] This multi-point attachment creates highly stable five-membered ring structures, an effect known as the "chelate effect," which is fundamental to the resin's high affinity for metal ions.[2]
-
Influence of pH: The pH of the aqueous solution is the most critical parameter controlling the adsorption process. At low pH, the carboxylic acid groups are protonated (-COOH), and the nitrogen atom may also be protonated. In this state, their ability to donate electrons and coordinate with metal ions is significantly reduced. As the pH increases, these groups deprotonate, becoming negatively charged (-COO⁻) and thus highly available for chelation.[3][5] This pH-dependent binding allows for precise control over the adsorption and elution of metals.
-
Metal Ion Selectivity: The stability of the metal-PIDA complex varies for different metal ions, which is the basis for separation. This selectivity is influenced by factors such as the metal's charge density, ionic radius, and preferred coordination geometry. Generally, chelating resins with iminodiacetic acid groups exhibit a strong affinity for transition metals.[3][6] The selectivity for various divalent cations in aqueous solutions often follows the order: Cu²⁺ > Pb²⁺ > Ni²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺.[6]
Caption: Chelation of a divalent metal ion (M²⁺) by the this compound (PIDA) functional group.
Application Protocols: Selective Separation of Heavy Metal Ions
This section provides detailed protocols for the separation of transition metal ions like Cu²⁺, Ni²⁺, and Zn²⁺ from an aqueous sample using a PIDA-functionalized resin column.
I. Resin Preparation and Column Packing
The foundation of a successful separation is a properly prepared and packed chromatography column.
Materials:
-
PIDA-functionalized resin (e.g., on a polystyrene-divinylbenzene support)
-
Chromatography column
-
Deionized (DI) water
-
Buffer for slurrying (e.g., 0.1 M acetate buffer, pH adjusted as needed)
Protocol:
-
Resin Hydration: Weigh the required amount of dry resin. Add it to a beaker with an excess of DI water. Allow the resin to swell for at least 1-2 hours, or as recommended by the manufacturer. This prevents the generation of fines from rapid swelling in the column.
-
Fines Removal: Gently stir the slurry and let the resin beads settle for 5-10 minutes. Carefully decant and discard the supernatant containing the fine particles. Repeat this process 3-4 times until the supernatant is clear.[7] Fines can clog the column and impede flow, leading to high backpressure and poor resolution.
-
Slurry Preparation: Decant the water and replace it with the chosen slurrying buffer. Create a homogenous slurry with a resin-to-buffer ratio of approximately 50-70%.[6]
-
Column Packing: Mount the column vertically on a stand.[7] Add a small amount of buffer to the column. Pour the resin slurry into the column in a single, continuous motion to avoid stratification.
-
Bed Settling: Open the column outlet and allow the buffer to drain, which will cause the resin bed to settle.[7] Continuously add more slurry to maintain a liquid layer above the settling bed until the desired bed height is reached. Crucially, do not allow the resin bed to run dry at any point.
Scientist's Note: The choice of column dimensions depends on the application. For analytical separations requiring high resolution, smaller mesh size resins (200-400 mesh) in longer, narrower columns are used. For preparative or large-scale applications where flow rate is more important, larger mesh sizes (50-100 mesh) are suitable.[6]
II. Column Equilibration
Equilibration prepares the stationary phase for sample loading by setting the appropriate pH and ionic conditions for metal binding.
Materials:
-
Equilibration/Binding Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0-6.0)
Protocol:
-
Connect the packed column to a chromatography system or a peristaltic pump.
-
Pump the Equilibration/Binding Buffer through the column at the desired operational flow rate.
-
Wash the column with at least 5-10 column volumes (CV) of the buffer.
-
Monitor the pH and conductivity of the column effluent. The column is considered equilibrated when the pH and conductivity of the effluent match that of the influent buffer.
Scientist's Note: The pH of the equilibration buffer is critical. It must be high enough to ensure the deprotonation of the PIDA's carboxylic acid groups but low enough to prevent the precipitation of metal hydroxides. A pH between 4 and 6 is a common starting point for many divalent metals.[5][6]
III. Sample Preparation and Loading
Proper sample preparation ensures that the metal ions are in a form that can bind to the resin and that the sample matrix does not interfere with the separation.
Protocol:
-
pH Adjustment: Adjust the pH of the sample solution to match that of the Equilibration/Binding Buffer. This is crucial for efficient binding of the target metals.
-
Filtration: Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the column.
-
Sample Loading: Carefully load the prepared sample onto the equilibrated column at a controlled, slow flow rate to ensure sufficient residence time for the chelation reaction to occur.[8]
-
Collect the flow-through fraction for analysis to confirm that the target metals have been captured by the resin.
IV. Washing
The wash step removes non-specifically bound ions and other matrix components that did not bind to the resin.
Materials:
-
Wash Buffer (typically the same as the Equilibration/Binding Buffer)
Protocol:
-
After sample loading is complete, wash the column with 5-10 CVs of the Wash Buffer.[7][8]
-
Collect the wash fractions and analyze them to ensure that no target metals are prematurely eluting from the column. The absorbance (if monitoring online) should return to baseline.
V. Elution
Elution is the process of releasing the bound metal ions from the resin. This is typically achieved by changing the pH or by introducing a competing agent.
Protocol (pH Gradient Elution):
-
Prepare Elution Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 4.0, 3.0, 2.0, and 1.0 using dilute HCl or HNO₃).
-
Stepwise Elution: Sequentially pump the elution buffers through the column, starting with the highest pH. Metal ions with weaker binding affinities will elute first at milder pH, while more strongly bound metals will require a lower pH for elution.[8]
-
Fraction Collection: Collect fractions throughout the elution process.[7]
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Atomic Absorption Spectroscopy or ICP-MS) to determine the concentration of the eluted metals and generate an elution profile.
Scientist's Note: The stability of metal-PIDA complexes is highly pH-dependent. By lowering the pH, the carboxylate groups on the resin become protonated, disrupting the chelate structure and releasing the metal ions.[3] This allows for a selective, stepwise elution of different metals based on their binding strength. Alternatively, an eluent containing a high concentration of a competing chelating agent (like EDTA) or a high salt concentration can be used to displace the bound metals.[9]
VI. Resin Regeneration
Regeneration strips any remaining ions from the resin and prepares it for subsequent runs.
Materials:
-
Strong Acid (e.g., 1-2 M HCl or HNO₃)
-
DI Water
-
Strong Base (e.g., 1 M NaOH, optional, for converting to Na⁺ form)
Protocol:
-
Acid Wash: Wash the column with 5-10 CVs of the strong acid solution to strip all tightly bound metal ions.
-
Water Rinse: Rinse the column thoroughly with 10-20 CVs of DI water until the pH of the effluent returns to neutral. This removes all traces of the acid.
-
(Optional) Base Wash: To convert the resin to the sodium form for storage or for applications starting at a higher pH, wash with 5 CVs of 1 M NaOH.[6]
-
Final Rinse: If a base wash was performed, rinse again with DI water until the pH is neutral.
-
Storage: For long-term storage, the resin should be kept in a solution that prevents microbial growth, such as 20% ethanol, and stored at 4°C.
Caption: Workflow for selective metal ion separation using a PIDA-functionalized resin.
Performance Data and Selectivity
The performance of a chelating resin is defined by its capacity and selectivity for different metal ions. The following table provides representative data for iminodiacetic acid-based resins, which are structurally analogous to PIDA resins.
| Metal Ion | Typical pH for Adsorption | Binding Capacity (mmol/g resin) | Elution Condition |
| Cu²⁺ | 4.0 - 6.0 | ~1.8 - 2.0 | pH < 2.0 |
| Pb²⁺ | 5.0 - 6.0 | ~1.0 - 1.9 | pH < 2.5 |
| Ni²⁺ | 5.0 - 7.0 | Varies | pH < 3.0 |
| Zn²⁺ | 5.5 - 7.0 | Varies | pH < 3.5 |
| Cd²⁺ | 5.0 - 6.0 | ~1.2 - 1.9 | pH < 4.0 |
| Fe³⁺ | < 3.0 | High | pH < 1.0 |
Data synthesized from sources discussing iminodiacetic acid resins.[5][6] Actual performance may vary based on the specific resin synthesis, matrix, and experimental conditions.
Conclusion
This compound functionalized resins offer a robust and highly selective platform for the separation of metal ions via ion exchange chromatography. The underlying mechanism of chelation, which is highly dependent on pH, provides a powerful tool for controlling the adsorption and elution of specific metals. By following the detailed protocols for column preparation, equilibration, sample loading, elution, and regeneration, researchers can achieve high-purity separation of target metals from complex matrices. This technique stands as an essential tool for analytical chemists, environmental scientists, and drug development professionals who require precise control over metal ion concentrations in their systems.
References
- 1. iajps.com [iajps.com]
- 2. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chelating resins with iminodiacetic acid and its wastewater treatment application | Semantic Scholar [semanticscholar.org]
- 6. bio-rad.com [bio-rad.com]
- 7. conductscience.com [conductscience.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Phenyliminodiacetic Acid Functionalized Resins in Heavy Metal Removal
Introduction: The Critical Role of Selective Heavy Metal Chelation in Modern Purification Processes
The escalating presence of heavy metal contaminants in aquatic ecosystems and industrial process streams presents a significant environmental and health challenge.[1][2] Conventional removal techniques often lack the necessary selectivity, efficiency, and cost-effectiveness required for stringent regulatory compliance and the recovery of valuable metals.[1][3] Among the advanced materials developed to address this, N-Phenyliminodiacetic acid functionalized resins have emerged as a superior class of chelating agents.[4][5][6]
These resins are specialized ion-exchange materials featuring iminodiacetic acid groups covalently attached to a robust polymer backbone, typically a styrene-divinylbenzene copolymer.[4][6] The unique tridentate nature of the iminodiacetic acid ligand, which utilizes a nitrogen atom and two carboxylate groups, enables the formation of highly stable five-membered chelate rings with divalent and trivalent metal ions.[4][7] This structural feature imparts exceptional selectivity for heavy metals over common alkali and alkaline earth metals, making these resins invaluable for applications ranging from industrial wastewater treatment and groundwater remediation to the purification of pharmaceutical process streams.[6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, characterization, and application of this compound functionalized resins. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot their specific applications.
I. The Chemistry of Chelation: Understanding the this compound Functional Group
The efficacy of these resins is rooted in the coordination chemistry of the iminodiacetic acid (IDA) functional group. The nitrogen atom acts as a Lewis base, while the two carboxylic acid groups provide additional coordination sites.[1] This tridentate chelation results in the formation of stable metal complexes, effectively sequestering the metal ions from the solution.[4]
The chelation process is highly pH-dependent. At low pH values (typically below 2), the carboxylic acid groups are protonated, diminishing the resin's ability to bind metals. As the pH increases (optimally above 4), the carboxylate groups deprotonate, maximizing the chelating capacity.[4] This pH sensitivity is a critical parameter in the design of effective heavy metal removal protocols.
Diagram 1: Chelation Mechanism of Iminodiacetic Acid with a Divalent Metal Ion
Caption: Tridentate chelation of a metal ion by the iminodiacetic acid group.
II. Synthesis of this compound Functionalized Resins
The synthesis of these specialized resins typically involves a two-step process: chloromethylation of a styrene-divinylbenzene copolymer followed by amination with disodium iminodiacetate. The following protocol provides a representative procedure.
Protocol 1: Synthesis of this compound Functionalized Resin
Materials:
-
Macroporous styrene-divinylbenzene copolymer beads
-
Chloromethyl methyl ether (CMME) or a suitable in-situ equivalent (e.g., paraformaldehyde and concentrated HCl)
-
Anhydrous zinc chloride (ZnCl₂) or other suitable Friedel-Crafts catalyst
-
Disodium iminodiacetate
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Resin Preparation:
-
Wash the styrene-divinylbenzene copolymer beads with methanol and then deionized water to remove any impurities.
-
Dry the beads in a vacuum oven at 60°C to a constant weight.
-
-
Chloromethylation:
-
In a well-ventilated fume hood, suspend the dried resin beads in an excess of chloromethyl methyl ether.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by the increase in the weight of the resin.
-
After the reaction, filter the resin and wash it sequentially with methanol, 1 M HCl, and deionized water until the washings are neutral.
-
Dry the chloromethylated resin in a vacuum oven at 50°C.
-
-
Amination:
-
Dissolve an excess of disodium iminodiacetate in DMF.
-
Add the dried chloromethylated resin to the solution.
-
Heat the mixture to 80-100°C and stir for 48-72 hours.
-
After the reaction, filter the resin and wash it thoroughly with DMF, deionized water, 1 M HCl, and finally with deionized water until the washings are neutral.
-
Condition the resin by treating it with 1 M NaOH followed by a thorough wash with deionized water.
-
Dry the final this compound functionalized resin in a vacuum oven at 60°C.
-
Characterization: The successful functionalization of the resin should be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy.[2][8] Look for the appearance of characteristic peaks corresponding to the carboxylic acid groups (around 1700-1740 cm⁻¹) and the C-N bond. The ion-exchange capacity of the resin can be determined by acid-base titration.
Diagram 2: Synthesis Workflow
Caption: Key steps in the synthesis of the functionalized resin.
III. Protocols for Heavy Metal Removal
The following protocols detail the procedures for evaluating the heavy metal removal efficiency of the synthesized or commercially available this compound functionalized resins using both batch and column methods.
Protocol 2: Batch Adsorption Studies
Objective: To determine the equilibrium adsorption capacity and kinetics of the resin for a specific heavy metal.
Materials:
-
This compound functionalized resin
-
Stock solution of the target heavy metal ion (e.g., 1000 ppm Cu²⁺, Pb²⁺, Ni²⁺, etc.)
-
pH buffer solutions
-
Erlenmeyer flasks
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis
Procedure:
-
Preparation of Metal Solutions: Prepare a series of standard solutions of the target heavy metal at different concentrations by diluting the stock solution.
-
pH Adjustment: Adjust the pH of each standard solution to the desired value using a suitable buffer. The optimal pH is typically between 4 and 6.[4]
-
Adsorption Experiment:
-
Accurately weigh a specific amount of the dried resin (e.g., 0.1 g) into a series of Erlenmeyer flasks.
-
Add a fixed volume (e.g., 50 mL) of the metal standard solutions to each flask.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium (typically 24 hours).
-
-
Kinetic Study: For kinetic analysis, take aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Sample Analysis:
-
After the desired contact time, filter the solution to separate the resin.
-
Analyze the concentration of the metal ion remaining in the filtrate using ICP-OES or AAS.
-
-
Data Analysis:
-
Calculate the amount of metal adsorbed per unit mass of resin (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the resin (g).
-
Model the equilibrium data using Langmuir and Freundlich isotherms to understand the adsorption mechanism.[9]
-
Analyze the kinetic data using pseudo-first-order and pseudo-second-order models to determine the rate of adsorption.[9][10]
-
Protocol 3: Column Adsorption Studies
Objective: To evaluate the performance of the resin under dynamic flow conditions, which more closely simulates industrial applications.
Materials:
-
Glass or acrylic column
-
This compound functionalized resin
-
Peristaltic pump
-
Fraction collector
-
Influent solution containing the target heavy metal at a known concentration and pH
-
ICP-OES or AAS for metal analysis
Procedure:
-
Column Packing:
-
Prepare a slurry of the resin in deionized water.
-
Carefully pack the column with the resin slurry to avoid air bubbles, ensuring a uniform bed.
-
-
Column Conditioning:
-
Pass deionized water through the column at a constant flow rate until the effluent is clear and the bed is stable.
-
-
Adsorption:
-
Pump the influent solution containing the heavy metal through the column at a constant flow rate.
-
Collect effluent samples at regular time intervals using a fraction collector.
-
-
Sample Analysis:
-
Analyze the concentration of the metal ion in each effluent sample.
-
-
Data Analysis:
-
Plot the normalized effluent concentration (C/C₀) versus time or bed volumes to obtain the breakthrough curve.
-
Determine the breakthrough point (typically when C/C₀ = 0.05-0.1) and the exhaustion point (when C/C₀ ≈ 0.9-0.95).
-
Calculate the total amount of metal adsorbed in the column.
-
Diagram 3: Experimental Workflow for Heavy Metal Removal
Caption: Workflow for batch and column adsorption experiments.
IV. Performance Data and Selectivity
This compound functionalized resins exhibit high selectivity for heavy metal cations over alkali and alkaline earth metal ions.[11] The selectivity is influenced by factors such as the ionic radius, charge, and the formation constant of the metal-ligand complex.
Table 1: Typical Performance Data for Iminodiacetic Acid Resins
| Heavy Metal | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Copper (Cu²⁺) | 120.0 - 267.2 | 4-6 | [10] |
| Lead (Pb²⁺) | ~59% removal | 3.5 | [2] |
| Nickel (Ni²⁺) | ~65% removal | >4.5 | [1][2] |
| Chromium (Cr⁶⁺)* | 99.7% removal | Acidic (e.g., 3.5) | [2][8] |
| Cadmium (Cd²⁺) | ~28% removal | >4 | [2] |
Note: The mechanism for Cr(VI) removal can be more complex, potentially involving reduction to Cr(III) followed by chelation.[11]
The general selectivity series for many iminodiacetic acid resins is: Cu²⁺ > Pb²⁺ > Ni²⁺ > Co²⁺ > Cd²⁺ > Zn²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺
V. Resin Regeneration and Reusability
A significant advantage of these chelating resins is their regenerability, which makes them a cost-effective solution for long-term use.[12] The adsorbed metal ions can be eluted by washing the resin with a strong acid.
Protocol 4: Resin Regeneration
Materials:
-
Exhausted resin loaded with heavy metals
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1-2 M
-
Deionized water
-
Sodium hydroxide (NaOH), 1 M (optional, for converting to Na⁺ form)
Procedure:
-
Acid Elution:
-
Pass 2-4 bed volumes of 1-2 M HCl or H₂SO₄ through the exhausted resin column at a slow flow rate. This will protonate the iminodiacetic acid groups and release the bound metal ions.
-
Collect the eluent, which will contain a concentrated solution of the heavy metal, for potential recovery or proper disposal.
-
-
Rinsing:
-
Thoroughly rinse the resin with several bed volumes of deionized water until the effluent pH is neutral.
-
-
Reconditioning (Optional):
-
To convert the resin back to the sodium form (which can be advantageous for some applications), pass 1-2 bed volumes of 1 M NaOH through the column.
-
Rinse again with deionized water until the effluent is neutral.
-
-
Storage: The regenerated resin can be stored in deionized water for future use.
The regeneration efficiency should be evaluated by performing multiple adsorption-desorption cycles and measuring any decrease in the adsorption capacity.[9][10]
VI. Troubleshooting and Field-Proven Insights
-
Low Adsorption Capacity:
-
Check pH: Ensure the pH of the solution is within the optimal range for the target metal.
-
Resin Fouling: The resin may be fouled by organic matter or suspended solids. Pre-treatment of the feed solution may be necessary.
-
Incomplete Regeneration: Ensure the regeneration protocol is sufficient to remove all previously bound metals.
-
-
Poor Selectivity:
-
Presence of Strong Chelating Agents: Other chelating agents in the solution (e.g., EDTA) can compete for the metal ions.[1]
-
High Concentrations of Competing Ions: While highly selective, extremely high concentrations of competing ions can impact performance.
-
-
Column Clogging:
-
Fine Particles: The feed solution may contain fine particles that clog the resin bed. Pre-filtration is recommended.
-
Improper Packing: Ensure the column is packed uniformly to prevent channeling and pressure buildup.
-
VII. Conclusion
This compound functionalized resins represent a powerful and versatile tool for the selective removal and recovery of heavy metals. Their high capacity, excellent selectivity, and robust nature make them suitable for a wide array of applications in environmental remediation, industrial processing, and scientific research. By understanding the fundamental principles of their operation and following well-defined protocols, researchers and professionals can effectively harness the capabilities of these advanced materials to address critical purification challenges.
VIII. References
-
Vertex AI Search. (2025, April 19). What Is IDA Chelating Resin? Understanding Structure & Function.
-
MDPI. (2024, February 27). Removal of Heavy Metals from Contaminated Aquatic Streams Using a Resin Supported Green nZVI.
-
Felite™ Resin Technology. Chelating Resin Manufacturer.
-
ITOCHU CA. Advanced Chelating Resins for Metal Removal.
-
PubMed. (2011, January 30). Iminodiacetic acid functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions.
-
ACS Publications. (2022, August 1). Advances in Chelating Resins for Adsorption of Heavy Metal Ions.
-
ResearchGate. (2010, October 28). Iminodiacetic acid functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni.
-
MDPI. (2023, May 10). Preparation of Eco-Friendly Chelating Resins and Their Applications for Water Treatment.
-
SciSpace. Chapter 4 Ion Exchange Resins for Selective Separation of Toxic Metals.
-
Mitsubishi Chemical Corporation. Chelating resins "DIAION™ CR series" | Products.
-
SpringerLink. Heavy metals removal using iminodiacetate chelating resin by batch and column techniques.
-
Canftech. (2023, February 13). Chelating Resins: The Ultimate Solution for Heavy Metal Removal.
-
Wikipedia. Chelating resin.
-
PubMed. (2014, May 15). Rapid removal of copper with magnetic poly-acrylic weak acid resin: quantitative role of bead radius on ion exchange.
-
ResearchGate. (2022, August 1). Advances in Chelating Resins for Adsorption of Heavy Metal Ions.
-
ACS Figshare. (2022, August 1). Advances in Chelating Resins for Adsorption of Heavy Metal Ions.
-
MDPI. (2023, December 5). Exploring Strategies for Copper Removal from Nickel Anolytes: A Review.
-
Routledge. Functionalized Polymers: Synthesis, Characterization and Applications.
-
New Functional Polymers as Sorbents for the Selective Recovery of Toxic Heavy Metals from Acid Mine Drainage.
-
PubMed. (2020, January 7). Functionalized Resins for the Synthesis of Peptide Alcohols.
-
ResearchGate. (2015, December 14). Removal of copper from diluted aqueous solutions using an iminodiacetic acid chelating ion-exchange resin in a fixed-bed column.
-
ResearchGate. (2025, April 25). Segmented Regeneration for Ion Exchange Resins Used for Natural Organic Matter Removal.
-
Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids.
-
Alfa Chemistry. Regeneration of Ion Exchange Resin - functional polymers.
-
eScholarship. Submonomer synthesis of sequence defined peptoids with diverse side-chains.
-
Frontiers. A Review: Adsorption and Removal of Heavy Metals Based on Polyamide-amines Composites.
-
Oriental Journal of Chemistry. Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene.
-
SiliCycle. Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Derivative.
-
CNR-IRIS. (2024, July 3). Amino-modified microporous hyper-crosslinked resins for heavy metal ions adsorption.
-
Arabian Journal of Chemistry. Carboxylic acid functionalized para-xylene based hypercrosslinked polymer as a novel and high performance adsorbent for heavy metal removal.
-
ResearchGate. (2025, August 6). Removal of copper from aqueous solution by ion exchange resins.
-
MDPI. (2022, December 26). Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research.
-
MDPI. Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide.
-
ResearchGate. (2025, October 16). PH-Sensitive, Polymer Functionalized, Nonporous Silica Nanoparticles for Quercetin Controlled Release.
-
Amanote Research. Functionalized Resins for the Synthesis of Peptide Alcohols.
-
The Royal Society of Chemistry. (2022, May 18). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids.
-
University of Michigan. Deep Blue Documents.
-
DTIC. Research and Development of High-Temperature-Stable Inorganic Resins and Elastomers.
References
- 1. Chelating Resin Manufacturer - Felite™ Resin [felitecn.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Is IDA Chelating Resin? Understanding Structure & Function - Felite™ Resin [felitecn.com]
- 5. Advanced Chelating Resins for Metal Removal | ITOCHU CA [itochu-ca.com]
- 6. Chelating resin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Iminodiacetic acid functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid removal of copper with magnetic poly-acrylic weak acid resin: quantitative role of bead radius on ion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. canftech.com [canftech.com]
Application Notes & Protocols: N-Phenyliminodiacetic Acid in Potentiometric Ion-Selective Electrodes
For: Researchers, scientists, and drug development professionals engaged in analytical chemistry and sensor development.
Introduction: The Principle of Potentiometric Sensing
Potentiometric sensors, specifically Ion-Selective Electrodes (ISEs), are electrochemical devices that measure the activity of a specific ion in a solution.[1][2] The core of this technology is a selective recognition element, the ionophore, which is immobilized within a membrane.[1] This ionophore selectively interacts with the target analyte ion, causing a charge separation at the interface between the sample solution and the electrode membrane. This process generates an electrical potential difference that is measured against a stable reference electrode. According to the Nernst equation, this potential is directly proportional to the logarithm of the analyte's activity, allowing for quantitative analysis.[1][3]
Poly(vinyl chloride) (PVC) is a widely used polymer for creating the sensor membrane due to its chemical inertness, mechanical stability, and ability to incorporate various sensing components.[4][5] The performance of a PVC-based ISE is critically dependent on the choice of ionophore, the plasticizer that ensures membrane permeability, and sometimes a lipophilic additive to improve ion-exchange properties.[6]
N-Phenyliminodiacetic Acid (PID): A Promising Ionophore for Heavy Metal Detection
This compound (PID) emerges as a highly effective ionophore for the potentiometric detection of heavy metal ions. Its efficacy is rooted in its chemical structure.
-
Chelating Moiety: The iminodiacetic acid group (-N(CH₂COOH)₂) is a well-established chelating agent, capable of forming stable coordination complexes with a variety of divalent and trivalent metal cations. This strong and selective binding is the foundation of the sensor's analytical capability.
-
Lipophilic Character: The phenyl group (-C₆H₅) imparts significant lipophilicity to the molecule. This is essential for ensuring that the ionophore remains securely embedded within the hydrophobic PVC membrane rather than leaching into the aqueous sample, which contributes to the sensor's long-term stability and operational lifetime.[7]
The combination of a strong, selective binding site and a lipophilic anchor makes PID an ideal candidate for fabricating robust and sensitive potentiometric sensors, particularly for environmental monitoring and clinical analysis where heavy metal quantification is critical. Derivatives of iminodiacetic acid have demonstrated high selectivity for heavy metal ions such as Cu²⁺, Co²⁺, Zn²⁺, Ni²⁺, and Pb²⁺.[8]
Signaling and Recognition Mechanism
The fundamental principle of a PID-based ISE is the selective complexation of the target metal ion (Mⁿ⁺) by the PID ionophore at the membrane-solution interface. This interaction establishes an ion-exchange equilibrium, generating a phase boundary potential that dictates the sensor's response.
Caption: Selective binding of target ions by PID at the membrane interface.
Protocol 1: Fabrication of a PID-Based Pb(II)-Selective Electrode
This protocol details the construction of a lead(II)-selective electrode using this compound as the ionophore. The methodology is adaptable for other heavy metal ions with minor optimization.
Materials and Reagents
-
Ionophore: this compound (PID)
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Lipophilic Additive: Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Electrode Body: Glassy Carbon Electrode (GCE) or similar solid-contact electrode
-
Reference Electrode: Ag/AgCl electrode with a suitable filling solution
-
Analyte and Interfering Ion Salts: Pb(NO₃)₂, KNO₃, NaNO₃, Ca(NO₃)₂, Mg(NO₃)₂, Cu(NO₃)₂, etc. (analytical grade)
-
pH Adjustment: Dilute HCl and NaOH solutions
Experimental Workflow: From Preparation to Characterization
Caption: Overall experimental workflow for sensor fabrication and testing.
Step-by-Step Methodology
-
Membrane Cocktail Preparation:
-
In a small glass vial, combine the following components to a total mass of approximately 200 mg:
-
This compound (Ionophore): 2.0% (w/w)
-
PVC (Matrix): 32.5% (w/w)
-
o-NPOE (Plasticizer): 65.0% (w/w)
-
KTpClPB (Additive): 0.5% (w/w)
-
-
Add approximately 2 mL of THF to the vial.
-
Seal the vial and stir the mixture until all components are completely dissolved, resulting in a clear, slightly viscous solution.
Senior Application Scientist's Note: The plasticizer (o-NPOE) is crucial as it facilitates the mobility of the ionophore and the target ion complex within the PVC matrix, enabling a rapid and stable potentiometric response.[9] The lipophilic additive (KTpClPB) is incorporated to reduce the membrane's electrical resistance and minimize the interference from anionic species.[10]
-
-
Electrode Fabrication:
-
Thoroughly polish the surface of a glassy carbon electrode with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reactive surface.
-
Using a micropipette, carefully drop-cast approximately 100 µL of the membrane cocktail onto the polished electrode surface.
-
Allow the solvent to evaporate slowly at room temperature for at least 12 hours, or until a transparent, uniform, and mechanically stable membrane is formed.
-
-
Electrode Conditioning:
-
Before the first use, condition the newly fabricated ISE by soaking it in a 1.0 x 10⁻³ M solution of Pb(NO₃)₂ for at least 4 hours.
-
When not in use, store the electrode in the same conditioning solution.
Senior Application Scientist's Note: Conditioning is a critical step that ensures the membrane is fully saturated with the primary ion, establishing a stable equilibrium at the membrane-solution interface. This process significantly improves the stability, reproducibility, and response time of the sensor.
-
Protocol 2: Characterization of the PID-Based ISE
This protocol outlines the essential experiments to validate the analytical performance of the fabricated sensor.
Measurement Setup
-
Construct a standard electrochemical cell by connecting the fabricated PID-based ISE (working electrode) and an Ag/AgCl reference electrode to a high-impedance potentiometer or ion meter.
-
Perform all measurements at a constant temperature and with gentle stirring to ensure solution homogeneity.
Step-by-Step Methodology
-
Calibration:
-
Prepare a series of standard Pb(NO₃)₂ solutions ranging from 1.0 x 10⁻⁸ M to 1.0 x 10⁻² M via serial dilution.
-
Immerse the electrode pair in each solution, starting from the lowest concentration.
-
Record the stable potential reading (EMF) for each concentration.
-
Plot the measured potential (EMF) versus the logarithm of the Pb²⁺ activity (log a_Pb²⁺). The resulting graph is the calibration curve.
-
-
Performance Parameter Evaluation:
-
Nernstian Slope: Determine the slope of the linear portion of the calibration curve. For a divalent cation like Pb²⁺, the theoretical Nernstian slope is approximately 29.6 mV/decade at 25°C.
-
Linear Range: Identify the concentration range over which the calibration plot is linear.
-
Limit of Detection (LOD): Determine the LOD from the intersection of the extrapolated linear segments of the calibration curve, as recommended by IUPAC.[1]
-
Response Time: Measure the time required to achieve 95% of the final stable potential reading after immersing the electrode in a solution with a tenfold concentration difference (e.g., from 10⁻⁴ M to 10⁻³ M).[10]
-
pH Independence: Measure the potential of the electrode in a solution with a fixed Pb²⁺ concentration (e.g., 1.0 x 10⁻⁴ M) while varying the pH from 2 to 10 using HCl or NaOH. Plot EMF vs. pH to identify the working pH range where the potential remains constant.[7][11]
-
Selectivity: Determine the potentiometric selectivity coefficients (K_pot) against various interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺) using the Matched Potential Method (MPM). This method is preferred as it is independent of the Nernstian slope of the interfering ion.
-
Expected Performance Characteristics
The following table summarizes the typical analytical performance data expected from a well-fabricated PID-based Pb(II)-selective electrode.
| Parameter | Expected Value |
| Nernstian Slope | 29.5 ± 1.0 mV/decade |
| Linear Range | 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M |
| Limit of Detection (LOD) | ~5.0 x 10⁻⁸ M |
| Response Time | < 20 seconds |
| Working pH Range | 3.5 – 7.0 |
| Lifetime | > 8 weeks |
| Selectivity Coefficients (log K_pot) | Na⁺: <-3.5, K⁺: <-3.5, Ca²⁺: <-3.0, Mg²⁺: <-3.0, Cu²⁺: <-2.5 |
Note: These values are illustrative and may vary based on specific experimental conditions and component purity.
Applications and Future Scope
Potentiometric sensors based on this compound offer a simple, cost-effective, and rapid method for the selective determination of heavy metal ions.[1] Key applications include:
-
Environmental Monitoring: On-site analysis of lead, copper, and other toxic metals in water sources.
-
Clinical Diagnostics: Measurement of metal ion concentrations in biological fluids.
-
Industrial Process Control: Monitoring metal ion levels in industrial effluents and plating baths.
The versatility of the iminodiacetic acid functional group allows for the design of sensors for a wide array of metal ions by modifying the phenyl backbone to fine-tune selectivity and lipophilicity. This platform provides a robust foundation for developing next-generation chemical sensors for diverse analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lead-ion potentiometric sensor based on electrically conducting microparticles of sulfonic phenylenediamine copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Planar Potentiometric Sensor for In Situ Measurements [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A New Potentiometric Sensor for Determination and Screening Phenylalanine in Blood Serum Based on Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Phenyliminodiacetic Acid as a Potential Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quest for Novel Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through reactions like those developed by Suzuki, Heck, Sonogashira, and Buchwald-Hartwig underpins the synthesis of a vast array of complex molecules.[1][2] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating the palladium center. Ligands are not mere spectators; they modulate the catalyst's stability, solubility, and reactivity, directly influencing reaction rates, substrate scope, and selectivity.[3]
While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands often exhibit exceptional performance, there is a continuous drive to develop new ligands that are economical, readily synthesized, and potentially offer unique reactivity.[4][5] In this context, amino acid derivatives have emerged as a promising class of ligands. Their bifunctional nature (containing both N and O donor atoms) allows for the formation of stable chelate complexes with palladium.[6][7]
This document explores the potential of N-Phenyliminodiacetic acid (PIDA) , a readily accessible iminodiacetic acid derivative, as a tridentate ligand for palladium-catalyzed cross-coupling reactions. While iminodiacetic acid and its derivatives are well-known for their metal chelation properties, their application as ligands in cross-coupling catalysis is an area ripe for exploration.[8][9] We present here a foundational guide for researchers interested in synthesizing PIDA, preparing its palladium complexes, and evaluating their catalytic activity in a model Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis and Characterization of this compound (PIDA)
The synthesis of PIDA is a straightforward procedure, typically achieved through the carboxymethylation of aniline. This protocol provides a reliable method for producing the ligand in-house.
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Chloroacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroacetic acid (2.0 equivalents) in deionized water.
-
Basification: Slowly add sodium carbonate (2.0 equivalents) in portions to neutralize the chloroacetic acid.
-
Addition of Aniline: Add aniline (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 90-95°C) and maintain for 4-6 hours. The pH of the reaction should be monitored and maintained in the range of 9-10 by the periodic addition of a 20% NaOH solution.
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated HCl. This will precipitate the this compound.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a hot water/ethanol mixture to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Part 2: Preparation of a Palladium-PIDA Pre-catalyst
To evaluate PIDA as a ligand, a palladium(II)-PIDA complex can be pre-formed. This allows for more controlled and reproducible catalytic studies.
Protocol 2: Synthesis of Bis(N-Phenyliminodiacetato)palladium(II) Complex
Materials:
-
This compound (PIDA)
-
Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride (PdCl₂)
-
Methanol or Acetonitrile
-
Base (e.g., sodium hydroxide or potassium carbonate)
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (2.1 equivalents) in methanol.
-
Deprotonation: Add a stoichiometric amount of a suitable base (e.g., NaOH, 2.0 equivalents per PIDA molecule) to deprotonate the carboxylic acid groups, forming the carboxylate salt.
-
Palladium Addition: In a separate flask, dissolve Palladium(II) acetate (1.0 equivalent) in methanol.
-
Complexation: Slowly add the palladium solution to the ligand solution with vigorous stirring. A color change and/or precipitation of the complex is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complex formation.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure.
-
Characterization: The resulting palladium complex should be characterized by techniques such as FT-IR (to observe shifts in the C=O stretching frequency upon coordination) and elemental analysis.
Figure 1: Conceptual coordination of the PIDA ligand to a palladium center.
Part 3: Evaluation in a Model Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is an excellent benchmark for testing a new catalyst system due to its broad utility and well-understood mechanism.[10][11] The following protocol is designed to assess the catalytic activity of the newly synthesized Pd-PIDA complex.
Protocol 3: General Procedure for Pd-PIDA Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Pd-PIDA pre-catalyst (0.1 - 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Internal standard for GC analysis (e.g., Dodecane)
Experimental Workflow:
Figure 2: Experimental workflow for Suzuki-Miyaura reaction screening.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the Pd-PIDA pre-catalyst (e.g., 1 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 4 mL Toluene, 1 mL Water).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Analysis and Optimization
The primary measure of success is the yield of the cross-coupled product. A systematic investigation should be performed to optimize the reaction conditions.
| Parameter | Variables to Test | Rationale |
| Catalyst Loading | 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol% | To determine the minimum catalyst required for efficient conversion. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | The choice of base is crucial for activating the boronic acid and can significantly impact yield.[12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, Acetonitrile | Solvent polarity and miscibility affect catalyst solubility and reaction kinetics. |
| Temperature | 80°C, 100°C, 120°C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
Part 4: Mechanistic Considerations
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] A tridentate N,O,O-ligand like PIDA would be expected to form a stable complex with the Pd(II) intermediate after oxidative addition. The electronic properties and steric bulk of the phenyl group on the nitrogen atom could influence the rates of transmetalation and reductive elimination, thereby affecting the overall catalytic efficiency.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Directions
This guide provides a systematic framework for the synthesis of this compound and the evaluation of its potential as a novel ligand in palladium-catalyzed cross-coupling. The protocols outlined herein serve as a starting point for researchers to explore this promising, yet under-investigated, area. Successful application in the Suzuki-Miyaura reaction would warrant further investigation into its efficacy in other key transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Such studies will contribute to the broader effort of developing cost-effective and versatile catalyst systems for modern organic synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. nanochemres.org [nanochemres.org]
- 5. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of N-Phenyliminodiacetic Acid in MOF Chemistry
An Application Guide to the Synthesis and Utilization of N-Phenyliminodiacetic Acid-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) constructed from the versatile chelating ligand, this compound (NPIDA). As a senior application scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only replicate but also innovate upon these methodologies.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands.[1][2] Their defining attributes—high surface area, tunable pore sizes, and chemically versatile structures—make them exceptional candidates for applications ranging from gas storage and catalysis to sensing and drug delivery.[3][4]
The choice of the organic ligand is paramount as it dictates the framework's topology, porosity, and functionality. This compound (C₁₀H₁₁NO₄) is a particularly compelling ligand for several reasons[5][6]:
-
Tridentate Coordination: The imino nitrogen and two carboxylate groups provide three coordination sites, enabling the formation of stable, well-defined metal clusters or secondary building units (SBUs).
-
Inherent Functionality: The phenyl group offers a site for postsynthetic modification (PSM), allowing for the fine-tuning of the MOF's chemical properties (e.g., hydrophobicity, catalytic activity) after the framework has been constructed.[7][8]
-
Structural Versatility: The non-linear geometry of NPIDA can lead to complex and unique framework topologies, which are often desirable for creating specific pore environments for molecular recognition or catalysis.
This guide details the necessary protocols to synthesize the NPIDA ligand, construct NPIDA-based MOFs, and evaluate their potential for applications, with a specific focus on the drug development sector.
Ligand Synthesis: this compound (NPIDA)
A reliable supply of the pure organic linker is the foundation of successful MOF synthesis. The following protocol describes a standard and efficient method for preparing NPIDA.
Synthesis Principle
The synthesis proceeds via a double nucleophilic substitution reaction. Aniline acts as the nucleophile, attacking the electrophilic carbon of an α-halo-acetic acid ester (like ethyl chloroacetate), followed by saponification (hydrolysis) of the ester groups to yield the dicarboxylic acid.
Detailed Synthesis Protocol
Materials and Reagents:
-
Aniline
-
Ethyl chloroacetate
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol
-
Diethyl ether
-
Standard reflux and extraction glassware
-
Magnetic stirrer with heating
Step-by-Step Procedure:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and sodium carbonate (2.2 equivalents) in ethanol.
-
While stirring vigorously, add ethyl chloroacetate (2.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Sodium carbonate acts as a base to deprotonate the aniline's amino group, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. Refluxing provides the necessary activation energy for the substitution reaction.
-
-
Work-up and Isolation of Di-ester Intermediate:
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in diethyl ether and wash with water to remove any remaining salts. Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound diethyl ester.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude di-ester in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the oil phase disappears, indicating complete hydrolysis.
-
Causality Note: NaOH mediates the saponification of the ester groups into sodium carboxylate salts, which are water-soluble.
-
-
Acidification and Product Precipitation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the pH reaches approximately 2-3. A white precipitate of this compound will form.
-
Causality Note: Acidification protonates the carboxylate salts, causing the neutral, less soluble dicarboxylic acid to precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound.
-
Dry the final product in a vacuum oven at 60-70 °C.
-
Characterization
Confirm the identity and purity of the synthesized NPIDA using the following standard techniques.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural verification | Peaks corresponding to aromatic protons (phenyl ring) and aliphatic protons (methylene groups). |
| FT-IR | Functional group analysis | Broad O-H stretch (carboxylic acid), C=O stretch (carbonyl), C-N stretch. |
| Melting Point | Purity assessment | Sharp melting point around 140 °C.[9] |
| Elemental Analysis | Compositional purity | Experimental C, H, N percentages should match theoretical values for C₁₀H₁₁NO₄. |
Synthesis of NPIDA-Based MOFs: Principles and Protocols
The self-assembly of NPIDA with metal ions into a crystalline framework is typically achieved under solvothermal or hydrothermal conditions, though other methods exist.[1][10][11]
General Synthesis Workflow
The process involves combining the ligand and a metal salt in a suitable solvent, often with a modulator, and heating the mixture in a sealed vessel to promote crystallization.
Caption: General workflow for the synthesis of NPIDA-based MOFs.
Key Synthesis Parameters
Control over MOF synthesis is achieved by manipulating several critical parameters[10][12]:
-
Metal Ion: The choice of metal (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Fe³⁺) influences the coordination geometry, framework stability, and potential catalytic or magnetic properties.[11]
-
Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are common for solvothermal synthesis.[12] The solvent can sometimes act as a template or even be incorporated into the final structure.
-
Temperature and Time: These factors control the kinetics of nucleation and crystal growth. Higher temperatures can lead to denser phases, while longer reaction times may yield larger, higher-quality crystals.[12]
-
Modulators: Additives like monocarboxylic acids (e.g., benzoic acid, formic acid) or bases (e.g., triethylamine) can compete with the NPIDA ligand for coordination to the metal centers.[13][14] This slows down the crystallization process, often leading to larger crystals with fewer defects and higher porosity.[14]
Protocol 1: Solvothermal Synthesis of a Zn-NPIDA MOF
This protocol provides a representative example of a solvothermal synthesis.
Materials and Reagents:
-
This compound (NPIDA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
Step-by-Step Procedure:
-
In a 20 mL glass vial, dissolve NPIDA (0.04 mmol, 8.4 mg) and zinc nitrate hexahydrate (0.06 mmol, 17.8 mg) in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the clear solution into a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the oven to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Causality Note: The high temperature and pressure generated within the sealed autoclave facilitate the dissolution of reactants and promote the slow, ordered self-assembly required for high-quality crystal formation.[1] The slow cooling step prevents rapid precipitation and minimizes crystal defects.
-
-
After cooling, carefully open the autoclave. Colorless, block-shaped crystals should be visible.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals three times with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Proceed immediately to the activation step.
Protocol 2: Room-Temperature Synthesis of a Cu-NPIDA MOF
Room-temperature synthesis is advantageous for its energy efficiency and compatibility with thermally sensitive functional groups.[15]
Materials and Reagents:
-
This compound (NPIDA)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol/Water solvent mixture (1:1 v/v)
-
Triethylamine (TEA)
-
Glass vial with magnetic stir bar
Step-by-Step Procedure:
-
Prepare two separate solutions.
-
Solution A: Dissolve NPIDA (0.1 mmol, 20.9 mg) in 5 mL of a 1:1 ethanol/water mixture.
-
Solution B: Dissolve copper(II) acetate monohydrate (0.1 mmol, 20.0 mg) in 5 mL of a 1:1 ethanol/water mixture.
-
-
Combine Solution A and Solution B in a vial with vigorous stirring.
-
Add triethylamine (0.1 mL) dropwise to the combined solution. A precipitate should form almost immediately.
-
Causality Note: Triethylamine acts as a base to deprotonate the carboxylic acid groups of NPIDA, facilitating their coordination to the copper(II) ions at room temperature.[15]
-
-
Continue stirring the mixture at room temperature for 3 hours.
-
Collect the resulting blue powder by centrifugation (8,000 rpm, 10 min).
-
Wash the product sequentially with water (2 x 10 mL) and ethanol (2 x 10 mL) to remove unreacted precursors and TEA.
-
Dry the final product under vacuum at 60 °C.
Post-Synthesis Activation: Unlocking the Pores
As-synthesized MOFs have their pores filled with solvent molecules, which must be removed to make the internal surface area accessible for applications.[16] This activation process is critical and must be performed carefully to prevent framework collapse.
Caption: Workflow for the activation of porous MOFs.
Detailed Activation Protocol:
-
Solvent Exchange: After washing with the synthesis solvent (e.g., DMF), immerse the MOF crystals in a more volatile solvent like ethanol or chloroform.[17]
-
Let the crystals soak for at least 8-12 hours, then decant the solvent and replenish with a fresh portion. Repeat this process 3-5 times over 2-3 days.
-
Causality Note: This procedure gradually replaces the high-boiling point synthesis solvent within the pores with a low-boiling point solvent. The volatile solvent is much easier to remove in the final activation step, reducing the capillary forces that can cause the framework to collapse upon drying.
-
-
Thermal Activation: Transfer the solvent-exchanged MOF to a sample tube. Attach the tube to a Schlenk line or vacuum port.
-
Slowly heat the sample to a temperature appropriate for its thermal stability (e.g., 120-180 °C) under dynamic vacuum for 12-24 hours.[16] The specific temperature should be determined from thermogravimetric analysis (TGA) data to avoid framework decomposition.
-
After activation, the MOF should be stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
Essential Characterization of NPIDA-MOFs
Thorough characterization is required to confirm the successful synthesis of the desired MOF structure and to assess its properties.
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity, phase purity, and provides a "fingerprint" of the structure by comparing with simulated patterns from single-crystal data.[3][18] |
| Single-Crystal X-Ray Diffraction (SCXRD) | Determines the exact 3D atomic arrangement, including connectivity, bond lengths, angles, and pore geometry.[18][19] |
| Thermogravimetric Analysis (TGA) | Measures thermal stability, determines the temperature for solvent removal during activation, and can quantify guest molecule loading.[3] |
| N₂ Adsorption Isotherm (at 77 K) | Quantifies porosity, including the BET surface area, pore volume, and pore size distribution. This is the definitive test for successful activation.[3][14] |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology (shape) and size distribution of the MOF powder.[3] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the incorporation of the NPIDA ligand into the framework by identifying its characteristic vibrational modes. |
Application Notes: NPIDA-MOFs in Drug Delivery
The inherent porosity and tunable nature of MOFs make them highly promising nanocarriers for therapeutic agents.[20][21][22] NPIDA-MOFs are particularly interesting due to the potential for host-guest interactions with the phenyl rings and the possibility of postsynthetic modification to attach targeting moieties.
Drug Loading Protocol (Example: 5-Fluorouracil)
This protocol outlines a general procedure for encapsulating a drug within an activated NPIDA-MOF.[23]
-
Prepare a concentrated solution of the drug (e.g., 5-Fluorouracil) in a suitable solvent (e.g., methanol or a buffer in which the MOF is stable).
-
Add a known mass of activated NPIDA-MOF to the drug solution.
-
Stir the suspension at room temperature for 24-48 hours in the dark to allow the drug molecules to diffuse into the MOF pores.
-
Isolate the drug-loaded MOF by centrifugation.
-
Wash the solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum at a mild temperature.
-
Quantification: Determine the amount of loaded drug by digesting a known mass of the loaded MOF in an acidic solution and analyzing the drug concentration in the supernatant using HPLC or UV-Vis spectroscopy. The loading capacity is typically expressed as a weight percentage (wt%).
Factors Influencing Drug Release
The release of the therapeutic cargo from the MOF carrier can be triggered by various stimuli. For NPIDA-MOFs, key factors include:
-
pH: In the acidic environment of tumor tissues or endosomes (pH ~5.5-6.5), the coordination bonds between the metal ions and the carboxylate groups of NPIDA can become protonated and destabilized, leading to gradual framework decomposition and drug release.[22]
-
Drug-Framework Interactions: The release rate is influenced by the strength of interactions (e.g., hydrogen bonding, π-π stacking between the drug and the phenyl rings of NPIDA) between the drug and the pore walls.[20]
-
Competitive Guests: Ions present in physiological fluids (e.g., phosphates) can sometimes displace the linker or the drug, facilitating release.[4]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 8. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks [escholarship.org]
- 9. exchemistry.com [exchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US9716239B2 - Phototunable metal-organic framework compositions, and methods of synthesis thereof - Google Patents [patents.google.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 16. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 18. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aichisr.jp [aichisr.jp]
- 20. mdpi.com [mdpi.com]
- 21. Advanced metal-organic frameworks materials for drug delivery [ace.ewapub.com]
- 22. Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [scholarship.miami.edu]
Application Notes & Protocols: N-Phenyliminodiacetic Acid for the Development of Fluorescent Probes for Metal Ion Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Phenyliminodiacetic acid (PIDA) as a versatile chelating scaffold for the design and synthesis of fluorescent probes for metal ion detection. We delve into the fundamental principles governing the function of these probes, offer detailed, field-tested protocols for their synthesis and characterization, and provide robust methodologies for their application in sensitive and selective metal ion sensing. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their own systems effectively.
Introduction: The Imperative for Selective Metal Ion Sensing
Metal ions are fundamental to a vast array of biological and environmental processes. Essential metals like zinc (Zn²⁺), iron (Fe³⁺/Fe²⁺), and copper (Cu²⁺) are critical cofactors for enzymes and structural components of proteins, while non-essential heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) are potent toxins even at trace concentrations.[1][2] Consequently, the ability to detect and quantify specific metal ions with high sensitivity and selectivity is of paramount importance in fields ranging from environmental monitoring to clinical diagnostics and cellular biology.[3]
Fluorescent probes have emerged as a powerful tool for this purpose due to their operational simplicity, high sensitivity, and capacity for real-time, spatially-resolved imaging.[1][4] A typical fluorescent sensor consists of two key components: a fluorophore that emits light upon excitation and a recognition moiety (chelator) that selectively binds the target analyte.[4][5] The binding event must induce a measurable change in the fluorophore's optical properties. This compound (PIDA) represents a highly effective and synthetically accessible chelator for a variety of metal ions, making it an ideal building block for robust fluorescent probes.
The this compound (PIDA) Scaffold: A Superior Chelator
This compound is a derivative of iminodiacetic acid (IDA), featuring a central nitrogen atom and two carboxylate arms that form a tridentate chelation site. The phenyl group provides a rigid backbone and a convenient point for synthetic modification, allowing for its conjugation to a wide range of fluorophores.
The strength of PIDA lies in its ability to form stable coordination complexes with various metal ions.[6][7][8] The nitrogen and oxygen atoms act as hard Lewis bases, showing a strong affinity for hard or borderline Lewis acid metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺.[9][10] This inherent binding capability is the foundation of its utility in sensor design.
Principle of Detection: From Quenching to Fluorescence
The most common signaling mechanism employed by PIDA-based probes is Photoinduced Electron Transfer (PET), which often results in a "turn-on" fluorescence response upon metal binding.[4][5][11]
-
"Off" State (No Metal Ion): In the absence of a target metal ion, the nitrogen atom of the PIDA moiety is electron-rich. Upon excitation of the attached fluorophore, this lone pair of electrons on the nitrogen can be transferred to the excited state of the fluorophore. This process, PET, provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching its fluorescence.[4][5]
-
"On" State (Metal Ion Bound): When a target metal ion coordinates with the PIDA chelator, the lone pair of electrons on the nitrogen becomes engaged in the coordination bond. This lowers the energy of the nitrogen's highest occupied molecular orbital (HOMO), making the PET process energetically unfavorable.[5] Consequently, the non-radiative decay pathway is blocked, and upon excitation, the fluorophore relaxes by emitting a photon, leading to a significant enhancement in fluorescence intensity.[4][11] This is a form of Chelation-Enhanced Fluorescence (CHEF).
Caption: General mechanism of a "turn-on" fluorescent sensor based on PIDA and Photoinduced Electron Transfer (PET).
Synthesis of a Generic PIDA-Fluorophore Probe
A PIDA-based probe can be synthesized by covalently linking the PIDA moiety to a suitable fluorophore. A common strategy involves forming a stable amide bond. The following is a generalized workflow.
Caption: A representative workflow for the synthesis of a PIDA-conjugated fluorescent probe.
Application Note 1: Photophysical Characterization
Objective: To determine the fundamental photophysical properties of the newly synthesized PIDA-based fluorescent probe. This is a critical first step to establish its potential as a sensor.
Protocol 1: Basic Photophysical Characterization
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of the purified PIDA-probe in spectroscopic grade DMSO.
-
Rationale: DMSO is an excellent solvent for many organic fluorophores and ensures complete dissolution.
-
-
Working Solution Preparation: Prepare a 10 µM working solution of the probe in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept low (<1%) to minimize solvent effects.
-
Rationale: Biological applications are typically in aqueous media. A pH of 7.4 mimics physiological conditions.[12]
-
-
UV-Vis Absorption Spectroscopy:
-
Using a UV-Vis spectrophotometer, scan the absorbance of the 10 µM working solution from 250 nm to 700 nm.
-
Record the wavelength of maximum absorbance (λabs_max).
-
Rationale: This identifies the optimal wavelength for excitation.
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the sample at its λabs_max.
-
Scan the emission spectrum from (λabs_max + 10 nm) to 750 nm.
-
Record the wavelength of maximum emission (λem_max).
-
Rationale: This determines the emission profile of the probe.
-
-
Quantum Yield (Φf) Determination:
-
The fluorescence quantum yield should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare solutions of the standard and the PIDA-probe with similar absorbances (<0.1) at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the formula: Φf_sample = Φf_std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where: I = integrated fluorescence intensity, A = absorbance, n = refractive index of the solvent.
-
Rationale: Quantum yield is a critical measure of a fluorophore's efficiency and brightness.
-
-
Data Compilation: Record all data in a structured table.
Table 1: Example Photophysical Data for a Hypothetical "Fluoro-PIDA" Probe
| Property | Value | Conditions |
| λabs_max | 495 nm | 10 mM HEPES, pH 7.4 |
| λem_max | 520 nm | 10 mM HEPES, pH 7.4 |
| Stokes Shift | 25 nm | 10 mM HEPES, pH 7.4 |
| Quantum Yield (Φf) | 0.05 | 10 mM HEPES, pH 7.4 |
| Molar Extinction Coeff. (ε) | 85,000 M⁻¹cm⁻¹ | 10 mM HEPES, pH 7.4 |
Application Note 2: Metal Ion Detection and Selectivity
Objective: To evaluate the probe's response to a target metal ion and assess its selectivity against other biologically and environmentally relevant metal ions.
Protocol 2: Metal Ion Titration
-
Prepare Solutions:
-
Probe Solution: 10 µM PIDA-probe in 10 mM HEPES buffer, pH 7.4.
-
Metal Ion Stock: 10 mM stock solution of the target metal salt (e.g., ZnCl₂) in deionized water.
-
-
Titration Experiment:
-
Place 2 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (exciting at λabs_max).
-
Add small aliquots (e.g., 1-5 µL) of the metal ion stock solution to the cuvette to achieve final concentrations ranging from 0 to 10 equivalents (0 to 100 µM).
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.
-
Rationale: This titration allows for the determination of the probe's sensitivity and the stoichiometry of the binding.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem_max against the concentration of the metal ion.
-
From this plot, determine the limit of detection (LOD), typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N/s/o functionalized ligands and their metal complexes [wisdomlib.org]
- 7. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent iminodiacetamide derivatives as potential ionophores for optical zinc ion-selective sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Phenyliminodiacetic Acid in Radiopharmaceutical Formulation
Foreword: The Enduring Legacy of Iminodiacetic Acid Derivatives in Nuclear Medicine
For decades, N-phenyliminodiacetic acid (p-IDA) and its analogues have been mainstays in nuclear medicine, particularly for hepatobiliary scintigraphy. Their ability to chelate technetium-99m (Tc-99m) and mimic the biological behavior of bilirubin provides a powerful diagnostic window into liver function and biliary patency. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, radiolabeling, quality control, and biological activity of this important class of radiopharmaceuticals. Beyond simple procedural lists, this document delves into the causality behind experimental choices, empowering the reader with a deeper understanding of the underlying chemistry and biology.
The Principle of Tc-99m Labeled p-IDA Derivatives
The utility of p-IDA derivatives in radiopharmaceuticals stems from a combination of their chemical and biological properties. The iminodiacetic acid moiety serves as an efficient chelating agent for reduced Tc-99m, while the substituted phenyl ring dictates the pharmacokinetic properties of the resulting radiotracer.
The Chelation of Technetium-99m
Technetium-99m is typically obtained from a 99Mo/99mTc generator as the pertechnetate ion (TcO4-), in which technetium is in a +7 oxidation state. To form a stable complex with p-IDA, the technetium must be reduced to a lower oxidation state, typically +3 or +4. This reduction is most commonly achieved using a stannous salt, such as stannous chloride (SnCl2) or stannous fluoride (SnF2), which is included in lyophilized kits.[1] The reduced technetium is then chelated by two molecules of the p-IDA derivative, forming a stable, hexa-coordinated octahedral complex.[1] The iminodiacetic acid group provides three coordination sites (the nitrogen atom and the two carboxylate oxygen atoms), allowing for the formation of a stable complex with the radiometal.
Diagram 1: Chelation of Technetium-99m by this compound
Caption: Octahedral coordination complex of Tc-99m with two p-IDA molecules.
Structure-Activity Relationships and Biological Behavior
The in vivo behavior of Tc-99m-p-IDA radiopharmaceuticals is largely determined by the substituents on the phenyl ring.[2][3] Key properties that are influenced include:
-
Lipophilicity: The lipophilicity of the complex affects its protein binding and route of excretion. More lipophilic compounds tend to have higher protein binding and greater hepatobiliary excretion.
-
Hepatic Uptake and Excretion: The uptake of these agents by hepatocytes is an active, energy-dependent process, similar to that of bilirubin.[4] The structure of the p-IDA derivative influences its affinity for the organic anion transporters on the hepatocyte membrane.
-
Resistance to Bilirubin Competition: In patients with high levels of serum bilirubin (jaundice), the endogenous bilirubin can compete with the radiotracer for uptake by hepatocytes. Certain structural modifications, such as the inclusion of a bromine atom and methyl groups in mebrofenin, enhance the resistance to this competition, allowing for diagnostic imaging even in jaundiced patients.[2]
A study of 33 different p-IDA derivatives revealed that ortho substitution on the phenyl ring can affect hepatocellular transit times, likely due to steric effects.[2][3] The optimal balance of lipophilicity and steric factors is crucial for developing an agent with high hepatic specificity and rapid biliary clearance. Mebrofenin (3-bromo-2,4,6-trimethyl-p-IDA) emerged from these studies as a superior agent due to its high hepatic specificity, rapid transit through the liver, and resistance to bilirubin competition.[2]
Diagram 2: Biological Pathway of Tc-99m-p-IDA Derivatives
Caption: Simplified overview of the hepatobiliary transport of Tc-99m-p-IDA.
Synthesis of this compound Derivatives: A Protocol for Mebrofenin
While commercially available kits are the standard for clinical use, researchers may wish to synthesize their own p-IDA derivatives for novel radiotracer development. The following is a representative two-step synthesis for mebrofenin.[5]
Materials and Reagents
-
2,4,6-trimethylaniline
-
Hydrochloric acid (37%)
-
Bromine
-
Chloroacetyl chloride
-
Iminodiacetic acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Activated charcoal
-
Standard laboratory glassware and equipment (round bottom flasks, reflux condenser, magnetic stirrer, etc.)
Step-by-Step Synthesis Protocol
Step 1: Synthesis of ω-chloro-3-bromo-2,4,6-trimethylacetanilide
-
In an ice bath, slowly add 2,4,6-trimethylaniline to continuously stirred 37% hydrochloric acid to form a suspension of the hydrochloride salt.
-
Add a solution of bromine diluted in concentrated hydrochloric acid dropwise to the suspension.
-
After the addition is complete, allow the reaction to proceed, monitoring for the formation of the brominated intermediate.
-
Isolate the intermediate product by filtration and wash with cold water.
-
React the brominated aniline with chloroacetyl chloride in an appropriate solvent to yield ω-chloro-3-bromo-2,4,6-trimethylacetanilide.
-
Purify the product by recrystallization.
Step 2: Synthesis of Mebrofenin
-
Dissolve ω-chloro-3-bromo-2,4,6-trimethylacetanilide and iminodiacetic acid in 50% aqueous ethanol.
-
Reflux the mixture for several hours, maintaining the pH between 11 and 12 by periodically adding a 10% sodium hydroxide solution.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extract the aqueous mixture with diethyl ether to remove unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid to precipitate the mebrofenin product.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain pure mebrofenin.
A microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve yields.[6]
Radiolabeling of p-IDA Derivatives with Technetium-99m
The following protocols describe the standard method for radiolabeling p-IDA derivatives using a lyophilized kit and a more rapid, microwave-assisted method.
Standard Radiolabeling Protocol (Using a Commercial Kit)
This protocol is based on the instructions for a typical commercial mebrofenin kit.
Materials:
-
Lyophilized mebrofenin kit (containing mebrofenin, stannous fluoride dihydrate, and stabilizers, under a nitrogen atmosphere).
-
Sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator.
-
Lead-shielded vial container.
-
Sterile syringes and needles.
-
Germicidal swabs.
Procedure:
-
Place the lyophilized mebrofenin vial in a lead shield.
-
Swab the rubber septum of the vial with a germicidal swab.
-
Aseptically inject the desired amount of sterile sodium pertechnetate solution into the vial. It is crucial not to introduce air into the vial to maintain the nitrogen atmosphere and prevent oxidation of the stannous ions.
-
Gently swirl the vial to dissolve the contents.
-
Allow the reaction to proceed at room temperature for the time specified by the manufacturer (typically 15-30 minutes).
-
Visually inspect the solution for any particulate matter before proceeding to quality control.
Diagram 3: Standard Radiolabeling Workflow
Caption: Workflow for the standard radiolabeling of a p-IDA kit.
Microwave-Assisted Radiolabeling Protocol
This method can significantly reduce the labeling time.[6]
Materials:
-
Mebrofenin solution.
-
Stannous chloride solution.
-
Sodium pertechnetate (99mTcO4-).
-
Microwave synthesizer or a domestic microwave oven (use with caution and appropriate shielding).
-
Shielded reaction vial.
Procedure:
-
Combine the mebrofenin solution, stannous chloride solution, and sodium pertechnetate in a shielded reaction vial.
-
Place the vial in the microwave cavity.
-
Irradiate with microwave energy (e.g., 300 W) for a short duration (e.g., 1 minute).[6]
-
Allow the vial to cool before handling.
-
Proceed immediately to quality control.
Quality Control of Tc-99m-p-IDA Radiopharmaceuticals
Ensuring the radiochemical purity of the final product is critical for patient safety and diagnostic accuracy. The primary radiochemical impurities are free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2). Thin-layer chromatography (TLC) is a common and effective method for determining radiochemical purity.
Thin-Layer Chromatography (TLC) Protocol
Materials:
-
TLC plates (e.g., ITLC-SG).
-
Developing tank.
-
Solvent system: For mebrofenin, a common system is 20% sodium chloride solution.[7]
-
Pipettes or spotting capillaries.
-
A dose calibrator or a gamma counter with a well-type detector.
-
Scissors.
Procedure:
-
Prepare the developing tank by adding the solvent system to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
Using a pencil, gently draw a line about 1.5 cm from the bottom of the TLC plate (the origin).
-
Using a pipette or capillary, carefully spot a small drop of the radiopharmaceutical onto the center of the origin line.
-
Allow the spot to air dry completely.
-
Place the TLC plate into the developing tank, ensuring the origin is above the solvent level. Cover the tank.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top (the solvent front).
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Cut the plate at a midpoint between the origin and the solvent front.
-
Separately count the radioactivity of the bottom (origin) and top (solvent front) sections in a dose calibrator or gamma counter.
Interpretation of Results:
-
99mTc-p-IDA complex and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0).
-
Free pertechnetate (99mTcO4-) migrates with the solvent front (Rf = 1).
Calculation of Radiochemical Purity:
Radiochemical Purity (%) = [Activity at Origin / (Activity at Origin + Activity at Solvent Front)] x 100
Acceptance Criteria:
The radiochemical purity should typically be greater than 95%.[7]
Diagram 4: TLC Quality Control for Tc-99m-p-IDA
Caption: Expected migration pattern of Tc-99m-p-IDA and impurities on TLC.
An alternative quality control method using C18 Sep-pak cartridges has also been validated and can be used in place of TLC.[8]
Biodistribution and Dosimetry
Following intravenous injection, Tc-99m-mebrofenin is rapidly cleared from the bloodstream, with a maximum liver uptake occurring at approximately 11 minutes post-injection.[1][9] In healthy individuals, hepatocyte uptake is nearly 100%.[5][9] The radiotracer is then excreted into the biliary system, with visualization of the hepatic ducts and gallbladder by 10-15 minutes and intestinal activity by 30-60 minutes.[1]
Renal excretion is typically very low (around 1% of the injected dose in the first 3 hours) in patients with normal liver function.[1] However, in the presence of elevated serum bilirubin, renal excretion increases as the hepatic uptake is competitively inhibited.[1][9]
Table 1: Estimated Absorbed Radiation Dose for Tc-99m Mebrofenin
| Organ | mGy/MBq | rad/mCi |
| Gallbladder Wall | 0.038 | 0.14 |
| Liver | 0.014 | 0.052 |
| Large Intestine | 0.034 | 0.12 |
| Small Intestine | 0.018 | 0.067 |
| Kidneys | 0.004 | 0.015 |
| Ovaries | 0.010 | 0.037 |
| Testes | 0.001 | 0.004 |
| Red Marrow | 0.004 | 0.015 |
| Total Body | 0.003 | 0.011 |
Data adapted from typical product inserts.
Troubleshooting and Considerations
-
Low Radiolabeling Yield: This can be caused by the presence of oxidizing agents in the pertechnetate solution, which will prevent the reduction of Tc-99m. The introduction of air into the reaction vial can also lead to the oxidation of the stannous reducing agent.[10]
-
Altered Biodistribution: Poor image quality with high background activity may indicate low radiochemical purity. Delayed or non-visualization of the gallbladder can occur in patients who have recently eaten, are on parenteral nutrition, or have severe hepatocellular disease.[1]
-
Patient Preparation: Patients should be fasting for at least 4 hours prior to the study to ensure a filled gallbladder, which enhances the likelihood of visualization.[1]
Conclusion
This compound and its derivatives remain indispensable tools in nuclear medicine. A thorough understanding of their synthesis, radiolabeling, and structure-activity relationships is essential for both routine clinical application and the development of novel hepatobiliary imaging agents. The protocols and principles outlined in this guide provide a comprehensive foundation for professionals in the field, ensuring the safe and effective use of these important radiopharmaceuticals.
References
- 1. nucmedtutorials.com [nucmedtutorials.com]
- 2. A structure-distribution-relationship approach leading to the development of Tc-99m mebrofenin: an improved cholescintigraphic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Microwave-assisted synthesis of {sup 99m}Tc-mebrofenin for imaging hepatobiliary system (Journal Article) | ETDEWEB [osti.gov]
- 7. Navigating product shortages by utilizing quality control verification of fractionated radiopharmaceuticals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Alternative quality control for technetium-99m IDA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technetium (99mTc) mebrofenin - Wikipedia [en.wikipedia.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
N-Aryl Iminodiacetic Acids: A Detailed Guide to Their Evaluation as Masking Agents in Complexometric Titrations with a Focus on N-Phenyliminodiacetic Acid (PIDA)
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the potential utility of N-Aryl Iminodiacetic Acids, with a specific focus on N-Phenyliminodiacetic acid (PIDA), as masking agents in complexometric titrations. Given the limited specific literature on PIDA's direct application in this context, this note emphasizes the fundamental principles and provides a framework for its synthesis, characterization, and systematic evaluation as a novel masking agent.
Introduction: The Critical Role of Masking in Complexometric Titrations
Complexometric titrations, predominantly employing ethylenediaminetetraacetic acid (EDTA), are a cornerstone of quantitative analysis for the determination of metal ion concentrations.[1] A significant challenge in this technique is the inherent lack of selectivity of strong chelating agents like EDTA, which form stable complexes with a wide array of metal ions.[2] This non-selectivity can lead to significant interference when analyzing a specific metal ion in a mixture, resulting in inaccurate determinations.[3]
To overcome this, masking agents are employed. These are auxiliary complexing agents that selectively bind to interfering ions, forming complexes that are more stable than their corresponding complexes with the indicator, and often with EDTA, thus preventing them from participating in the primary titration reaction.[3] An ideal masking agent should exhibit high selectivity for the interfering ion(s) and should not form a stable complex with the analyte under the titration conditions.[4]
While classical masking agents like cyanide, triethanolamine, and fluoride are well-established, the exploration of novel masking agents with tailored selectivities remains an active area of research. N-Aryl Iminodiacetic Acids, such as this compound (PIDA), represent a promising class of compounds for this purpose, offering the potential for nuanced selectivity based on the electronic and steric properties of the aryl substituent.
Synthesis of this compound (PIDA)
The synthesis of N-substituted iminodiacetic acids is a well-established process. A common approach involves the carboxymethylation of the corresponding primary amine. The following protocol is a generalized procedure for the synthesis of PIDA, adapted from established methods for similar compounds.
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Activated charcoal
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
pH meter
Procedure:
-
Preparation of Sodium Chloroacetate: In a beaker, dissolve a specific molar amount of chloroacetic acid in deionized water. While cooling the beaker in an ice bath, slowly add a stoichiometric equivalent of sodium hydroxide solution to neutralize the acid.
-
Reaction with Aniline: In a separate reaction flask equipped with a stirrer and reflux condenser, dissolve a corresponding molar amount of aniline in deionized water. To this solution, add the freshly prepared sodium chloroacetate solution.
-
Reaction Conditions: Adjust the pH of the reaction mixture to approximately 10-11 using a sodium hydroxide solution. Heat the mixture to 80-90°C with constant stirring for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.
-
Recrystallization: Filter the crude product and wash it with cold deionized water. For further purification, recrystallize the PIDA from hot water or an ethanol-water mixture. The use of activated charcoal can help in removing colored impurities.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR to confirm its structure.
Chelating Properties and Expected Selectivity of PIDA
The chelating behavior of PIDA is attributed to the tridentate nature of the iminodiacetate group, which can form stable five-membered chelate rings with metal ions. The phenyl group attached to the nitrogen atom can influence the stability and selectivity of the metal complexes through steric hindrance and electronic effects.
| Metal Ion | log K1 | log K2 |
| Ca²⁺ | 3.4 | 2.6 |
| Mg²⁺ | 3.3 | 2.5 |
| Fe³⁺ | 10.9 | 8.1 |
| Al³⁺ | 7.9 | 6.2 |
| Cu²⁺ | 10.6 | 6.7 |
| Zn²⁺ | 7.0 | 5.3 |
| Ni²⁺ | 8.2 | 6.2 |
| Pb²⁺ | 7.5 | 5.2 |
| Data for MIDA, presented for illustrative purposes. |
Based on this data, it is expected that PIDA will also form significantly more stable complexes with trivalent ions like Fe³⁺ and Al³⁺, and transition metal ions like Cu²⁺, compared to alkaline earth metals such as Ca²⁺ and Mg²⁺. The presence of the bulkier phenyl group in PIDA, compared to the methyl group in MIDA, may introduce steric effects that could further modulate the stability and selectivity of its metal complexes.
Framework for Evaluating this compound as a Masking Agent
The following section outlines a systematic approach to experimentally evaluate the efficacy and selectivity of a novel compound like PIDA as a masking agent.
Preliminary Assessment of Masking Potential
The initial step is to determine if PIDA can effectively mask common interfering ions in the titration of a target analyte. A common scenario is the determination of water hardness (Ca²⁺ and Mg²⁺) in the presence of interfering ions like Fe³⁺ and Al³⁺.
Protocol 2: Preliminary Evaluation of PIDA as a Masking Agent for Fe³⁺ in Ca²⁺/Mg²⁺ Titration
Objective: To assess the ability of PIDA to mask Fe³⁺ during the complexometric titration of a combined Ca²⁺ and Mg²⁺ solution with EDTA.
Materials:
-
Standardized 0.01 M EDTA solution
-
Standard solutions of Ca²⁺, Mg²⁺, and Fe³⁺ (1000 ppm)
-
This compound (PIDA) solution (e.g., 0.1 M)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Deionized water
-
Burette, pipettes, and conical flasks
Procedure:
-
Preparation of Test Solutions:
-
Control: In a conical flask, pipette a known volume of the standard Ca²⁺ and Mg²⁺ solutions.
-
Interference: In a separate conical flask, add the same volumes of Ca²⁺ and Mg²⁺ solutions, and a known amount of the Fe³⁺ solution.
-
Masked Sample: In a third conical flask, add the same volumes of Ca²⁺, Mg²⁺, and Fe³⁺ solutions. Then, add a specific volume of the PIDA solution.
-
-
Titration:
-
To each flask, add a suitable volume of the pH 10 buffer and a few drops of the EBT indicator. The solution containing Fe³⁺ without PIDA will likely show a blocked or indistinct endpoint.
-
Titrate each solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue.
-
-
Analysis:
-
Compare the volume of EDTA consumed for the three solutions.
-
If the volume of EDTA used for the "Masked Sample" is comparable to that of the "Control," it indicates that PIDA has effectively masked the Fe³⁺.
-
Vary the concentration of PIDA to determine the optimal amount required for effective masking.
-
Determining the pH Dependence of Masking
The stability of metal-ligand complexes is highly pH-dependent. Therefore, it is crucial to investigate the optimal pH range for PIDA's masking ability.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for masking.
Assessing Selectivity
A key attribute of a good masking agent is its selectivity. The following protocol outlines a method to assess the selectivity of PIDA for a range of common interfering ions.
Protocol 3: Assessing the Selectivity of PIDA
Objective: To determine which common metal ions are effectively masked by PIDA in the titration of Ca²⁺ and Mg²⁺.
Procedure:
-
Prepare a series of identical solutions containing known concentrations of Ca²⁺ and Mg²⁺.
-
To each solution (except for a control), add a single potential interfering ion (e.g., Al³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Pb²⁺) at a concentration known to cause interference.
-
Add a consistent, predetermined optimal amount of PIDA to each of these solutions.
-
Adjust the pH to the previously determined optimum for masking.
-
Titrate each solution with standardized EDTA using EBT indicator.
-
Compare the results to the control titration. Effective masking is indicated by accurate recovery of the Ca²⁺ and Mg²⁺ concentrations.
Data Presentation and Interpretation
The results of the evaluation experiments should be tabulated for clear comparison.
Table 2: Hypothetical Selectivity Data for PIDA in Ca²⁺/Mg²⁺ Titration at pH 10
| Interfering Ion | PIDA Added | EDTA Volume (mL) | % Recovery of Ca²⁺/Mg²⁺ | Endpoint Quality |
| None (Control) | No | 10.02 | 100.0 | Sharp |
| Fe³⁺ | No | Blocked | - | Blocked |
| Fe³⁺ | Yes | 10.05 | 100.3 | Sharp |
| Al³⁺ | No | Blocked | - | Blocked |
| Al³⁺ | Yes | 10.03 | 100.1 | Sharp |
| Cu²⁺ | No | Indistinct | - | Poor |
| Cu²⁺ | Yes | 10.10 | 100.8 | Sharp |
| Zn²⁺ | No | 12.50 | - | Sharp (co-titrated) |
| Zn²⁺ | Yes | 12.48 | - | Sharp (not masked) |
This hypothetical data suggests that PIDA could be an effective masking agent for Fe³⁺, Al³⁺, and Cu²⁺ under these conditions, but not for Zn²⁺, which would be co-titrated with Ca²⁺ and Mg²⁺.
Logical Relationships in Masking Agent Evaluation
The process of evaluating a new masking agent like PIDA follows a logical progression, as illustrated in the diagram below.
References
Electrochemical Detection of Heavy Metals Using N-Phenyliminodiacetic Acid Modified Electrodes
An Application Note and Protocol for Researchers
Abstract
Heavy metal contamination of water resources is a critical environmental and health issue, necessitating the development of sensitive, selective, and rapid analytical methods.[1][2][3] This application note details a robust electrochemical method for the detection of heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) using a glassy carbon electrode (GCE) chemically modified with N-Phenyliminodiacetic acid (PID). PID serves as a powerful chelating agent, which, when immobilized on the electrode surface, selectively captures and preconcentrates target metal ions from a sample solution. Subsequent analysis using Square Wave Anodic Stripping Voltammetry (SWASV) provides exceptional sensitivity and allows for the simultaneous detection of multiple analytes.[4][5][6] This document provides the scientific principles, detailed step-by-step protocols for electrode modification and analysis, and expected performance characteristics for researchers and scientists in environmental monitoring and analytical chemistry.
Principle of Operation
The detection mechanism is a two-step process founded on the principles of chelation and stripping voltammetry.[1][5]
Step 1: Preconcentration via Chelation this compound is an effective chelating ligand containing two carboxylate groups and a tertiary amine, which together form a stable pincer-like coordination complex with divalent heavy metal ions (M²⁺). By covalently grafting the PID molecule onto the electrode surface, the electrode is functionalized to selectively bind and accumulate target metal ions when immersed in a sample solution. This accumulation is typically performed at open-circuit potential or a slightly negative potential for a defined period, effectively transferring the analytes from the bulk solution to the electrode interface and significantly lowering the detection limits.
Step 2: Quantification via Anodic Stripping Voltammetry After preconcentration, the electrode is transferred to an electrolyte solution free of the analyte. A negative potential is applied to reduce the captured metal ions (M²⁺) to their metallic state (M⁰). Subsequently, a potential waveform, such as a square wave, is scanned in the positive (anodic) direction.[7] As the potential reaches the characteristic oxidation potential of each metal, the deposited metal is "stripped" from the electrode back into the solution as an ion (M⁰ → M²⁺ + 2e⁻). This stripping process generates a Faradaic current that is directly proportional to the concentration of the preconcentrated metal. The resulting voltammogram shows distinct peaks at potentials characteristic of each metal, allowing for simultaneous identification and quantification.[5][6]
Experimental Protocols
Preparation of a Clean Glassy Carbon Electrode (GCE)
A pristine and uniformly active electrode surface is paramount for achieving reproducible results. The following protocol ensures the removal of organic and inorganic contaminants.[8]
Materials:
-
Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
Polishing cloth (nylon or felt)
-
Alumina slurry (0.3 µm and 0.05 µm particle sizes)
-
Ethanol (ACS grade)
-
Acetone (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ultrasonic bath
Procedure:
-
Mechanical Polishing: Place a small amount of 0.3 µm alumina slurry on a polishing cloth. Polish the GCE surface for 3-5 minutes using a gentle figure-eight motion. Rinse the electrode thoroughly with DI water to remove the bulk of the alumina.
-
Fine Polishing: Repeat the polishing step using 0.05 µm alumina slurry for 5 minutes to achieve a mirror-like finish.
-
Sonication: Rinse the electrode extensively with DI water. Subsequently, sonicate the GCE sequentially in DI water, acetone, and ethanol, each for 5 minutes, to remove adhered polishing residues and organic impurities.
-
Final Rinse and Dry: Rinse the electrode one final time with copious amounts of DI water and dry it under a gentle stream of high-purity nitrogen gas. The cleaned electrode should be used immediately for modification.
Protocol for GCE Modification with this compound
This protocol describes a reliable method for covalently attaching PID to the GCE surface via the electrochemical reduction of an in situ generated diazonium salt. This approach forms a strong, stable carbon-phenyl bond.[9] The precursor required is 4-amino-N-phenyliminodiacetic acid.
Materials:
-
Cleaned Glassy Carbon Electrode (from Protocol 2.1)
-
4-amino-N-phenyliminodiacetic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
DI water
-
Potentiostat/Galvanostat
-
Standard three-electrode electrochemical cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)
Procedure:
-
Preparation of Diazonium Salt Solution (Perform in an ice bath, ~0-4 °C):
-
Prepare a 5 mM solution of 4-amino-N-phenyliminodiacetic acid in 0.5 M HCl. Stir until fully dissolved.
-
Slowly add an equimolar amount of a pre-chilled 5 mM sodium nitrite solution dropwise while stirring.
-
Allow the reaction to proceed for 15-20 minutes in the ice bath. The formation of the diazonium salt is critical and temperature-sensitive. Use this solution immediately.
-
-
Electrochemical Grafting:
-
Assemble the three-electrode cell with the freshly prepared diazonium salt solution as the electrolyte. Immerse the cleaned GCE, Pt counter, and Ag/AgCl reference electrodes.
-
Using cyclic voltammetry (CV), scan the potential from approximately +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 2-3 cycles. A characteristic reduction peak should appear during the first cathodic scan, which diminishes in subsequent cycles as the electrode surface becomes passivated by the grafted PID layer.
-
Alternatively, chronoamperometry can be used by applying a constant potential of -0.6 V for 60-120 seconds.
-
-
Post-Modification Cleaning:
-
After grafting, remove the electrode from the cell and rinse it thoroughly with ethanol and DI water to remove any physically adsorbed material.
-
Dry the modified electrode (PID-GCE) under a nitrogen stream. It is now ready for use.
-
Protocol for Heavy Metal Detection via SWASV
This protocol outlines the analytical procedure for quantifying heavy metals using the prepared PID-GCE.
Apparatus & Reagents:
-
PID-GCE (Working Electrode)
-
Platinum wire (Counter Electrode)
-
Ag/AgCl (3M KCl) (Reference Electrode)
-
Potentiostat/Galvanostat with analytical software
-
Acetate buffer (0.1 M, pH 5.0) or another suitable supporting electrolyte
-
Standard stock solutions of target heavy metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺)
-
High-purity nitrogen gas line
Procedure:
-
Preconcentration (Accumulation Step):
-
Prepare the sample by diluting it in the 0.1 M acetate buffer. The buffer maintains a stable pH, which is crucial for consistent chelation chemistry.
-
Immerse the three-electrode system into the sample solution.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Apply a preconcentration potential of -1.2 V (vs. Ag/AgCl) for a duration of 180-300 seconds while stirring the solution. This potential assists in reducing and depositing the chelated metal ions onto the electrode. The duration should be kept constant for all standards and samples.
-
-
Stripping (Measurement Step):
-
Stop the stirring. Allow the solution to become quiescent for 10-15 seconds.
-
Scan the potential from -1.2 V to +0.2 V using Square Wave Voltammetry (SWV).
-
Typical SWV Parameters: Frequency: 25 Hz; Amplitude: 25 mV; Step Potential: 4 mV.
-
Record the resulting voltammogram. Peaks corresponding to the oxidation of Cd, Pb, and Cu will appear at approximately -0.6 V, -0.4 V, and -0.1 V, respectively (potentials are approximate and depend on the reference electrode and pH).
-
-
Calibration and Quantification:
-
Generate a calibration curve by analyzing a series of standard solutions of known concentrations using the exact same procedure.
-
Plot the peak current (baseline-corrected) versus the concentration for each metal.
-
Determine the concentration of the unknown sample by interpolating its measured peak current on the calibration curve. The standard addition method is recommended for complex matrices to mitigate interference effects.[10]
-
Performance Characteristics
The analytical performance of the PID-modified electrode is characterized by its linear range, limit of detection (LOD), sensitivity, and selectivity. The following table provides expected performance data based on similar chelating electrodes reported in the literature for heavy metal analysis.[11][12]
| Target Analyte | Expected Linear Range (ppb) | Expected Limit of Detection (LOD, ppb) |
| Lead (Pb²⁺) | 0.1 - 100 | ~0.02 - 0.1 |
| Cadmium (Cd²⁺) | 0.1 - 120 | ~0.05 - 0.1 |
| Copper (Cu²⁺) | 0.5 - 150 | ~0.1 |
| Zinc (Zn²⁺) | 10 - 1200 | ~5 |
Selectivity: The high affinity of the iminodiacetic acid group for heavy metals provides excellent selectivity. Potential interference from common alkali and alkaline earth metals (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) is minimal due to their significantly lower complex formation constants. However, at very high concentrations, some transition metals like Ni²⁺ or Co²⁺ may cause interference.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Incomplete electrode modification. | Verify modification procedure; ensure fresh diazonium salt solution was used. |
| Incorrect preconcentration or stripping parameters. | Optimize accumulation time and potential; check SWV parameters. | |
| Electrode fouling. | Regenerate the electrode by polishing and re-modifying. | |
| Poor Reproducibility | Inconsistent surface preparation. | Standardize the GCE polishing and cleaning protocol rigorously. |
| Variable accumulation time or stirring rate. | Use a calibrated stir plate and a timer for the preconcentration step. | |
| Electrode surface degradation. | Prepare a new modified electrode. The functional layer has a finite lifetime. | |
| Broad or Overlapping Peaks | Non-optimal supporting electrolyte or pH. | Adjust the pH of the buffer; a slightly acidic pH (4.5-5.5) is often ideal. |
| High concentration of analytes causing saturation. | Dilute the sample and re-run the analysis. |
References
- 1. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Square-wave stripping voltammetry for direct determination of eight heavy metals in soil and indoor-airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Multiple Heavy Metals 4/5 - Stripping Analysis - PalmSens [palmsens.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Multiple Heavy Metals 3/5 - Multiple Species Analysis with Square Wave Voltammetry - PalmSens [palmsens.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid‐Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenyliminodiacetic Acid
Welcome to the technical support center for the synthesis of N-Phenyliminodiacetic acid (N-PIDA). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis of this versatile chelating agent.[1] Our focus is on improving yield, ensuring purity, and understanding the critical parameters of the synthesis process.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue: Low or No Product Yield
A diminished yield is the most frequent challenge. The root cause can typically be traced to reaction conditions, reagent quality, or product loss during workup.
Question: My reaction has run for the prescribed time, but TLC analysis shows a significant amount of unreacted aniline. What is the likely cause?
Potential Cause: Incomplete reaction due to poor nucleophilicity of the starting material or suboptimal reaction conditions.
Suggested Solutions:
-
pH Control is Critical: The reaction between aniline and chloroacetic acid is a nucleophilic substitution that generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the lone pair on the aniline nitrogen, converting it to the anilinium ion, which is not nucleophilic. An inadequate amount of base to neutralize this in-situ generated acid is a primary cause of reaction failure.
-
Action: Ensure at least two equivalents of a base (e.g., sodium carbonate or sodium hydroxide) are used for every equivalent of aniline. The first equivalent neutralizes the HCl from the first substitution, and the second drives the second substitution. The pH of the reaction mixture should be maintained in the range of 9-11.[2][3]
-
-
Assess Reagent Quality: Aniline is susceptible to air oxidation, often indicated by a dark coloration. Oxidized aniline will not participate in the reaction. Similarly, chloroacetic acid can degrade over time.
-
Action: Use freshly distilled aniline if it is discolored. Verify the purity of your chloroacetic acid. Always use anhydrous solvents if specified by the protocol to prevent unwanted side reactions.[4]
-
-
Reaction Time and Temperature: While the reaction is often performed at reflux, insufficient time or temperature can lead to incomplete conversion.
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. A modest increase in temperature may also be beneficial, but be aware that excessively high temperatures can promote side reactions.[2]
-
Question: The yield is low, and I've isolated a significant amount of N-phenylglycine (the mono-alkylated intermediate). How can I drive the reaction to completion?
Potential Cause: Insufficient stoichiometry of the alkylating agent or deactivation of the intermediate.
Suggested Solutions:
-
Stoichiometry of Chloroacetic Acid: The synthesis of N-PIDA requires two successive alkylations of the aniline nitrogen. Using an insufficient molar ratio of chloroacetic acid is a common reason for the accumulation of the N-phenylglycine intermediate.
-
Action: Ensure a molar ratio of at least 2.1:1 of chloroacetic acid to aniline. A slight excess of the alkylating agent can help drive the reaction towards the di-substituted product.
-
-
Controlled Reagent Addition: Adding the chloroacetic acid portion-wise or via a dropping funnel can help maintain a more controlled reaction environment and prevent localized high concentrations that might favor side reactions over the desired second alkylation.[4]
Question: My crude yield was promising, but I lost most of the product during purification. What happened?
Potential Cause: Product loss during the workup and recrystallization steps.
Suggested Solutions:
-
pH Adjustment for Precipitation: this compound is an amphoteric molecule with two carboxylic acid groups and a basic nitrogen atom. Its solubility in water is highly pH-dependent. The product is least soluble at its isoelectric point.
-
Action: During the workup, after the reaction is complete, carefully acidify the aqueous solution with an acid like HCl. The product will precipitate out of the solution. The optimal pH for precipitation should be determined, but it is typically in the acidic range (pH 2-4). Check the pH of the mother liquor after filtration; if it is not in the optimal range, you may be losing a significant amount of product.[5]
-
-
Recrystallization Solvent Choice: Using a solvent in which the product is too soluble will lead to poor recovery.
-
Action: A common and effective method for purification is recrystallization.[4] For N-PIDA, an aqueous ethanol mixture is often suitable. If your recovery is low, try reducing the proportion of the solvent in which the compound is more soluble or cooling the solution for a longer period in an ice bath before filtration.[6]
-
-
Extraction Optimization: If performing a liquid-liquid extraction, ensure you are using the correct organic solvent and performing multiple extractions (e.g., 3x) to maximize the recovery from the aqueous phase.[7]
Issue: Presence of Impurities in the Final Product
Even with a good yield, impurities can compromise the utility of the final compound.
Question: My final product is contaminated with a byproduct that has a different melting point. What could it be?
Potential Cause: Formation of side products due to reaction conditions.
Suggested Solutions:
-
Formation of Anilides: Under certain conditions, particularly at high temperatures, side reactions can occur. For instance, aniline can react with the carboxylic acid groups of N-phenylglycine or N-PIDA to form anilides, such as phenylimidodiacetic acid mono-anilide.[5]
-
Action: Maintain strict temperature control. Running the reaction at the lowest effective temperature can minimize the formation of such byproducts.
-
-
Formation of Diphenyldiketopiperazine: Another potential byproduct, especially if the reaction is not properly controlled, is diphenyldiketopiperazine, formed from the self-condensation of N-phenylglycine.[5]
-
Action: Proper pH control and maintaining an adequate concentration of chloroacetic acid for the second alkylation can suppress the self-condensation of the intermediate.
-
-
Purification: If these byproducts have formed, careful purification is necessary.
-
Action: Column chromatography can be effective at separating N-PIDA from less polar byproducts.[4] Alternatively, a series of washes or a carefully optimized recrystallization may be sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely used method is the direct alkylation of aniline with two equivalents of chloroacetic acid in an aqueous alkaline medium.[5][8] The base (commonly NaOH or Na₂CO₃) is crucial as it neutralizes the hydrochloric acid formed during the reaction, ensuring the aniline remains nucleophilic.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.[2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure protonation of the carboxylic acid groups and prevent streaking). Spot the reaction mixture alongside standards of your starting materials (aniline and chloroacetic acid). The product, N-PIDA, will be significantly more polar than aniline and will have a much lower Rf value. The reaction is complete when the aniline spot has disappeared.
Q3: What are the best practices for purifying crude this compound?
A3: Recrystallization is the most common and efficient method for purifying N-PIDA on a lab scale.[4][6] The crude product is typically dissolved in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture) and allowed to cool slowly. The pure crystals of N-PIDA will form, leaving impurities behind in the mother liquor. If the product is colored, you can add a small amount of activated carbon to the hot solution before filtering it to remove colored impurities.[9]
Q4: Which analytical techniques are recommended for characterizing the final product?
A4: To confirm the identity and purity of your synthesized this compound, the following techniques are standard:
-
Melting Point: A sharp melting point close to the literature value (~156 °C) is a good indicator of purity.[10]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
FT-IR Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C bonds.
Visualized Workflows and Mechanisms
To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Reaction Mechanism
Caption: The two-step SN2 alkylation of aniline to form N-PIDA.
Troubleshooting Workflow for Low Yield
Caption: A logical flow for diagnosing and addressing low product yield.
Optimized Protocol and Parameters
This section provides a robust, step-by-step protocol for the synthesis of this compound, along with a summary of key parameters for yield optimization.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.8 g, 0.22 mol) in water (100 mL).
-
Addition of Reactants: To this solution, add aniline (9.3 g, 0.1 mol). Then, in portions, carefully add chloroacetic acid (20.0 g, 0.21 mol) to the stirred mixture. An exothermic reaction will occur.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the aniline spot is no longer visible.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any solid (unreacted starting material or side products) is present, filter the hot solution.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A white precipitate of this compound will form.
-
Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by suction filtration and wash the filter cake with a small amount of ice-cold water.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot water or 50% aqueous ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C to a constant weight.
Table 1: Key Parameter Optimization Summary
| Parameter | Recommended Value | Rationale & Impact on Yield |
| Molar Ratio (Aniline:Chloroacetic Acid:Base) | 1 : 2.1 : 2.2 | Ensures complete di-alkylation and neutralizes HCl byproduct. Prevents reaction stalling. |
| Reaction Temperature | 100-105 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. Too high can cause side reactions. |
| Reaction pH | 9 - 11 | Maintains the nucleophilicity of the aniline and the intermediate N-phenylglycine. |
| Workup pH (Precipitation) | 2 - 3 | Minimizes the solubility of the amphoteric product in the aqueous phase, maximizing recovery. |
| Reaction Time | 4 - 6 hours (TLC Monitored) | Ensures the reaction goes to completion. Premature workup leaves starting materials. |
References
- 1. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 10. This compound CAS#: 1137-73-1 [amp.chemicalbook.com]
Technical Support Center: Purification of Crude N-Phenyliminodiacetic Acid by Recrystallization
Welcome to the technical support center for the purification of N-Phenyliminodiacetic Acid (PIDA). This guide is designed for researchers, scientists, and professionals in drug development who are working with PIDA and require a highly purified final product. Here, we address common challenges encountered during the recrystallization of crude PIDA through a series of troubleshooting solutions and frequently asked questions. Our approach is grounded in fundamental chemical principles to provide you with a robust and reliable purification strategy.
Introduction to PIDA Purification
This compound (PIDA) is a zwitterionic molecule, containing both acidic carboxylic acid groups and a basic tertiary amine. This dual functionality dictates its solubility and makes purification by recrystallization a nuanced process. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution. The key to a successful recrystallization lies in selecting the appropriate solvent and carefully controlling the cooling process.
Due to its zwitterionic nature, PIDA's solubility is highly dependent on the pH of the solution. It is generally most soluble in polar solvents and its purification can be challenging. Recrystallization from water-alcohol mixtures is a common strategy for such compounds[1].
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of PIDA.
Issue 1: The crude PIDA "oils out" instead of crystallizing.
Cause: This phenomenon typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to a supersaturated solution that separates as a liquid phase instead of forming a crystalline solid. This can be exacerbated by the presence of impurities which can depress the melting point of the crude PIDA.
Solution:
-
Re-dissolve the oil: Heat the solution until the oil completely redissolves.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution[2][3].
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oiling out. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask[2][4].
-
Solvent System Modification: If oiling persists, consider changing the solvent system. A mixture of solvents, such as ethanol-water, can be effective. Start by dissolving the PIDA in the solvent in which it is more soluble (e.g., hot ethanol) and then slowly add the "anti-solvent" (e.g., water) until the solution becomes slightly turbid. Then, add a small amount of the first solvent to clarify the solution before allowing it to cool slowly[1][5].
Issue 2: Very low or no crystal formation upon cooling.
Cause: This is one of the most common issues in recrystallization and usually points to one of two things: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to initiate crystal growth[2][6].
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming[2][6].
-
Seeding: If you have a small crystal of pure PIDA, add it to the solution to act as a "seed" for crystal growth[2][6].
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again[2][3].
-
Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the PIDA and promote crystallization[4].
Issue 3: The recrystallized PIDA is still impure.
Cause: Impurities can be carried along with the desired product if they have similar solubility characteristics or if the crystallization process happens too quickly, trapping impurities within the crystal lattice[3]. Colored impurities can also be persistent.
Solution:
-
Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the cooling process is slow and undisturbed[3][4].
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities[7][8].
-
Decolorize the Solution: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product[7].
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing PIDA?
A1: The ideal solvent for recrystallization should dissolve PIDA well at high temperatures but poorly at low temperatures[8][9]. Given PIDA's zwitterionic nature, polar solvents are a good starting point. You should perform small-scale solubility tests with various solvents. Based on its structure, which is similar to N-aryl amino acids, good candidates include water, ethanol, acetic acid, or mixtures thereof[10][11][12].
| Solvent | Expected Solubility Behavior | Rationale |
| Water | Moderately soluble when hot, less soluble when cold. | PIDA's polar carboxylic acid and amine groups allow for hydrogen bonding with water. |
| Ethanol | Good solubility, especially when hot. | The alkyl chain of ethanol can interact with the phenyl group, while the hydroxyl group interacts with the polar functionalities. |
| Acetic Acid | Likely to be a good solvent. | The acidic nature of the solvent can protonate the PIDA, potentially increasing its solubility[13]. |
| Ethanol/Water | A good mixed-solvent system. | Allows for fine-tuning of polarity to achieve the desired solubility profile. Often used for zwitterionic compounds[1]. |
| Acetone | May have moderate solubility. | A polar aprotic solvent that can be tested. |
| Hexane/Toluene | Poor solubility. | These nonpolar solvents are unlikely to dissolve the polar PIDA. |
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound varies slightly between sources but is generally in the range of 140-156 °C[14][15]. A sharp melting point within this range is a good indicator of purity. Impurities will typically cause the melting point to be lower and the range to be broader.
Q3: How can I confirm the purity of my recrystallized PIDA?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: My synthesis of PIDA involves an acid or base. Do I need to neutralize it before recrystallization?
A4: Yes, it is crucial to adjust the pH of your crude PIDA solution to its isoelectric point before attempting recrystallization. At its isoelectric point, the zwitterionic PIDA will have its lowest solubility in aqueous solutions, which is ideal for maximizing crystal recovery[1]. You can adjust the pH using a dilute acid or base while monitoring with pH paper or a pH meter.
Experimental Protocols
Protocol 1: Solvent Screening for PIDA Recrystallization
-
Place approximately 20-30 mg of crude PIDA into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will dissolve the PIDA when hot but will result in the formation of a large amount of crystals upon cooling[6].
Protocol 2: Recrystallization of Crude PIDA using an Ethanol/Water System
-
Place the crude PIDA in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution heated on a hot plate.
-
Slowly add hot water dropwise to the solution until it becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to the solution until it becomes clear again.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities[7].
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to dry completely before weighing and determining the melting point.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [wiredchemist.com]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. exchemistry.com [exchemistry.com]
- 15. This compound CAS#: 1137-73-1 [amp.chemicalbook.com]
troubleshooting side reactions in the synthesis of N-Phenyliminodiacetic acid
Welcome to the technical support center for the synthesis of N-Phenyliminodiacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to ensure the successful and efficient production of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary side reactions?
The most prevalent laboratory synthesis of this compound involves the N-alkylation of aniline with two equivalents of a haloacetic acid, typically chloroacetic acid or iodoacetic acid, in the presence of a base to neutralize the hydrohalic acid formed.
The reaction proceeds in a stepwise manner, with the initial formation of N-phenylglycine, which is then further alkylated to yield the desired this compound. However, this sequential alkylation is the primary source of several side reactions that can complicate the synthesis and purification.
The main side reactions include:
-
Under-alkylation: Incomplete reaction leading to the presence of residual N-phenylglycine.
-
Formation of Chloroacetanilide: Reaction of aniline with chloroacetic acid can also lead to the formation of the corresponding amide.
-
Formation of Diphenyldiketopiperazine: This byproduct can arise from the self-condensation of N-phenylglycine or related intermediates.
-
Formation of this compound mono-anilide: This impurity is formed from the reaction between N-phenylglycine and chloroacetanilide.[1]
Q2: My reaction yields a significant amount of N-phenylglycine. How can I drive the reaction to completion?
The presence of N-phenylglycine as a major byproduct indicates incomplete alkylation. Several factors can contribute to this issue:
-
Insufficient Alkylating Agent: Ensure that at least two molar equivalents of the haloacetic acid are used per mole of aniline. A slight excess of the alkylating agent can help drive the second alkylation step.
-
Reaction Time and Temperature: The second alkylation step to form this compound from N-phenylglycine can be slower than the first. Increasing the reaction time or temperature may be necessary. However, excessively high temperatures can promote other side reactions. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Base Strength and Stoichiometry: A suitable base is crucial to neutralize the acid generated during the reaction. Insufficient base can lead to protonation of the aniline and N-phenylglycine, reducing their nucleophilicity and slowing down the reaction. Common bases include sodium carbonate, sodium bicarbonate, and sodium hydroxide.
Q3: I am observing a significant amount of insoluble white precipitate in my reaction mixture, which is not the desired product. What could it be?
An insoluble precipitate could be one of several byproducts, most notably diphenyldiketopiperazine. This compound is formed through the intermolecular cyclization of two molecules of N-phenylglycine or its ester.[1] Its formation is often favored at elevated temperatures.
To minimize the formation of diphenyldiketopiperazine, consider the following:
-
Temperature Control: Maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.
-
Controlled Addition of Reagents: Adding the haloacetic acid portion-wise to the reaction mixture can help maintain a low concentration of the N-phenylglycine intermediate at any given time, thus reducing the likelihood of self-condensation.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a more detailed look at the mechanisms of common side reactions and specific strategies to minimize their formation.
Side Reaction 1: Formation of N-phenylglycine (Under-Alkylation)
-
Problem: The final product is contaminated with a significant amount of N-phenylglycine.
-
Causality: The second N-alkylation step is kinetically slower than the first. This can be due to steric hindrance or electronic effects.
-
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of the haloacetic acid.
-
Reaction Conditions: Increase the reaction temperature moderately (e.g., from 80°C to 100°C) and extend the reaction time. Monitor the reaction progress closely.
-
Base: Ensure at least two equivalents of a suitable base are present to neutralize the formed acid.
-
Side Reaction 2: Formation of Chloroacetanilide
-
Problem: Presence of an amide impurity, chloroacetanilide, in the crude product.
-
Causality: Amide formation is a competing reaction pathway to N-alkylation. It is generally less favorable under basic conditions used for N-alkylation but can occur, especially if the reaction temperature is too high.
-
Troubleshooting Strategies:
-
pH Control: Maintain a basic pH throughout the reaction to favor the N-alkylation pathway.
-
Temperature Management: Avoid excessive heating, which can promote amide formation.
-
Side Reaction 3: Formation of Diphenyldiketopiperazine
-
Problem: Isolation of an insoluble, high-melting point byproduct.
-
Causality: This byproduct is a cyclic dipeptide formed from the condensation of two molecules of N-phenylglycine or its ester. The reaction is often catalyzed by heat.
-
Troubleshooting Strategies:
-
Temperature Control: Carry out the reaction at the lowest effective temperature.
-
Gradual Addition: Add the haloacetic acid slowly to the reaction mixture to keep the instantaneous concentration of N-phenylglycine low.
-
Side Reaction 4: Formation of this compound mono-anilide
-
Problem: A challenging-to-remove impurity with a molecular weight corresponding to the anilide of the product.
-
Causality: This side product is formed from the reaction of the N-phenylglycine intermediate with chloroacetanilide.[1]
-
Troubleshooting Strategies:
-
Minimize Chloroacetanilide Formation: By implementing the strategies to reduce chloroacetanilide formation (see Side Reaction 2), the subsequent formation of the mono-anilide will also be suppressed.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Aniline
-
Chloroacetic acid
-
Sodium carbonate
-
Water
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate (2.1 equivalents) in water.
-
Add aniline (1.0 equivalent) to the solution.
-
In a separate beaker, dissolve chloroacetic acid (2.1 equivalents) in a minimal amount of water.
-
Slowly add the chloroacetic acid solution to the aniline mixture with vigorous stirring.
-
Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Purification by Recrystallization
Solvent Selection: The choice of solvent is critical for effective purification. For this compound, which is a polar molecule with acidic functional groups, polar protic solvents are generally suitable. A mixed solvent system can also be effective.
Recommended Solvents:
-
Water: this compound has limited solubility in cold water but is more soluble in hot water, making it a good candidate for recrystallization.
-
Ethanol/Water Mixture: A mixture of ethanol and water can provide a good solubility gradient. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.
-
Acetic Acid/Water Mixture: Similar to the ethanol/water system, dissolving the crude product in hot dilute acetic acid followed by slow cooling can yield pure crystals.
General Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent or solvent mixture.
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the purity of the final product.
Suggested HPLC Method Parameters (to be optimized):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from high aqueous content to high organic content will likely be needed to elute all components, from the polar starting materials and intermediates to the less polar byproducts.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Expected Elution Order: this compound > N-phenylglycine > Aniline > Chloroacetanilide > Diphenyldiketoperazine > this compound mono-anilide (This is a predicted order based on polarity and may need to be confirmed with standards).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm.
-
Carboxylic Acid Protons (-COOH): A broad singlet at δ > 10 ppm (can be exchangeable with D₂O).
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons (-C=O): Signals in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Methylene Carbons (-CH₂-): A signal around δ 50-55 ppm.
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: The main synthetic route to this compound.
Key Side Reaction Pathways
Caption: Formation pathways of common byproducts.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Aniline : Chloroacetic Acid Molar Ratio | 1 : 2.1-2.2 | A slight excess of the alkylating agent helps to drive the second alkylation to completion, minimizing the N-phenylglycine byproduct. |
| Base : Aniline Molar Ratio | 2.1 : 1 | Ensures complete neutralization of the generated hydrohalic acid, maintaining the nucleophilicity of the amine intermediates. |
| Reaction Temperature | 90 - 100 °C | Provides a balance between a reasonable reaction rate and minimizing temperature-dependent side reactions like diphenyldiketoperazine formation. |
| Reaction pH (Workup) | 2 - 3 | At this pH, this compound is protonated and has minimal water solubility, maximizing its precipitation and yield. |
References
Technical Support Center: Optimizing pH for Metal Chelation with N-Phenyliminodiacetic Acid
Welcome to the technical support center for N-Phenyliminodiacetic acid (PIDTA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing PIDTA for metal chelation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a core focus on the critical role of pH.
The Principle of PIDTA Chelation: A pH-Dependent Process
This compound is a versatile chelating agent, capable of forming stable complexes with a variety of metal ions.[1] Its efficacy is rooted in its molecular structure, which features a central nitrogen atom bonded to two acetate (carboxymethyl) groups—the iminodiacetate moiety.[1] These three sites—the nitrogen and the two carboxylate oxygens—act as Lewis bases, donating electron pairs to a positively charged metal ion (a Lewis acid) to form strong coordinate bonds.[2]
However, the availability of these electron pairs is fundamentally governed by the pH of the solution. The two carboxylic acid groups and the tertiary amine of PIDTA can be protonated or deprotonated, dramatically altering the molecule's charge and its ability to bind metals.[1][3] Understanding and controlling the pH is therefore not just a matter of optimization; it is the cornerstone of successful metal chelation with PIDTA.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they participate in chelation?
This compound (PIDTA) possesses an iminodiacetate functional group, which is responsible for its chelating properties. This group consists of a tertiary amine and two carboxylate functions. The oxygen atoms of the carboxylate groups and the nitrogen atom of the amine act as donor atoms, forming a stable, claw-like structure around a central metal ion. This multi-dentate binding, known as the chelate effect, results in a significantly more stable metal complex than if the metal were bound to individual, monodentate ligands.[4]
Q2: Why is pH the most critical parameter when using PIDTA?
The chelation efficiency of PIDTA is highly dependent on pH because its functional groups undergo protonation-deprotonation equilibria.[3] To effectively chelate a positively charged metal ion, the carboxyl groups must be deprotonated (negatively charged), and the nitrogen's lone pair of electrons must be available. The pH of the solution dictates the protonation state of these groups.
Q3: What are the pKa values for this compound?
The dissociation constants (pKa) for this compound govern its protonation state at a given pH. These values are crucial for predicting the optimal pH range for chelation.
| Dissociation Constant | pKa Value (at 20°C) | Associated Functional Group |
| pK1 | 2.40 | First Carboxylic Acid |
| pK2 | 4.98 | Second Carboxylic Acid |
(Source: ChemicalBook[5])
Q4: How does the protonation state of PIDTA change with pH?
Based on the pKa values, we can predict the dominant species of PIDTA in solution:
-
At Low pH (pH < 2.4): Both carboxylic acid groups and the amine are protonated. The molecule is cationic or neutral and cannot effectively bind to positively charged metal ions due to electrostatic repulsion and the unavailability of lone pair electrons.[3]
-
At Mid-range pH (pH ~5 to 9): The carboxylic acid groups are deprotonated (negatively charged), while the amine remains protonated (in some structures) or becomes available. This zwitterionic or anionic form is an excellent chelator, as the negatively charged carboxylates can effectively coordinate with metal ions. Chelation efficiency for many divalent and trivalent metals increases significantly in this range.[3]
-
At High pH (pH > 10): The amine group is fully deprotonated. While the molecule is strongly negatively charged, the experimental conditions must be carefully considered. At high pH, many metal ions are prone to precipitating out of solution as insoluble metal hydroxides, which directly competes with the chelation process.[3]
Below is a diagram illustrating the pH-dependent speciation of the core iminodiacetic acid group.
Troubleshooting Guide
Problem 1: Poor or No Metal Chelation Observed
-
Primary Suspect: Suboptimal pH.
-
Causality: If the pH is too low (e.g., below 4), the carboxylic acid groups of PIDTA will be protonated. Without the negative charge on these groups, the electrostatic attraction to the metal cation is lost, and the molecule cannot form a stable chelate.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to measure the pH of your reaction mixture. Do not rely on theoretical calculations, as the metal salt itself can alter the solution's pH.
-
Adjust pH: Slowly add a suitable base (e.g., NaOH, KOH) dropwise while monitoring the pH. Aim for a pH within the mid-range (typically 5-9) as a starting point.
-
Buffering: For extended experiments, the use of a non-coordinating buffer (e.g., MES, HEPES) is highly recommended to maintain a stable pH. Avoid phosphate or citrate buffers, as they can also chelate the metal ion and compete with PIDTA.
-
Run a pH Screen: If the optimal pH is unknown, perform a pH optimization experiment as detailed in the protocol below.
-
-
Problem 2: A Precipitate Forms Upon Adding Base to Adjust pH
-
Primary Suspect: Metal Hydroxide Precipitation.
-
Causality: The pH is too high. Every metal has a specific pH at which it will precipitate as a hydroxide (e.g., Fe(OH)₃ precipitates at a much lower pH than Mg(OH)₂). This process directly competes with PIDTA for the metal ion.[3]
-
Troubleshooting Steps:
-
Identify the Precipitation pH: Note the pH at which the precipitate begins to form. The optimal pH for chelation must be below this value.
-
Lower the pH: If you have overshot the target pH, carefully add a dilute acid (e.g., HCl, HNO₃) to bring the pH back down into the optimal chelation range. The precipitate should redissolve.
-
Consult Literature: Research the specific metal ion you are using to determine its hydroxide precipitation pH range. This will inform the upper limit of your experimental pH window. For example, Fe(III) complexation is often performed at a more acidic pH (e.g., 3-5) to avoid precipitation.[6]
-
-
Problem 3: Chelation is Successful, but the Complex Appears Unstable Over Time
-
Primary Suspect: Equilibrium Shift Due to pH Drift.
-
Causality: Metal chelation is an equilibrium process. If the solution is unbuffered, subsequent reactions or atmospheric CO₂ absorption can cause the pH to drift, shifting the equilibrium away from the stable metal-PIDTA complex.
-
Troubleshooting Steps:
-
Implement a Buffer System: As mentioned in Problem 1, using a stable, non-coordinating buffer is the most robust solution. Select a buffer whose pKa is close to your target optimal pH.
-
Re-optimize pH: The presence of a buffer can slightly alter the optimal pH for chelation. It is good practice to re-run a small-scale pH screen in the chosen buffer system.
-
-
Experimental Protocol: pH Optimization for Metal-PIDTA Chelation
This protocol provides a general workflow to determine the optimal pH for chelating a specific metal ion with this compound. The efficiency of chelation will be monitored by UV-Vis spectrophotometry, assuming the metal-PIDTA complex has a different absorbance spectrum than the free metal ion.
Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of your metal salt (e.g., CuSO₄, NiCl₂) in deionized water.
-
Prepare a 20 mM stock solution of this compound in deionized water. A slight excess of the chelating agent is often used to drive the equilibrium towards complex formation.
-
Prepare 0.1 M NaOH and 0.1 M HCl solutions for pH adjustment.
-
-
Setting Up the pH Series:
-
In a series of 10 mL test tubes or vials, add 1 mL of the metal salt stock solution and 1 mL of the PIDTA stock solution to each.
-
Add 7 mL of deionized water to each tube for a preliminary total volume of 9 mL.
-
Label each tube with a target pH value (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
-
pH Adjustment:
-
Place a calibrated pH probe in the first tube.
-
While gently stirring, add 0.1 M NaOH or 0.1 M HCl dropwise until the target pH is reached and stable.
-
Record the final volume in the tube.
-
Repeat for all tubes in the series.
-
Finally, add deionized water to each tube to bring them all to the same final volume (e.g., 10 mL) to ensure concentration consistency.
-
-
Equilibration:
-
Allow all samples to incubate at room temperature for at least 30 minutes to ensure the chelation reaction has reached equilibrium.
-
-
Analysis:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each sample. Identify the wavelength of maximum absorbance (λ_max) for the metal-PIDTA complex.
-
Measure the absorbance of each sample at this λ_max.
-
-
Interpretation:
-
Plot the absorbance at λ_max as a function of pH.
-
The pH that corresponds to the highest absorbance value is the optimal pH for the chelation under these conditions, as it indicates the maximum concentration of the formed complex.
-
References
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of N-Phenyliminodiacetic Acid (N-PIDA) Metal Complexes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Phenyliminodiacetic acid (N-PIDA) metal complexes. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of working with these versatile compounds and, most critically, to prevent their unwanted hydrolysis.
Introduction to N-PIDA Metal Complexes and the Challenge of Hydrolysis
This compound (N-PIDA) is a chelating agent known for its ability to form stable complexes with a variety of metal ions.[1] This property makes N-PIDA complexes valuable in fields ranging from analytical chemistry to pharmaceutical research. However, like many metal chelates in aqueous environments, N-PIDA complexes can be susceptible to hydrolysis.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds in a compound. In the context of N-PIDA metal complexes, this can lead to the dissociation of the N-PIDA ligand from the metal ion, or the alteration of the complex's structure and properties. This degradation can compromise experimental results, reduce the efficacy of therapeutic agents, and lead to the formation of insoluble metal hydroxides.[1][2] Understanding and controlling the factors that influence hydrolysis is therefore paramount for successful research and development.
This guide is structured to provide you with both the theoretical understanding and the practical tools to mitigate the hydrolysis of your N-PIDA metal complexes.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have about the stability and hydrolysis of N-PIDA metal complexes.
Q1: What is this compound (N-PIDA) and why is it used to form metal complexes?
A1: this compound is an organic compound featuring an iminodiacetic acid group attached to a phenyl ring.[1] Its structure contains nitrogen and oxygen donor atoms that can coordinate with a central metal ion, forming a stable, ring-like structure known as a chelate. This chelation effect generally enhances the stability of the metal complex compared to complexes formed with monodentate ligands.[3] N-PIDA is utilized for its ability to form well-defined and often highly stable complexes with a range of metal ions, which is beneficial in applications requiring controlled metal ion delivery or sequestration.
Q2: What are the primary factors that lead to the hydrolysis of N-PIDA metal complexes?
A2: The hydrolysis of N-PIDA metal complexes is primarily influenced by several key factors:
-
pH: The concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions in the solution is a critical determinant of stability.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[4][5]
-
Solvent Composition: The nature of the solvent and the presence of co-solvents can impact the stability of the complex.[5]
-
Ionic Strength: The total concentration of ions in the solution can affect the electrostatic interactions within and around the complex.[6][7]
-
Nature of the Metal Ion: The charge and size of the central metal ion influence the strength of the metal-ligand bonds and the complex's susceptibility to hydrolysis.
Q3: How does pH specifically affect the stability of N-PIDA metal complexes?
A3: The pH of the solution has a profound effect on the stability of N-PIDA metal complexes in two main ways:
-
Protonation of the Ligand: In acidic conditions (low pH), the carboxylate groups of the N-PIDA ligand can become protonated. This protonation competes with the metal ion for the ligand's coordination sites, leading to the dissociation of the complex.
-
Formation of Metal Hydroxides: In basic conditions (high pH), hydroxide ions (OH⁻) can compete with the N-PIDA ligand to coordinate with the metal ion. This can lead to the formation of insoluble metal hydroxides or mixed hydroxo-complexes, effectively breaking down the original N-PIDA complex.[1][2]
Q4: Can the choice of metal ion influence the susceptibility of the complex to hydrolysis?
A4: Absolutely. The stability of a metal complex is directly related to the properties of the central metal ion. Generally, metal ions with a higher charge density (higher charge and smaller ionic radius) form more stable complexes.[3] This increased stability can make the complex less prone to hydrolysis. For instance, a complex with Fe(III) is typically more stable and less susceptible to hydrolysis under certain conditions than a complex with Fe(II).
Q5: Are there any visual indicators that my N-PIDA metal complex is undergoing hydrolysis?
A5: Yes, there are several visual cues that may indicate hydrolysis or degradation of your complex:
-
Precipitation: The formation of a solid precipitate is a common sign of hydrolysis, often due to the formation of insoluble metal hydroxides.[1][4][8]
-
Color Change: A change in the color of the solution can indicate a change in the coordination environment of the metal ion, which may be a result of hydrolysis.[9]
-
Turbidity: An increase in the cloudiness or haziness of the solution can also suggest the formation of insoluble degradation products.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems associated with the hydrolysis of N-PIDA metal complexes.
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpected precipitation upon dissolving the complex. | 1. Incorrect pH: The pH of the solvent may be outside the optimal stability range for the complex, leading to the formation of insoluble metal hydroxides or protonated ligand.[1][2] 2. Low Solubility of the Complex: The complex itself may have limited solubility in the chosen solvent system. | 1. Optimize pH: Before dissolving the complex, ensure the solvent is buffered to the optimal pH for stability. This often falls in the slightly acidic to neutral range for many aminocarboxylate complexes. 2. Buffer Selection: Use a non-coordinating buffer to maintain the desired pH. Some common buffers like phosphate can sometimes interact with the metal ion. Consider buffers like MES or HEPES.[10][11] 3. Co-solvents: Consider the addition of a polar organic co-solvent (e.g., ethanol, DMSO) to improve the solubility of the complex.[12][13] |
| Gradual appearance of precipitate or turbidity over time. | 1. Slow Hydrolysis: The complex may be slowly hydrolyzing at the storage or experimental temperature. 2. pH Shift: The pH of an unbuffered or poorly buffered solution can change over time due to absorption of atmospheric CO₂ (which can lower the pH). | 1. Temperature Control: Store stock solutions at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.[14] Avoid repeated freeze-thaw cycles. 2. Buffer Your Solution: Ensure your solutions are adequately buffered to resist pH changes.[11] 3. Inert Atmosphere: For highly sensitive complexes, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent interactions with atmospheric gases. |
| Inconsistent experimental results or loss of activity. | 1. Degradation of the Complex: The active form of the complex may be degrading due to hydrolysis, leading to a decrease in its effective concentration. 2. Formation of Inhibitory Species: Hydrolysis products could be interfering with the assay or experimental system. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of the N-PIDA metal complex fresh before each experiment. 2. Monitor Stability: Use analytical techniques such as UV-Vis spectroscopy or HPLC to monitor the stability of your complex over time under your experimental conditions.[15][16][17][18] A change in the UV-Vis spectrum or the appearance of new peaks in the HPLC chromatogram can indicate degradation. 3. Re-evaluate Experimental Conditions: If hydrolysis is confirmed, re-evaluate and optimize the pH, temperature, and solvent composition of your experimental setup. |
Experimental Protocols
To aid in your research, we provide the following detailed protocols for key experimental workflows related to the stability of N-PIDA metal complexes.
Protocol 1: Preparation of a Stable Stock Solution of an N-PIDA Metal Complex
This protocol provides a general guideline for preparing a stable stock solution. The exact parameters may need to be optimized for your specific complex.
Materials:
-
This compound (N-PIDA)
-
Metal salt (e.g., metal chloride or nitrate)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., MES, HEPES)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and other calibrated glassware
Procedure:
-
Determine the Optimal pH: Based on literature data for similar complexes or preliminary experiments, determine the optimal pH range for the stability of your N-PIDA metal complex.
-
Prepare the Buffer: Prepare a buffer solution at the desired pH and concentration. Ensure the buffer components will not interfere with your downstream applications.[10]
-
Dissolve the Ligand: In a beaker, dissolve the N-PIDA in a small amount of the prepared buffer. Gentle heating or sonication may be required to aid dissolution.
-
Dissolve the Metal Salt: In a separate beaker, dissolve the metal salt in the prepared buffer.
-
Complex Formation: Slowly add the metal salt solution to the N-PIDA solution while stirring continuously. A 1:1 molar ratio is common, but the optimal stoichiometry should be confirmed for your specific system.
-
pH Adjustment: After mixing, check the pH of the solution and adjust it to the target pH using small additions of a dilute acid or base (compatible with your system).
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and bring it to the final desired volume with the buffer.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the appropriate temperature (typically 4°C for short-term and -20°C for long-term storage).[14] Protect from light if the complex is photosensitive.
Protocol 2: Monitoring Complex Stability using UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive method to monitor the stability of a metal complex.[17][19] Changes in the coordination environment of the metal ion often result in a shift in the absorption spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solution of the N-PIDA metal complex
-
Buffer solution used for the stock solution (as a blank)
Procedure:
-
Prepare Samples: Prepare a dilution of your N-PIDA metal complex in the appropriate buffer to an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Acquire Initial Spectrum: Record the UV-Vis spectrum of the freshly prepared sample at time zero (t=0). Use the buffer solution as the blank. Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Incubate under Test Conditions: Incubate the sample under the conditions you wish to test for stability (e.g., at room temperature, 37°C, or exposed to light).
-
Acquire Spectra Over Time: At regular intervals (e.g., every hour, every 24 hours), record the UV-Vis spectrum of the sample.
-
Analyze the Data: Compare the spectra over time. A change in the λmax, a decrease in the absorbance at the original λmax, or the appearance of new absorption bands are all indicative of a change in the complex, potentially due to hydrolysis.
Visualizing the Factors Affecting Hydrolysis
To better understand the interplay of factors leading to the hydrolysis of N-PIDA metal complexes, the following diagrams illustrate the key concepts.
Caption: Factors leading to the hydrolysis of N-PIDA metal complexes.
Caption: A workflow for troubleshooting the instability of N-PIDA metal complexes.
Concluding Remarks
The successful application of this compound metal complexes in research and development hinges on maintaining their structural integrity. By carefully controlling experimental parameters such as pH, temperature, and solvent composition, researchers can significantly minimize the risk of hydrolysis and ensure the reliability and reproducibility of their results. This guide provides a foundational framework for understanding and preventing the degradation of these important compounds. Should you have further questions or require more specific guidance, our team of application scientists is always available to assist you.
References
- 1. benchchem.com [benchchem.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemistry.beloit.edu [chemistry.beloit.edu]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. quora.com [quora.com]
- 9. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 12. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 18. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. people.bath.ac.uk [people.bath.ac.uk]
addressing solubility issues of N-Phenyliminodiacetic acid in aqueous solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Phenyliminodiacetic acid (N-PIDA). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when preparing aqueous solutions of N-PIDA. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to troubleshoot effectively.
Section 1: The Chemistry Behind N-PIDA's Aqueous Solubility
To effectively address solubility issues, it is crucial to understand the molecular structure of this compound. The molecule contains two carboxylic acid functional groups and a nonpolar phenyl group.[1] This dual nature is the primary reason for its limited solubility in neutral water.
-
Hydrophilic Groups: The two carboxylic acid (-COOH) groups are polar and capable of hydrogen bonding. However, their key contribution to solubility comes from their ability to deprotonate and form highly polar carboxylate ions (-COO⁻).
-
Hydrophobic Group: The phenyl ring is nonpolar and hydrophobic, which inherently limits the molecule's affinity for water.[2]
The solubility of N-PIDA is, therefore, overwhelmingly dependent on the ionization state of its carboxylic acid groups, which is governed by the pH of the solution.[3][4][5] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, indicating that a weak acid's solubility increases as the pH rises above its pKa.[6]
Key Physicochemical Properties
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₁₁NO₄ | Provides the elemental composition.[1][7] |
| Molecular Weight | 209.2 g/mol | Important for calculating molar concentrations.[7][8] |
| Appearance | White to off-white/beige crystalline powder | Visual confirmation of the starting material.[1][7][9] |
| pKa₁ | 2.40 (at 20°C) | The pH at which the first carboxylic acid group is 50% deprotonated.[7][10] |
| pKa₂ | 4.98 (at 20°C) | The pH at which the second carboxylic acid group is 50% deprotonated.[7][10] |
At a pH below 2.4, N-PIDA exists predominantly in its fully protonated, neutral form, which is minimally soluble in water due to the dominant hydrophobic character of the phenyl ring. As the pH is increased above the pKa values, the carboxylic acid groups deprotonate, forming a charged, more polar salt that is significantly more soluble.[4][11]
Caption: Ionization and solubility of N-PIDA as a function of pH.
Section 2: Troubleshooting Guide & Dissolution Protocols
Before You Begin: Safety and Best Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. N-PIDA can cause skin, eye, and respiratory irritation.[12][13] Handle the powder in a well-ventilated area or a chemical fume hood.[12]
-
Reagent Quality: Use high-purity this compound and deionized (DI) or distilled water. Impurities can affect solubility and experimental outcomes.
-
pH Measurement: Use a calibrated pH meter for accurate measurements, as pH is the most critical parameter for successful dissolution.
Protocol 1: Standard Dissolution via pH Adjustment
This is the most reliable method for preparing aqueous stock solutions of N-PIDA. The principle is to convert the sparingly soluble acid into its highly soluble salt form in situ.
Objective: To prepare a clear, stable stock solution of N-PIDA (e.g., 100 mM) at a pH where it remains fully dissolved.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of N-PIDA powder.
-
Initial Slurry: Add the powder to a beaker or flask containing approximately 80% of the final desired volume of water. For example, for a 100 mL final volume, start with 80 mL of water.
-
Causality: Adding all the water at the start can make it difficult to achieve the target concentration if the initial pH is too low for dissolution.[14] The powder will not dissolve at this stage and will form a cloudy suspension.
-
-
Stirring: Place the beaker on a magnetic stir plate and begin stirring to keep the particles suspended.
-
Basification: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise. Monitor the pH of the suspension continuously with a calibrated pH meter.
-
Expert Insight: A 1 M solution of a strong base is recommended to avoid significant volume changes. Do not use a dilute base, as it will unnecessarily dilute your final solution.
-
-
Observe Dissolution: As the pH approaches and surpasses the pKa₂ (around 4.98), you will observe the powder beginning to dissolve. Continue adding NaOH dropwise until all the solid has dissolved and the solution is clear.
-
Trustworthiness Check: The solution should become completely clear. A target pH of 7.0-8.0 is typically sufficient to ensure full dissolution and stability.
-
-
Final Volume Adjustment: Once the N-PIDA is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer.
-
Bring to Volume: Carefully add water to the volumetric flask until the meniscus reaches the calibration mark.
-
Final Mixing & Filtration: Cap the flask and invert it several times to ensure homogeneity. For critical applications, it is good practice to filter the final solution through a 0.22 µm or 0.45 µm filter to remove any potential microparticulates.
Troubleshooting Flowchart
Use this decision tree if you encounter issues with the standard protocol.
Caption: Step-by-step workflow for troubleshooting N-PIDA dissolution.
Section 3: Frequently Asked Questions (FAQs)
Q1: I added N-PIDA powder to neutral (pH 7) deionized water, but it won't dissolve. Why? A: This is the most common issue. Although pH 7 is neutral, it is not sufficiently alkaline to fully deprotonate both carboxylic acid groups of N-PIDA (pKa₂ ≈ 4.98). At pH 7, while largely deprotonated, the equilibrium may not favor complete dissolution to high concentrations. The dissolution process itself can also lower the local pH. Following Protocol 1 and actively adjusting the pH with a base is the correct procedure.
Q2: My N-PIDA stock solution was clear, but it precipitated when I added it to my acidic experimental buffer (e.g., pH 4.0). What happened? A: This is a classic example of pH-dependent precipitation. Your stock solution was stable because the high pH kept the N-PIDA in its soluble, deprotonated salt form. When you introduced it to an acidic buffer, the excess protons in the buffer protonated the carboxylate ions, converting the molecule back to its sparingly soluble neutral acid form, causing it to precipitate out of solution.[5]
-
Solution: If your experiment must be conducted at a low pH, you may need to accept a lower final concentration of N-PIDA or investigate the use of a co-solvent to maintain solubility.
Q3: What is the maximum aqueous concentration of N-PIDA I can achieve? A: There is no single answer, as the maximum solubility is highly dependent on the final pH, temperature, and ionic strength of the solution. By converting it to its sodium salt at a pH of 7-8, concentrations of 100 mM or higher are readily achievable at room temperature. The solubility will be significantly lower at acidic pH values.
Q4: Can I use a different base, like potassium hydroxide (KOH) or ammonium hydroxide (NH₄OH), instead of NaOH? A: Yes. KOH is a strong base and will function identically to NaOH, forming the highly soluble potassium salt. Ammonium hydroxide is a weak base and may require a larger volume to achieve the same pH shift, potentially complicating concentration calculations. The choice of cation (Na⁺, K⁺, NH₄⁺) is generally not critical unless your specific application is sensitive to these ions.
Q5: I successfully made a stock solution and stored it at 4°C, but now I see crystals. Is it degraded? A: The compound has likely not degraded but has precipitated out of solution due to the decreased solubility of many salts at lower temperatures.[14] Gently warm the solution to room temperature with stirring; the precipitate should redissolve. To avoid this, consider storing stock solutions at room temperature (if stable for your experimental timeframe) or preparing fresh solutions as needed. Avoid repeated freeze-thaw cycles.
Q6: Why did my solution precipitate when I mixed my aqueous buffer with a high percentage of organic solvent for HPLC? A: While organic solvents can be used as co-solvents to dissolve compounds, buffer salts themselves have limited solubility in organic solvents. When you mix an aqueous buffer containing the N-PIDA salt with a high percentage of an organic solvent like acetonitrile or methanol, the salt can precipitate.[15][16]
-
Solution: Ensure your buffer concentration is low enough to remain soluble in the highest organic percentage of your gradient. Premixing small amounts of your mobile phase components can help test for potential precipitation.[16]
References
- 1. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1137-73-1 [amp.chemicalbook.com]
- 8. This compound (CAS 1137-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. L08437.06 [thermofisher.com]
- 10. This compound | 1137-73-1 [chemicalbook.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
overcoming low complexation efficiency with N-Phenyliminodiacetic acid
Welcome to the technical support center for N-Phenyliminodiacetic acid (PIDAA) and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges associated with metal complexation, particularly in the context of radiopharmaceutical development. As your virtual application scientist, my goal is to provide you with the causal explanations and field-proven protocols necessary to resolve issues and optimize your experimental outcomes.
Fundamental Principles: The Mechanism of PIDAA Chelation
This compound is a tridentate chelating agent, meaning it can form three coordinate bonds with a single metal ion.[1][2] The chelating function resides in the iminodiacetic acid group, which consists of a nitrogen atom and two carboxylate groups. For complexation to occur, the carboxyl groups must be deprotonated to act as effective Lewis bases, donating electron pairs to the metal cation.[3]
The overall stability of the resulting metal complex is governed by several factors, including the nature of the metal ion, the pH of the solution, temperature, and the presence of competing ions.[4] Achieving high complexation efficiency is paramount, especially in applications like positron emission tomography (PET) where radiometals such as Gallium-68 (⁶⁸Ga) must be rapidly and stably incorporated into a targeting molecule under mild conditions.[5]
Caption: Diagram illustrating the tridentate chelation of a metal ion by the deprotonated this compound moiety.
Troubleshooting Guide: Low Complexation Efficiency
This section addresses the most common issues encountered during complexation reactions with PIDAA-conjugates, framed in a question-and-answer format.
Q1: Why is my radiolabeling yield with ⁶⁸Ga unexpectedly low? I see a large peak for free ⁶⁸Ga on my radio-TLC/HPLC.
A1: This is the most frequent issue and typically points to suboptimal reaction conditions, primarily incorrect pH.
The efficiency of ⁶⁸Ga labeling is highly dependent on pH.[6][7] The reaction involves competition between the PIDAA chelator and hydroxide ions (OH⁻) for the Ga³⁺ ion.
-
At low pH (e.g., < 3): The carboxylate groups of PIDAA are protonated (-COOH), rendering them poor electron donors and significantly reducing the chelation rate.[8]
-
At high pH (e.g., > 5): Gallium ions begin to form insoluble gallium hydroxide colloids (e.g., [⁶⁸Ga]Ga(OH)₃), which are unavailable for chelation.[8] This also appears as an impurity in radio-chromatography.
Troubleshooting Protocol:
-
Verify pH: Directly measure the pH of your complete reaction mixture (⁶⁸Ga eluate + buffer + PIDAA-conjugate solution) using a calibrated micro pH electrode or high-precision pH strips. Do not assume the final pH based on the buffer alone.
-
Adjust pH: The optimal pH range for most PIDAA and similar chelator systems with ⁶⁸Ga is typically between 3.5 and 4.5 .[6][9] Use a metal-free acid (e.g., HCl) or base (e.g., NaOH) for adjustment if necessary.
-
Buffer Selection: Use a buffer system that is effective in the target pH range, such as sodium acetate. Ensure the buffer itself does not chelate the metal ion.
Caption: A logical workflow for diagnosing and correcting pH-related complexation issues.
Q2: I've optimized the pH, but my complexation efficiency is still inconsistent. What should I check next?
A2: After pH, the next most critical parameters are reaction temperature and time. Insufficient thermal energy or reaction time can lead to incomplete labeling.
Complexation is a chemical reaction with its own activation energy. For many robust chelators used in radiopharmacy, heating is required to drive the reaction to completion within a short timeframe, which is crucial for short-lived isotopes like ⁶⁸Ga (t½ ≈ 68 min).[10][11]
Troubleshooting Protocol:
-
Introduce Heating: If you are performing the reaction at room temperature, introduce a heating step. Use a calibrated dry block heater for consistency.
-
Optimize Temperature: Start with a temperature of 80-95°C.[7][9] Note that temperature sensitivity can vary depending on the biomolecule conjugated to your PIDAA. High temperatures can denature sensitive proteins.
-
Optimize Incubation Time: For a given temperature, vary the incubation time from 5 to 20 minutes.[6][7] Analyze samples at different time points (e.g., 5, 10, 15 min) to determine the kinetic profile and find the point of maximum yield.
Table 1: Typical Reaction Parameter Optimization
| Parameter | Starting Range | Optimized Target | Rationale |
|---|---|---|---|
| pH | 3.0 - 5.5 | 4.0 ± 0.2 | Balances chelator deprotonation with prevention of metal hydroxide formation.[8][12] |
| Temperature | Room Temp - 100°C | 80 - 95°C | Provides activation energy to ensure rapid complexation.[7][11] |
| Time | 1 - 30 min | 10 - 15 min | Allows the reaction to reach completion without significant radioisotope decay.[6] |
| Precursor Amount | 5 - 50 nmol | 10 - 25 nmol | Ensures a sufficient molar excess of the chelator to drive the reaction forward.[6][7] |
Q3: My labeling works well with a new batch of PIDAA-conjugate, but fails with an older batch. Why?
A3: This strongly suggests an issue with the precursor's purity or integrity.
The PIDAA-conjugate is a chemical compound susceptible to degradation, oxidation, or contamination over time, especially if not stored correctly.
Troubleshooting Protocol:
-
Analytical Characterization: Re-characterize the old batch of the PIDAA-conjugate. Use High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products. Mass Spectrometry (MS) can confirm the molecular weight of the primary compound.[13][14]
-
Storage Conditions: Review the recommended storage conditions for your conjugate (typically -20°C or -80°C, protected from light and moisture). Improper storage can lead to hydrolysis or oxidation.
-
Test for Metal Contamination: The precursor may have been inadvertently contaminated with competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from glassware or reagents.[9][15] These non-radioactive metals can occupy the PIDAA binding sites, making them unavailable for ⁶⁸Ga. Consider analyzing the precursor solution via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if this is a persistent issue.
Frequently Asked Questions (FAQs)
Q: What is the ideal molar ratio of PIDAA-conjugate to the radiometal? A: For high-yield radiolabeling, the chelating agent should be in significant molar excess relative to the metal ion. Given the picomolar to nanomolar quantities of "carrier-free" radiometals like ⁶⁸Ga, this is usually achieved by using micromolar concentrations of the PIDAA-conjugate (e.g., 10-100 µM), which translates to a vast molar excess.[6]
Q: Can the buffer type affect my complexation efficiency? A: Yes. Avoid buffers containing components that can act as competing chelators. For example, phosphate and citrate buffers can weakly chelate metal ions and may reduce your labeling efficiency. Acetate and HEPES are generally considered more compatible choices.
Q: How do I confirm that the radiolabel is stable? A: Complex stability is critical for in vivo applications.[5] A standard quality control test is a serum stability assay. Incubate the final radiolabeled product in human or animal serum at 37°C and analyze samples by radio-TLC or radio-HPLC at various time points (e.g., 1h, 4h, 24h) to check for the release of the radiometal.[16] A stable complex should show >95% intact product over the relevant time course.
Q: What are common quality control methods for the final product? A: The standard methods are radio-TLC and radio-HPLC.[8]
-
Radio-TLC: A rapid method to separate the labeled conjugate from free radiometal and colloids based on their different affinities for the stationary phase.
-
Radio-HPLC: Provides a more precise quantification of radiochemical purity by separating species based on properties like hydrophobicity. It is the gold standard for purity assessment.[8][13]
References
- 1. CAS 1137-73-1: this compound | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jocpr.com [jocpr.com]
- 5. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Concentration of Ga-68 and Proof-of-Concept Microscale Labeling of [68Ga]Ga-PSMA-11 in a Droplet Reactor [mdpi.com]
- 11. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 12. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identity determination and purity testing [chemcon.com]
- 15. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heptadentate chelates for 89Zr-radiolabelling of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of N-Phenyliminodiacetic Acid: A Technical Guide to Solution Stability
For researchers, scientists, and drug development professionals, the reliability of experimental reagents is paramount. N-Phenyliminodiacetic acid (N-PIDA), a versatile chelating agent and building block in medicinal chemistry, is no exception.[1] The integrity of your N-PIDA solutions over time can significantly impact experimental outcomes. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to ensure the stability and efficacy of your N-PIDA solutions.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter with your N-PIDA solutions, offering a systematic approach to diagnosis and resolution.
Scenario 1: You observe a color change or precipitation in your N-PIDA solution.
-
Potential Cause 1: pH Fluctuation. N-PIDA is an acidic compound, and its solubility is dependent on the pH of the solution.[1] A shift in pH, perhaps due to the absorption of atmospheric CO2 or interaction with a basic container, could cause the compound to precipitate out of solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH has shifted, adjust it back to the desired range using a suitable acidic or basic solution.
-
If precipitation persists, gentle warming and sonication may help redissolve the N-PIDA.
-
To prevent recurrence, consider using a buffered solvent system and storing solutions in tightly capped containers.
-
-
-
Potential Cause 2: Contamination. Microbial growth or chemical contaminants can lead to visible changes in your solution.
-
Troubleshooting Steps:
-
Visually inspect the solution for signs of microbial growth (e.g., cloudiness, filaments).
-
If contamination is suspected, filter the solution through a 0.22 µm filter. However, be aware that soluble byproducts of contamination may still be present.
-
Consider preparing fresh solutions using sterile techniques and solvents.
-
-
Scenario 2: You are experiencing inconsistent results in your experiments.
-
Potential Cause: Degradation of N-PIDA. Over time, N-PIDA in solution may degrade, leading to a decrease in its effective concentration and the formation of interfering byproducts.
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: Always compare the performance of your stock solution to a freshly prepared solution from solid N-PIDA.
-
Analytical Confirmation: Use analytical techniques to assess the purity and concentration of your N-PIDA solution.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate and quantify N-PIDA and its potential degradation products.
-
UV-Vis Spectrophotometry: If you have a known absorbance maximum for N-PIDA, you can monitor for changes in absorbance over time.
-
-
-
-
Prepare a fresh, accurately weighed stock solution of N-PIDA in your desired solvent.
-
Immediately analyze a sample of the fresh solution by HPLC to establish a baseline (t=0) chromatogram, noting the retention time and peak area of N-PIDA.
-
Aliquot your stock solution into several vials and store them under your typical experimental conditions.
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week), analyze a sample from one of the vials.
-
Compare the chromatograms over time. A decrease in the N-PIDA peak area and the appearance of new peaks are indicative of degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of N-PIDA solutions.
What is the recommended solvent for preparing N-PIDA solutions?
This compound is soluble in polar solvents such as water and alcohols.[1] For aqueous solutions, the pH may need to be adjusted to achieve the desired concentration, as solubility is pH-dependent. The choice of solvent will also depend on the specific application.
How should I store my N-PIDA solutions to maximize stability?
While specific stability data for N-PIDA solutions is not extensively published, general principles for storing chemical solutions should be followed:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures generally slow down the rate of chemical degradation.[2] |
| Light Exposure | Protect from light by using amber vials or storing in the dark. | Aromatic compounds can be susceptible to photodegradation.[2] |
| Container | Use tightly sealed, inert containers (e.g., glass or polypropylene). | This prevents solvent evaporation and contamination.[3] |
| pH | Consider using a buffered solution if pH stability is critical for your application. | Fluctuations in pH can affect both the stability and solubility of N-PIDA.[2] |
What are the potential degradation pathways for N-PIDA in solution?
Based on its chemical structure, several degradation pathways are plausible:
-
Hydrolysis: The carboxylic acid groups could potentially undergo decarboxylation under certain conditions, though this is generally less common without specific catalysts or extreme conditions.
-
Oxidation: The phenyl ring and the nitrogen atom are susceptible to oxidation, especially in the presence of oxygen and light.[2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2]
Hypothetical Degradation Pathway of N-PIDA
A simplified diagram illustrating potential degradation pathways for N-PIDA.
How can I perform a simple quality control check on my N-PIDA solution?
A straightforward approach is to use UV-Vis spectrophotometry to monitor the solution's absorbance spectrum over time.
-
Prepare a fresh N-PIDA solution of a known concentration.
-
Scan the solution across a relevant UV-Vis range (e.g., 200-400 nm) to identify the absorbance maximum (λmax) and record the full spectrum. This is your baseline.
-
Store your solution under its intended conditions.
-
Periodically, re-scan the solution's absorbance spectrum.
-
A significant decrease in absorbance at λmax or a change in the overall shape of the spectrum can indicate degradation.
Troubleshooting Workflow for N-PIDA Solution Instability
A step-by-step workflow for troubleshooting N-PIDA solution stability issues.
References
minimizing impurities in the large-scale production of N-Phenyliminodiacetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Impurities in Large-Scale Production
Welcome to the Technical Support Center for N-Phenyliminodiacetic Acid (PIDA) production. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing impurities during large-scale synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the highest standards of scientific integrity and practical applicability.
Troubleshooting Guide: Common Issues in PIDA Synthesis
This section addresses specific challenges that may arise during the large-scale production of PIDA, offering insights into their root causes and providing actionable solutions.
Issue 1: High Levels of N-Phenylglycine Impurity Detected in the Final Product
-
Question: Our analysis of the final PIDA product consistently shows significant contamination with N-Phenylglycine. What are the likely causes, and how can we mitigate this?
-
Answer: The presence of N-Phenylglycine as a major impurity is a common issue in PIDA synthesis, particularly in the widely used route involving the reaction of aniline with chloroacetic acid.[1] N-Phenylglycine is an intermediate in this synthesis, and its accumulation suggests an incomplete second alkylation step.[1]
Causality and Mitigation Strategies:
-
Insufficient Chloroacetic Acid: An inadequate molar ratio of chloroacetic acid to aniline is a primary cause. The reaction proceeds stepwise, and if there isn't enough chloroacetic acid, the reaction can stall at the N-Phenylglycine stage.
-
Solution: Ensure a molar excess of chloroacetic acid is used. A typical industrial approach involves a ratio of at least 2.2:1 of chloroacetic acid to aniline to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both alkylation steps. If the temperature is too low, the second alkylation to form PIDA may be kinetically hindered.
-
Solution: Maintain a reaction temperature in the range of 90-100°C. This temperature provides sufficient energy to overcome the activation barrier for the second alkylation without promoting significant side reactions.[1]
-
-
Inadequate pH Control: The reaction generates hydrochloric acid, which can protonate the aniline and N-Phenylglycine, reducing their nucleophilicity and slowing down the reaction.
-
Solution: The reaction should be carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the HCl as it is formed. Maintaining a slightly alkaline pH (8-9) is crucial for ensuring the amino groups remain deprotonated and reactive.
-
-
Issue 2: Presence of Unreacted Aniline in the Crude Product
-
Question: We are struggling to remove residual aniline from our crude PIDA, leading to downstream purification challenges. What are the best practices to minimize and remove this impurity?
-
Answer: Residual aniline is a frequent impurity that can arise from an incomplete reaction or inefficient initial purification.[2] Aniline is a starting material and its presence indicates that the reaction has not gone to completion or that it was used in a significant excess.[2]
Causality and Mitigation Strategies:
-
Molar Ratio Imbalance: Using a large excess of aniline to ensure complete consumption of chloroacetic acid can lead to significant amounts of unreacted aniline in the final mixture.
-
Solution: Optimize the molar ratio of reactants. While a slight excess of aniline might be used to ensure the complete conversion of the more expensive chloroacetic acid, a large excess should be avoided.
-
-
Ineffective Initial Purification: Aniline, being a basic compound, requires a specific approach for its removal.
-
Solution 1: Acidic Wash: Before crystallization, wash the crude product mixture with a dilute acid solution (e.g., 1M HCl). This will convert the aniline into its water-soluble salt, aniline hydrochloride, which can be easily separated in the aqueous layer.[3]
-
Solution 2: Steam Distillation: For larger-scale operations, steam distillation can be an effective method to remove volatile impurities like aniline from the non-volatile PIDA.
-
-
Issue 3: Formation of Colored Impurities and Byproducts
-
Question: Our final PIDA product has a yellowish or brownish tint, indicating the presence of colored impurities. What causes this discoloration, and how can we obtain a white, high-purity product?
-
Answer: The discoloration of PIDA is often due to the oxidation of residual aniline or the formation of polymeric byproducts during the reaction.[4] Aniline is prone to oxidation, especially when exposed to air and light, forming colored compounds.[4]
Causality and Mitigation Strategies:
-
Aniline Oxidation: As mentioned, residual aniline is a primary source of color.
-
Solution: Thorough removal of aniline using the acidic wash method described in Issue 2 is critical.[3]
-
-
Reaction at Elevated Temperatures for Extended Periods: Prolonged heating can lead to the formation of complex, colored byproducts.
-
Solution: Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times.
-
-
Purification via Recrystallization: A well-executed recrystallization is a powerful technique for removing colored impurities.
-
Protocol: Dissolve the crude PIDA in a suitable hot solvent (e.g., water or an ethanol/water mixture), treat with activated carbon to adsorb colored impurities, filter the hot solution to remove the carbon, and then allow the solution to cool slowly to form pure PIDA crystals.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the large-scale production of this compound.
-
Q1: What is the most common industrial synthesis route for this compound?
-
A1: The most prevalent industrial method is the carboxymethylation of aniline with chloroacetic acid in an alkaline medium.[1] This method is favored for its use of readily available and relatively inexpensive starting materials.
-
-
Q2: What are the critical process parameters to control during PIDA synthesis to ensure high purity?
-
A2: The key parameters are:
-
Molar ratio of reactants: A slight excess of chloroacetic acid is generally recommended.
-
Temperature: Maintaining the reaction temperature between 90-100°C is crucial.[1]
-
pH: The pH should be maintained in the alkaline range (8-9) to ensure the nucleophilicity of the amine.
-
Reaction time: Monitoring the reaction to avoid prolonged heating is important to minimize byproduct formation.
-
-
-
Q3: Which analytical techniques are most suitable for monitoring impurities in PIDA production?
-
Q4: What are the recommended purification methods for achieving high-purity PIDA on a large scale?
-
A4: A multi-step purification process is typically employed:
-
Acidic Wash: To remove basic impurities like aniline.[3]
-
Recrystallization: This is a highly effective method for removing a wide range of impurities and obtaining a crystalline product.[7] The choice of solvent is critical for achieving high recovery and purity.
-
Activated Carbon Treatment: Used during recrystallization to remove colored impurities.[8]
-
-
Experimental Protocols
Protocol 1: Analytical Monitoring of PIDA Synthesis by HPLC
-
Objective: To quantify the conversion of starting materials and the formation of PIDA and key impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare standard solutions of aniline, N-Phenylglycine, and PIDA of known concentrations.
-
During the reaction, withdraw samples at regular intervals.
-
Quench the reaction in the sample by diluting with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the components in the reaction samples by comparing their peak areas to the calibration curves generated from the standards.
-
Protocol 2: Large-Scale Purification of PIDA by Recrystallization
-
Objective: To purify crude PIDA to >99% purity.
-
Equipment: A large, jacketed glass reactor with an agitator and a reflux condenser.
-
Procedure:
-
Charge the reactor with the crude PIDA.
-
Add a suitable solvent (e.g., deionized water) in a ratio of approximately 5-10 mL per gram of crude PIDA.
-
Heat the mixture with agitation to the boiling point of the solvent until all the solid has dissolved.
-
Add 1-2% (w/w) of activated carbon to the hot solution and continue to agitate for 15-30 minutes.
-
Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Isolate the purified PIDA crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum at 60-70°C until a constant weight is achieved.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Typical Impurity Profile of Crude PIDA and Corresponding Mitigation Strategies
| Impurity | Typical Level in Crude Product | Primary Cause | Recommended Mitigation Strategy |
| N-Phenylglycine | 5-15% | Incomplete second alkylation | Optimize molar ratio of chloroacetic acid; ensure adequate reaction temperature and pH control. |
| Aniline | 1-5% | Incomplete reaction; excess starting material | Acidic wash of the crude product; optimize reactant molar ratios. |
| Colored Byproducts | Variable | Oxidation of aniline; side reactions | Activated carbon treatment during recrystallization; minimize reaction time. |
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of N-Phenyliminodiacetic Acid and EDTA for Copper Chelation: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the effective chelation of metal ions is a critical consideration in a myriad of applications, from controlling metal-catalyzed degradation of pharmaceuticals to the development of treatments for metal toxicity. Copper, an essential yet potentially toxic metal, is a frequent target for chelation. This guide provides an in-depth comparative study of two chelating agents: the well-established Ethylenediaminetetraacetic acid (EDTA) and the structurally distinct N-Phenyliminodiacetic acid (N-PIDA). Our objective is to furnish a comprehensive understanding of their respective copper chelation capabilities, supported by experimental data and protocols, to empower informed decisions in your research endeavors.
Introduction: The Imperative of Effective Copper Chelation
Copper ions (Cu²⁺) are catalytic cofactors in numerous biological processes but can also participate in deleterious redox cycling, generating reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. Consequently, the precise control of copper levels is paramount in various fields. Chelating agents, molecules that form stable, water-soluble complexes with metal ions, are indispensable tools for this purpose.
EDTA, a hexadentate aminopolycarboxylic acid, has long been the gold standard for copper chelation due to its high affinity and broad applicability.[1][2] However, its environmental persistence and potential to chelate essential physiological cations necessitate the exploration of alternative chelators. This compound (N-PIDA), a tridentate chelator featuring an aromatic phenyl group, presents an intriguing alternative with potentially distinct physicochemical and biological properties. This guide will dissect the fundamental differences in their interaction with copper, providing a framework for their comparative evaluation.
Molecular Characteristics: A Tale of Two Structures
The efficacy of a chelating agent is intrinsically linked to its molecular structure, which dictates its coordination chemistry with the target metal ion.
EDTA (Ethylenediaminetetraacetic acid): A flexible, aliphatic molecule with six potential donor atoms (two nitrogen atoms and four carboxylate groups), EDTA can completely encapsulate a copper ion, forming a highly stable, octahedral complex.[3] This multidentate coordination, known as the chelate effect, is the cornerstone of its exceptional stability.
This compound (N-PIDA): In contrast, N-PIDA is a tridentate ligand, offering one nitrogen atom and two carboxylate groups for coordination.[4] The presence of a rigid phenyl group introduces steric considerations and alters the electronic properties of the iminodiacetate moiety, which can influence its binding affinity and selectivity for different metal ions.
To visually represent these structural differences and their interaction with a copper ion, the following diagrams are provided:
Diagram 1: Chemical Structures of EDTA and N-PIDA
A depiction of the chemical structures of EDTA and this compound (N-PIDA).
Diagram 2: Chelation of Copper (Cu²⁺) by EDTA and N-PIDA
Simplified representation of the coordination of copper (Cu²⁺) by EDTA and N-PIDA.
Quantitative Comparison of Copper Chelation
A direct comparison of the copper chelating capabilities of N-PIDA and EDTA requires the determination of their binding stoichiometry and stability constants.
| Parameter | EDTA | This compound (N-PIDA) |
| Binding Stoichiometry (Cu²⁺:Ligand) | 1:1[1] | To be determined experimentally (likely 1:1 or 1:2) |
| Log Stability Constant (log K) | 18.8[5] | To be determined experimentally |
| Optimal pH Range for Chelation | Broad, but significantly more effective at neutral to alkaline pH[6] | To be determined experimentally |
Experimental Protocols for Comparative Analysis
To empirically evaluate the copper chelation performance of N-PIDA and compare it with EDTA, a series of well-established analytical techniques can be employed. The following protocols are designed to be self-validating and provide a robust dataset for comparison.
Determination of Binding Stoichiometry using Job's Method of Continuous Variation
Scientific Rationale: Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[7][8][9] By varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the stoichiometry corresponding to the maximum absorbance of the complex can be identified.
Experimental Workflow:
Workflow for determining stability constants via potentiometric titration.
Step-by-Step Protocol:
-
Instrument Setup: Calibrate a pH electrode with standard buffers. Prepare a standardized solution of 0.1 M NaOH.
-
Ligand Protonation Constants: Titrate a solution of the chelator (N-PIDA or EDTA) of known concentration with the standardized NaOH solution.
-
Complex Stability Constant: Prepare a solution containing a known concentration of both CuSO₄ and the chelator (e.g., in a 1:1 or 1:2 molar ratio). Titrate this solution with the standardized NaOH.
-
Data Analysis: The titration data (pH versus volume of titrant added) are processed using specialized software. This software fits the data to a model that includes the protonation equilibria of the ligand and the complexation equilibria with the metal ion to yield the stability constant.
pH-Dependent Chelation Efficiency by UV-Vis Spectrophotometry
Scientific Rationale: The chelation of copper by both N-PIDA and EDTA is pH-dependent due to the protonation of the donor atoms at lower pH values. [6]UV-Vis spectrophotometry can be used to monitor the formation of the copper-chelator complex across a range of pH values, providing insight into the optimal pH for chelation.
Step-by-Step Protocol:
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions spanning a pH range from 3 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Complex Formation: In each buffer, prepare solutions containing a fixed concentration of CuSO₄ and the chelator (N-PIDA or EDTA) at a 1:1 molar ratio.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the respective copper-chelator complex.
-
Data Analysis: Plot the absorbance as a function of pH. An increase in absorbance indicates a higher concentration of the complex, thus greater chelation efficiency.
Discussion and Field-Proven Insights
The experimental data generated from these protocols will enable a comprehensive comparison of N-PIDA and EDTA.
-
Stability: It is anticipated that EDTA, as a hexadentate chelator, will exhibit a significantly higher stability constant for its copper complex compared to the tridentate N-PIDA. [5]This translates to a stronger and more persistent chelation of copper by EDTA under equivalent conditions.
-
pH Dependence: The chelation efficiency of both compounds is expected to increase with pH as the carboxylate groups deprotonate. However, the specific pH at which each chelator becomes maximally effective may differ, a critical factor in biological and environmental applications.
-
Stoichiometry and Structure: The 1:1 stoichiometry of the Cu-EDTA complex is well-established. For N-PIDA, a 1:1 or 1:2 (Cu:N-PIDA) complex is possible. The phenyl group in N-PIDA may introduce steric hindrance that influences the coordination geometry and stability of the resulting complex.
-
Potential Applications: While EDTA is a broad-spectrum and highly effective chelator, N-PIDA's potentially lower binding affinity might offer advantages in applications requiring more subtle modulation of copper levels or where the removal of essential metals is a concern. The lipophilic nature of the phenyl group in N-PIDA could also lead to different pharmacokinetic and biodistribution profiles in biological systems, a key consideration in drug development.
Conclusion
This guide provides a robust framework for the comparative study of this compound and EDTA for copper chelation. The outlined experimental protocols, grounded in established analytical principles, will yield the necessary data to make informed decisions regarding the selection of the most appropriate chelating agent for specific research and development applications. While EDTA remains a powerful and versatile tool, the exploration of alternatives like N-PIDA is crucial for advancing the science of metal chelation and developing novel solutions for a range of scientific challenges.
References
- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 7. asdlib.org [asdlib.org]
- 8. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 9. Job plot - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of an HPLC Method for N-Phenyliminodiacetic Acid Quantification
This guide provides an in-depth, technically-grounded comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the precise quantification of N-Phenyliminodiacetic acid (N-PIDA). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind the method's design and validation, ensuring both technical accuracy and practical applicability in a regulated environment.
Introduction: The Analytical Significance of this compound (N-PIDA)
This compound (N-PIDA) is a crucial chemical intermediate and a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to other iminodiacetic acid (IDA) derivatives, which are known for their chelating properties and use in radiopharmaceuticals, underscores the importance of its precise monitoring.[1][2] The presence of N-PIDA, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and validated analytical method is not merely a quality control requirement but a fundamental component of ensuring patient safety and product integrity.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as the gold standard for this application due to its high resolving power, sensitivity, and adaptability. This guide details the validation of a specific reversed-phase HPLC (RP-HPLC) method, grounding each step in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[3][4][5][6][7]
The Proposed Analytical Method: HPLC-UV
Before validation, a suitable chromatographic method must be developed and optimized. The method presented here is designed for stability-indicating properties and robustness.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) | Provides reliable performance and spectral data for peak purity analysis. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | A robust C18 column offering excellent peak shape for polar acidic compounds and long-term stability across a wide pH range. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A simple, volatile mobile phase ideal for potential hyphenation with mass spectrometry (MS). Formic acid ensures the analyte is in a single protonation state for sharp, symmetrical peaks. |
| Elution Mode | Isocratic: 65% A / 35% B | An isocratic method is generally more robust and reproducible than a gradient method for a single analyte quantification.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | N-PIDA contains a phenyl ring, which provides strong UV absorbance at this wavelength, ensuring good sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent minimizes peak distortion and baseline disturbances. |
Method Validation: A Comprehensive Protocol
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[9][10][11] The following sections detail the experimental protocols for validating the proposed HPLC method for N-PIDA quantification, in accordance with ICH Q2(R1) guidelines.[6][7]
System Suitability
Causality: Before any validation run, system suitability testing (SST) is performed to confirm that the chromatographic system is adequate for the intended analysis. It is the overall check of the health and performance of the entire HPLC system.
Protocol:
-
Prepare a system suitability solution of N-PIDA at the target concentration (e.g., 100 µg/mL).
-
Inject the solution six consecutive times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria:
-
%RSD of peak area: ≤ 1.0%
-
%RSD of retention time: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity (Selectivity)
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.
Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to demonstrate no interfering peaks at the retention time of N-PIDA.
-
Placebo Analysis: Prepare a solution containing all formulation excipients (if applicable) without the N-PIDA analyte and inject it.
-
Forced Degradation: Subject a solution of N-PIDA to stress conditions (acid, base, oxidation, heat, and light) to produce degradation products.[12] Analyze the stressed samples.
-
Acid: 0.1 M HCl at 60°C for 24 hours.
-
Base: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
-
Use the DAD to perform peak purity analysis on the N-PIDA peak in the presence of its degradants and in co-spiked samples.
Acceptance Criteria:
-
The blank and placebo injections must show no significant peaks at the retention time of N-PIDA.
-
The N-PIDA peak should be well-resolved from all degradation peaks (Resolution > 2.0).
-
The peak purity index for N-PIDA in all stressed samples must be greater than 99.9%, confirming no co-eluting impurities.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.
Protocol:
-
Prepare a stock solution of N-PIDA standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant (e.g., less than 2% of the response at 100% concentration).
-
The data points should be visually distributed closely to the regression line.
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 50 | 248500 |
| 75 | 376100 |
| 100 | 501200 |
| 125 | 624500 |
| 150 | 752300 |
| Table 1: Example Linearity Data for N-PIDA. |
Accuracy (Trueness)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Spike a placebo (or sample matrix) with N-PIDA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Table 2: Example Accuracy (Recovery) Data. |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of N-PIDA at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) between the two data sets.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[5] These are critical for analyzing impurities or trace components.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Example Results:
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in the organic component (e.g., 33% and 37% Acetonitrile).
-
-
Inject a system suitability solution and a standard solution under each condition.
-
Evaluate the impact on system suitability parameters (retention time, tailing factor) and the quantitative result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the quantitative result should not be significant (e.g., < 2.0% difference from the nominal result).
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods could be considered for the quantification of N-PIDA, each with distinct advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Validated HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Cost-effective, robust, highly reproducible, easy to implement in QC labs. | Moderate sensitivity, may lack specificity for complex matrices without peak purity analysis. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.[13] | Extremely high sensitivity and specificity, ideal for trace-level quantification and structural confirmation. | Higher equipment cost, more complex method development, potential for matrix effects (ion suppression/enhancement). |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | N-PIDA is non-volatile and requires derivatization, adding complexity, time, and potential for error to the sample preparation process. |
| Titrimetry | Chemical reaction with a standardized reagent. | Very low cost, no specialized equipment needed. | Lacks specificity (will titrate any acidic/basic functional group), very low sensitivity, not suitable for impurity analysis. |
Caption: Interdependence of Validation Parameters.
Final Conclusion
The Reversed-Phase HPLC method detailed and validated in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, confirms its suitability for use in a regulated quality control laboratory. When compared to alternatives like LC-MS/MS or GC, this HPLC-UV method provides the most practical and reliable solution for its intended purpose, balancing performance with operational efficiency. Adherence to this validated procedure will ensure consistent and trustworthy data, contributing to the overall quality and safety of the associated pharmaceutical products.
References
- 1. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. database.ich.org [database.ich.org]
- 8. cipac.org [cipac.org]
- 9. fda.gov [fda.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Mastering Metal Ion Selectivity: A Comparative Guide to N-Phenyliminodiacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metal ion chelation, the ability to selectively bind to specific metal ions is paramount. This guide provides an in-depth technical comparison of N-Phenyliminodiacetic acid (PIDA) and its derivatives as chelating agents. We will explore how structural modifications to the PIDA molecule can be rationally designed to fine-tune metal ion selectivity, a critical factor in applications ranging from hydrometallurgy and nuclear waste remediation to the development of targeted radiopharmaceuticals. This guide is intended for researchers and professionals seeking to leverage the unique properties of these versatile ligands.
The Foundation: this compound (PIDA) as a Chelating Agent
This compound is a tridentate ligand, coordinating to metal ions through the nitrogen atom and the two carboxylate groups, forming stable five-membered chelate rings.[1] The phenyl group attached to the nitrogen atom provides a scaffold that can be readily modified, allowing for the systematic alteration of the ligand's electronic and steric properties. This, in turn, influences the stability and selectivity of the resulting metal complexes.
The selectivity of a chelating agent for a particular metal ion is a function of the stability of the metal-ligand complex, often expressed as the stability constant (log K). A higher stability constant indicates a stronger interaction between the ligand and the metal ion. By introducing different substituents onto the phenyl ring of PIDA, we can modulate the electron density on the iminodiacetate chelating group, thereby influencing the stability constants for different metal ions.
The Impact of Phenyl Ring Substitution on Metal Ion Selectivity
The electronic nature of the substituents on the phenyl ring of PIDA plays a crucial role in determining the ligand's affinity for different metal ions.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the nitrogen atom of the iminodiacetate group. This enhanced basicity of the nitrogen donor atom generally leads to the formation of more stable complexes with a wide range of metal ions.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density on the nitrogen atom. This reduction in basicity typically results in the formation of less stable metal complexes.
However, the effect of these substituents on selectivity is more nuanced. The preference of a ligand for one metal ion over another (selectivity) depends on the relative change in stability constants for the two metals upon substitution. For instance, while an EDG might increase the stability of complexes with both Cu(II) and Zn(II), the magnitude of this increase may differ, leading to enhanced selectivity for one ion over the other.
Comparative Analysis of Stability Constants
Table 1: Illustrative Stability Constants (log K₁) of Metal Complexes with Iminodiacetic Acid (IDA) and an Analogous Substituted Ligand System.
| Metal Ion | Iminodiacetic Acid (IDA) | N-benzylideneaniline (illustrative aromatic amine) | Expected Trend for PIDA with EDG | Expected Trend for PIDA with EWG |
| Co(II) | 7.0 | 3.21 | Increased Stability | Decreased Stability |
| Ni(II) | 8.2 | 3.90 | Increased Stability | Decreased Stability |
| Cu(II) | 10.6 | 2.99 | Increased Stability | Decreased Stability |
| Zn(II) | 7.0 | 3.30 | Increased Stability | Decreased Stability |
| Cd(II) | 5.4 | 3.30 | Increased Stability | Decreased Stability |
| La(III) | 6.5 | - | Increased Stability | Decreased Stability |
| Nd(III) | 7.0 | - | Increased Stability | Decreased Stability |
| Sm(III) | 7.2 | - | Increased Stability | Decreased Stability |
| Gd(III) | 7.2 | - | Increased Stability | Decreased Stability |
| Yb(III) | 7.7 | - | Increased Stability | Decreased Stability |
| Lu(III) | 7.8 | - | Increased Stability | Decreased Stability |
Note: Data for IDA is from established literature. Data for N-benzylideneaniline is from a study on substituted Schiff base complexes and is provided for illustrative purposes to show the effect of an aromatic substituent on metal binding.[2] The expected trends for PIDA derivatives are based on theoretical considerations and require experimental verification.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through a nucleophilic substitution reaction between a substituted aniline and an excess of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions.
Figure 1: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)iminodiacetic acid
-
Dissolution of Aniline Derivative: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of p-anisidine in 50 mL of deionized water containing 30 mmol of sodium hydroxide.
-
Addition of Haloacetic Acid: Slowly add a solution of 22 mmol of chloroacetic acid in 20 mL of deionized water to the stirred aniline solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to yield the pure N-(4-methoxyphenyl)iminodiacetic acid.
Experimental Determination of Metal-Ligand Stability Constants
The potentiometric titration method, specifically the Irving-Rossotti technique, is a robust and widely used method for determining the stability constants of metal-ligand complexes in solution.[3][4][5]
Figure 2: Workflow for determining stability constants via potentiometric titration.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):
-
Solution A: A known concentration of a strong acid (e.g., 0.01 M HNO₃).
-
Solution B: The same concentration of strong acid as in A, plus a known concentration of the PIDA derivative.
-
Solution C: The same concentrations of strong acid and PIDA derivative as in B, plus a known concentration of the metal ion of interest.
-
-
Titration: Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each of the three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).
-
Calculate the free ligand concentration (pL).
-
Plot n̄ versus pL to obtain the formation curve.
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, 1.5, etc.).
-
Applications in Lanthanide Separation
The separation of lanthanides is a significant challenge in hydrometallurgy and nuclear waste reprocessing due to their similar chemical properties.[6] Chelating agents with high selectivity for specific lanthanide ions are crucial for developing efficient separation processes. The subtle differences in ionic radii across the lanthanide series can be exploited by carefully designed ligands.
While specific data for PIDA derivatives in lanthanide separation is limited, studies on other iminodiacetic acid analogues have shown their potential. The introduction of substituents on the phenyl ring of PIDA could enhance the separation factors between adjacent lanthanides. For example, a derivative with a bulky substituent might show increased selectivity for the larger, lighter lanthanides due to steric hindrance. Conversely, a derivative with specific electronic properties might favor the smaller, heavier lanthanides. Further research in this area is warranted to explore the full potential of substituted PIDAs in lanthanide separation.
Conclusion and Future Directions
This compound and its derivatives represent a versatile class of chelating agents with tunable selectivity for metal ions. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring provides a powerful tool for modulating the stability of metal complexes. While direct comparative data for a comprehensive series of PIDA derivatives is currently lacking, the principles outlined in this guide, along with data from analogous systems, provide a strong foundation for the rational design of new ligands with tailored metal ion selectivity.
Future research should focus on the systematic synthesis and characterization of a library of substituted PIDA derivatives. The determination of their stability constants with a wide range of metal ions, including transition metals, lanthanides, and actinides, will provide the necessary quantitative data to fully realize their potential in diverse applications, from environmental remediation to the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. New Polynuclear Coordination Compounds Based on 2–(Carboxyphenyl)iminodiacetate Anion: Synthesis and X-rays Crystal Structures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
A Comparative Performance Analysis of N-Phenyliminodiacetic Acid (PIDA)-Based Sensors and Commercial Chelating Agents for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of heavy metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical development. Chelating agents, molecules that can form stable complexes with metal ions, are at the heart of many sensing technologies designed for this purpose. This guide provides an in-depth, objective comparison of the performance of sensors based on N-Phenyliminodiacetic acid (PIDA) against those employing common commercial chelating agents such as Ethylenediaminetetraacetic acid (EDTA).
This analysis is grounded in experimental data to empower researchers with the necessary insights to select the most appropriate chelating agent for their specific sensing applications. We will delve into the principles of detection, detail experimental methodologies for performance evaluation, and present a comparative analysis of key performance metrics.
Principles of Detection: A Mechanistic Overview
The functionality of both PIDA-based sensors and those utilizing commercial chelating agents hinges on the principle of selective metal ion coordination, which in turn elicits a measurable signal.
This compound (PIDA)-Based Sensors
In PIDA, the iminodiacetic acid (IDA) group serves as the primary metal-binding site. The two carboxylate groups and the tertiary nitrogen atom act as a tridentate ligand, coordinating with a target metal ion. The phenyl group in PIDA can be functionalized to tune the electronic properties of the IDA moiety, thereby influencing its selectivity and sensitivity towards specific metal ions. This functionalization also provides a convenient anchor point for immobilizing the molecule onto a sensor surface.
Commercial Chelating Agents in Sensing
Commercial chelating agents like EDTA are powerful, broad-spectrum chelators that can bind to a wide variety of metal ions with high affinity.[1] In sensor applications, these agents are typically incorporated into a sensor matrix, such as a polymer membrane, or chemically attached to a transducer surface.[2] When the target metal ion is introduced, it is sequestered by the chelating agent, causing a change in the physical or chemical properties of the sensor, which is then converted into a detectable signal.
General Signaling Pathway for a Chelating Sensor
The following diagram illustrates the fundamental mechanism of a chelating agent-based sensor.
Caption: General mechanism of a chelating sensor.
Experimental Methodologies for Performance Evaluation
To provide a framework for a direct comparison, this section outlines a representative experimental protocol for the fabrication and evaluation of a PIDA-based electrochemical sensor. This methodology can be adapted to test sensors based on commercial chelating agents, allowing for a standardized comparison.
Fabrication of a PIDA-Based Electrochemical Sensor
This protocol describes the modification of a glassy carbon electrode (GCE) with a PIDA-functionalized material.
Materials:
-
This compound (PIDA)
-
Glassy Carbon Electrode (GCE)
-
Electrochemical workstation
-
Supporting electrolyte (e.g., 0.1 M KCl)
-
Standard solutions of heavy metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺)
-
Polishing materials (alumina slurry)
Step-by-Step Protocol:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Sonnicate the electrode in ethanol and then deionized water to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification:
-
Prepare a solution of PIDA in a suitable solvent (e.g., dimethylformamide).
-
Modify the GCE by drop-casting a small volume of the PIDA solution onto the electrode surface and allowing the solvent to evaporate. Alternatively, electrochemical polymerization or covalent attachment methods can be employed for a more robust modification.
-
-
Characterization:
-
Characterize the modified electrode surface using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm successful modification.
-
Experimental Workflow for Sensor Testing
The following workflow outlines the process for evaluating the performance of the fabricated sensor.
Caption: Workflow for evaluating sensor performance.
Comparative Performance Analysis
This section presents a comparative analysis of PIDA-based sensors and those employing commercial chelating agents, focusing on key performance metrics.
Binding Affinity and Stability Constants
The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The table below compares the stability constants of uramildiacetic acid, a close structural analog of PIDA, with EDTA for various metal ions.
| Metal Ion | Uramildiacetic Acid (log K) | EDTA (log K) |
| Ca²⁺ | 3.5 | 10.7 |
| Mg²⁺ | 2.9 | 8.7 |
| Cu²⁺ | - | 18.8 |
| Pb²⁺ | - | 18.0 |
| Cd²⁺ | - | 16.5 |
Data for uramildiacetic acid is sourced from Irving and da Silva (1963). Data for EDTA is widely available from various sources.
Analysis: The available data suggests that EDTA generally forms significantly more stable complexes with divalent metal ions compared to uramildiacetic acid. This high affinity is a key reason for EDTA's widespread use. However, the high stability across a broad range of metals can also lead to a lack of selectivity in complex sample matrices. While specific stability constants for PIDA are not readily available in the reviewed literature, the trend observed with its homolog suggests that it may offer a more moderate binding affinity, which could be advantageous for achieving selectivity.
Sensor Performance Metrics
The performance of a sensor is characterized by several key parameters, including the Limit of Detection (LOD), the linear dynamic range, and the response time. The following table provides a comparative overview of these metrics for electrochemical sensors based on chelating compounds and those specifically for copper detection using EDTA.
| Performance Metric | Chelating Compound-Based Sensor (General) | EDTA-Based Sensor for Cu²⁺ |
| Limit of Detection (LOD) | 0.87 nM (for Cu²⁺)[3] | 0.1 ng/mL (ELISA)[1] |
| Linear Range | 1 nM - 10 µM (for Cu²⁺)[3] | Not explicitly stated |
| Response Time | Typically in the range of seconds to minutes | Assay dependent |
Analysis: The data indicates that sensors incorporating chelating agents can achieve very low limits of detection, reaching the nanomolar range.[3] An EDTA-based immunosensor for copper also demonstrates high sensitivity.[1] The response time of electrochemical sensors is generally rapid. The performance of a PIDA-based sensor would be expected to be in a similar range, with the specific performance depending on the sensor design and the target analyte.
Selectivity
Selectivity is a crucial parameter that defines a sensor's ability to detect a specific analyte in the presence of other, potentially interfering, species.
PIDA: The structure of PIDA allows for the tuning of selectivity. By modifying the phenyl ring, the electronic environment of the IDA chelating group can be altered, leading to preferential binding for certain metal ions over others.
EDTA: EDTA is a powerful, non-selective chelating agent, meaning it binds strongly to a wide range of metal ions. While this is advantageous for applications like water hardness testing, it can be a significant drawback in sensing applications where the detection of a specific metal ion is required in a complex mixture.
References
A Comparative Guide to the Cross-Reactivity of N-Phenyliminodiacetic Acid with Diverse Metal Ions
This guide provides a comprehensive analysis of the cross-reactivity of N-Phenyliminodiacetic acid (PID) with a range of metal ions. Intended for researchers, scientists, and professionals in drug development, this document delves into the binding affinities and selectivity of PID, supported by experimental data and detailed methodologies. Our objective is to offer a foundational understanding of the coordination chemistry of PID to aid in its application across various scientific disciplines.
Introduction to this compound and its Significance
This compound (PID) is an organic chelating agent belonging to the aminopolycarboxylate family.[1] Its structure, featuring a phenyl group attached to an iminodiacetic acid moiety, allows it to form stable complexes with a variety of metal ions.[1] This chelating ability is central to its utility in analytical chemistry, coordination chemistry, and potentially in biological applications.[1] Understanding the selectivity and stability of these metal-PID complexes is crucial for developing applications such as metal ion separation, sensing, and the modulation of metal-dependent biological processes.
The interaction between a metal ion (Mⁿ⁺) and PID (L²⁻) can be described by stepwise formation constants (K), which quantify the stability of the resulting complexes.[2] For a diprotic ligand like PID, the formation of 1:1 (ML) and 1:2 (ML₂) complexes is typical.[3] The logarithm of these stability constants (log K) provides a convenient scale for comparing the binding affinities across different metal ions.
Comparative Analysis of Metal Ion Binding Stability
| Metal Ion | Ligand | log K₁ | log K₂ | Reference |
| Cu(II) | Iminodiacetic Acid | 10.55 | 6.25 | [4] |
| Ni(II) | Iminodiacetic Acid | 8.19 | 5.83 | [4] |
| Co(II) | Iminodiacetic Acid | 6.94 | 5.30 | [4] |
| Zn(II) | Iminodiacetic Acid | 7.03 | 5.0 | [4] |
| Mn(II) | Iminodiacetic Acid | 3.8 | - | [4] |
| Fe(II) | Iminodiacetic Acid | 5.85 | 4.6 | [4] |
| Cd(II) | Iminodiacetic Acid | 5.4 | 4.1 | [4] |
| Pb(II) | Iminodiacetic Acid | 6.8 | 4.4 | [4] |
Discussion of Trends:
The stability of the complexes with divalent transition metal ions generally follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4] This trend is a consequence of the decrease in ionic radii across the period and the ligand field stabilization energy, which is maximal for Cu(II). The compiled data for IDA is consistent with this series. It is expected that this compound would exhibit a similar trend, although the absolute stability constants may differ due to the electronic and steric effects of the phenyl group.
For alkaline earth metals , the stability of complexes is generally lower than for transition metals due to their larger ionic radii and lower charge density.[5] The stability trend within the group (Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺) is primarily governed by the decreasing charge density down the group.[6]
Lanthanide complexes with aminopolycarboxylate ligands also show a general trend of increasing stability with decreasing ionic radius (lanthanide contraction) across the series from La(III) to Lu(III).[7][8]
Experimental Methodologies for Determining Metal-Ligand Stability Constants
The determination of stability constants is crucial for quantifying the cross-reactivity of a ligand with different metal ions. Potentiometric titration is a widely used and accurate method for this purpose.[2]
Potentiometric Titration
Principle: This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.[9] The formation of a metal-ligand complex releases protons from the ligand, causing a shift in the titration curve compared to the titration of the ligand alone.[9] By analyzing these shifts, the concentrations of the different species at equilibrium can be calculated, which in turn allows for the determination of the stability constants.[9]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (this compound) of known concentration in a suitable solvent (e.g., a dioxane-water mixture for ligands with low water solubility).[3]
-
Prepare standard solutions of the metal salts (e.g., nitrates or perchlorates) of interest. The concentration should be accurately known.
-
Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HNO₃ or HClO₄) for initial acidification.
-
Prepare a solution of an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Perform three sets of titrations:
-
Acid titration: Titrate a solution containing the strong acid and the inert electrolyte with the standard base. This allows for the determination of the exact concentration of the base and the standard potential of the electrode.
-
Ligand titration: Titrate a solution containing the strong acid, the ligand, and the inert electrolyte with the standard base. This data is used to calculate the protonation constants of the ligand.
-
Metal-ligand titration: Titrate a solution containing the strong acid, the ligand, the metal salt, and the inert electrolyte with the standard base.
-
-
Record the volume of the titrant and the corresponding pH at regular intervals for each titration.
-
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The protonation constants of the ligand are determined from the ligand titration curve.
-
The metal-ligand stability constants (log K₁ and log K₂) are then calculated from the metal-ligand titration data using computational methods, such as the Bjerrum method or by using specialized software that fits the entire titration curve.[3][10]
-
Causality Behind Experimental Choices:
-
Inert Electrolyte: Maintaining a constant ionic strength is crucial because the activities of the ions, and thus the equilibrium constants, are dependent on the ionic strength of the solution.
-
Carbonate-Free Base: Carbonate ions in the base solution can interfere with the titration by reacting with the metal ions to form precipitates or by acting as a buffer.
-
Dioxane-Water Mixture: For ligands with limited aqueous solubility, a mixed solvent system is necessary to ensure all components remain in solution throughout the titration.[3]
Spectrophotometry
Principle: This method is applicable when the formation of a metal-ligand complex results in a change in the UV-Vis absorption spectrum.[7] By measuring the absorbance at a specific wavelength as a function of the metal or ligand concentration, the concentration of the complex at equilibrium can be determined, from which the stability constant can be calculated.
Visualizing Chelation and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the chelation process of this compound with a metal ion and the general workflow of a potentiometric titration experiment.
Caption: Chelation of a metal ion by this compound to form a 1:1 complex.
Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.
Conclusion
The cross-reactivity of this compound with different metal ions is a critical aspect that governs its potential applications. The stability of the resulting complexes is dictated by the intrinsic properties of the metal ions, following predictable trends such as the Irving-Williams series for transition metals. The quantitative determination of these stabilities through robust experimental techniques like potentiometric titration provides the necessary data for researchers to harness the chelating properties of PID in a controlled and selective manner. This guide serves as a foundational resource, offering both the comparative data and the methodological insights required for advanced research and development involving this compound.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. Potentiometric study of complexes of N-phenyl-2-furohydroxamic acid with some bivalent metal ions | Semantic Scholar [semanticscholar.org]
- 7. scirp.org [scirp.org]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Cationic Lanthanide Complexes of N,N'-Bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetic Acid (H(2)bped) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iau.ir [journals.iau.ir]
literature review of the applications of N-Phenyliminodiacetic acid versus other aminopolycarboxylic acids
In the vast landscape of chelating agents, aminopolycarboxylic acids (APCAs) stand out for their profound impact across analytical chemistry, environmental remediation, and pharmaceutical development. While workhorses like EDTA, DTPA, and NTA are familiar to every researcher, a deeper dive into the family reveals compounds with unique properties tailored for specific applications. This guide provides a comprehensive literature review of N-Phenyliminodiacetic acid (N-PIDA), comparing its structural and functional characteristics against its more conventional counterparts. We will explore the physicochemical principles that govern their applications, supported by experimental data and protocols, to empower researchers in making informed decisions for their work.
Structural and Physicochemical Foundations of Chelation
Aminopolycarboxylic acids are organic compounds featuring one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups.[1] Upon deprotonation, these carboxylate and amine groups become potent electron donors, capable of forming multiple coordination bonds with a single metal ion. This action creates stable, ring-like structures known as chelates, effectively sequestering the metal ion and altering its chemical reactivity, solubility, and bioavailability.[2][3]
The primary difference between N-PIDA and other APCAs lies in the substitution on the central nitrogen atom. While NTA is a tertiary amine with three acetate arms, N-PIDA is structurally an iminodiacetic acid derivative with a phenyl group attached to the nitrogen. This seemingly small alteration introduces significant electronic and steric changes that influence its chelating behavior.
Below are the structures of N-PIDA and the other APCAs discussed in this guide.
Caption: Chemical structures of the discussed aminopolycarboxylic acids.
The efficacy of a chelating agent is primarily governed by two key thermodynamic parameters: its acid dissociation constants (pKa) and the stability constants (Log K) of the complexes it forms with metal ions.
-
Acid Dissociation Constants (pKa): These values indicate the pH at which the carboxylic acid groups and amino groups deprotonate. Chelation is most effective when these groups are deprotonated (in their conjugate base form), making them available to donate electrons. A lower pKa for the carboxyl groups means they deprotonate at a more acidic pH.
-
Stability Constant (Log K): This value quantifies the strength of the bond between the chelating agent and a specific metal ion. A higher Log K value signifies a more stable complex and a stronger chelating effect.[4] This constant is crucial for predicting whether a chelator can effectively bind a target metal in the presence of competing ions.[1]
The table below summarizes the pKa values and the stability constants (Log K) for 1:1 complexes with several common divalent and trivalent metal ions.
| Chelating Agent | pKa Values | Log K (Cu²⁺) | Log K (Zn²⁺) | Log K (Ni²⁺) | Log K (Fe³⁺) |
| N-PIDA | pK₁=2.40, pK₂=4.98[5] | Data not available | Data not available | Data not available | Data not available |
| NTA | pK₁=1.8, pK₂=2.5, pK₃=9.7 | 13.0[2] | 10.7[2] | 11.5[2] | 15.9 |
| EDTA | pK₁=2.0, pK₂=2.7, pK₃=6.2, pK₄=10.3[6] | 18.8[2][7] | 16.5[2][7] | 18.6[2] | 25.1[8] |
| DTPA | pK₁=1.8, pK₂=2.6, pK₃=4.3, pK₄=8.6, pK₅=10.5[9] | 21.1 | 18.5 | 20.2 | 28.6 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted literature values for aqueous solutions at approximately 25°C and an ionic strength of 0.1 M.
A significant gap in the current literature is the lack of readily available stability constants for this compound with many common metal ions. This limits a direct quantitative comparison of its chelation strength. However, the presence of the electron-withdrawing phenyl group is expected to decrease the basicity of the nitrogen atom compared to NTA, which would generally lead to lower stability constants. Conversely, the phenyl group could offer unique steric and electronic interactions, potentially leading to selectivity for certain metal ions, a subject ripe for further research.
A Comparative Review of Applications
The choice of an APCA is dictated by the specific requirements of the application, such as the target metal ion, the pH of the system, the presence of competing ions, and environmental or biological compatibility.
Analytical Chemistry
In analytical chemistry, APCAs are indispensable reagents for complexometric titrations and as masking agents.[2]
-
EDTA is the quintessential titrant for determining the concentration of metal ions in solution due to the formation of strong 1:1 complexes with most metals.[1][5] Its hexadentate nature ensures a sharp and clear endpoint in titrations.
-
NTA is also used in complexometric titrations and serves as a chelating agent in various analytical methods, including chromatography.[10]
-
DTPA , with its even higher denticity, forms exceptionally stable complexes and is used for the analysis of lanthanides and actinides.[11]
-
N-PIDA , while not commonly used as a titrant, its derivatives have been explored in analytical applications. The phenyl group can be functionalized to create more complex ligands for specific analytical purposes, such as in ion-selective electrodes or as part of chromogenic reagents for spectrophotometric analysis.
Environmental and Industrial Applications
APCAs play a critical role in controlling metal ions in industrial processes and remediating contaminated environments.
-
EDTA is widely used in the paper and pulp industry, in detergents to soften water by sequestering Ca²⁺ and Mg²⁺ ions, and for cleaning scale from boilers.[12] However, its poor biodegradability raises environmental concerns, as it can persist and mobilize toxic heavy metals in soil and water.[12]
-
DTPA is often preferred in agriculture to create stable micronutrient fertilizers (e.g., iron DTPA) because it maintains its chelating ability over a broader pH range than EDTA.[13] It is also used in the paper industry to prevent hydrogen peroxide decomposition.[11]
-
NTA was once used as a replacement for phosphates in detergents but has seen reduced use due to concerns about its potential carcinogenicity.[14] It is, however, more biodegradable than EDTA.
-
N-PIDA and its derivatives have potential applications in solvent extraction processes for metal separation. The hydrophobicity imparted by the phenyl group can enhance the transfer of metal complexes from an aqueous phase to an organic solvent, a key step in hydrometallurgical processes for metal recovery and purification.[15]
Biomedical and Pharmaceutical Fields
The ability to bind metal ions is crucial in medicine, from treating metal poisoning to developing diagnostic agents.
-
EDTA is famously used in chelation therapy to treat heavy metal poisoning, particularly from lead.[16]
-
DTPA is the agent of choice for treating internal contamination with radioactive elements like plutonium, americium, and curium. Its high stability constant with these metals ensures their effective removal from the body.[4] Gadolinium-DTPA (Gd-DTPA) is also a widely used contrast agent in Magnetic Resonance Imaging (MRI).[4]
-
N-PIDA , while not used directly in therapeutics, its core structure (iminodiacetic acid) is a building block for more complex chelators designed for medical applications. The phenyl group can be modified to attach targeting moieties or to tune the pharmacokinetic properties of a potential drug. Research into N-substituted iminodiacetic acids continues to be an active area for developing new radiopharmaceuticals and therapeutic chelators.
Experimental Protocol: A Case Study in Complexometric Titration
To illustrate the practical application of these principles, we provide a generalized protocol for the direct determination of Zinc (Zn²⁺) concentration using a complexometric titration with EDTA. This method highlights the critical experimental considerations that ensure accuracy and reliability.
Objective: To determine the concentration of an unknown Zinc sulfate (ZnSO₄) solution.
Principle:
A solution of Zn²⁺ is titrated with a standardized solution of EDTA. The reaction is carried out in a buffered solution at approximately pH 10, where the EDTA is fully deprotonated and forms a very stable complex with Zn²⁺. A metallochromic indicator, which changes color when it is displaced from the metal ion by EDTA, is used to signal the endpoint of the titration.
Materials and Reagents:
-
Standardized 0.01 M EDTA solution
-
Unknown ZnSO₄ solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Deionized water
-
Burette, pipette, conical flasks, magnetic stirrer
Methodology:
-
Preparation of the Analyte:
-
Pipette 25.00 mL of the unknown ZnSO₄ solution into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Rationale: Dilution ensures sufficient volume for the titration and prevents precipitation of metal hydroxides before buffering.
-
-
Buffering the Solution:
-
Add 2 mL of the Ammonia-Ammonium Chloride buffer solution to the flask.
-
Check the pH with a pH meter to ensure it is approximately 10.
-
Rationale: Maintaining a constant, high pH is critical. At this pH, the stability of the Zn-EDTA complex is maximal, and the EBT indicator provides a sharp color change.
-
-
Adding the Indicator:
-
Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color, indicating the formation of the Zn-EBT complex.
-
Rationale: EBT forms a less stable complex with Zn²⁺ than EDTA does. The wine-red color confirms the presence of free (or loosely bound) Zn²⁺ ions available for titration.
-
-
Titration:
-
Fill the burette with the standardized 0.01 M EDTA solution and record the initial volume.
-
Titrate the Zn²⁺ solution with the EDTA solution under constant stirring. Add the titrant dropwise as you approach the endpoint.
-
The endpoint is reached when the solution color changes sharply from wine-red to a distinct sky blue. This signifies that all Zn²⁺ has been complexed by EDTA, releasing the free EBT indicator into the solution.
-
Record the final volume of EDTA used.
-
-
Replication and Calculation:
-
Repeat the titration at least two more times to ensure precision.
-
Calculate the molarity of the Zn²⁺ solution using the formula: M₁V₁ = M₂V₂ Where M₁ and V₁ are the molarity and volume of the EDTA solution, and M₂ and V₂ are the molarity and volume of the Zn²⁺ solution.
-
Caption: Workflow for the complexometric titration of Zn²⁺ with EDTA.
Conclusion and Future Outlook
The family of aminopolycarboxylic acids offers a versatile toolkit for controlling metal ion activity. While EDTA, DTPA, and NTA are well-established and highly effective, their properties are not universally optimal. EDTA's environmental persistence and NTA's toxicological profile are notable drawbacks.
This compound represents a structural motif with underexplored potential. The introduction of the phenyl group offers a route to fine-tune the electronic properties, hydrophobicity, and steric hindrance of the chelating site. This opens avenues for designing ligands with enhanced selectivity for specific metals, a critical goal in analytical chemistry and targeted drug delivery. However, the significant lack of published thermodynamic data, particularly stability constants, for N-PIDA is a major barrier to its broader application. Future research must focus on the fundamental characterization of its metal complexes to unlock its potential. A systematic study determining the stability constants of N-PIDA with a range of divalent and trivalent metal ions would be an invaluable contribution to coordination chemistry and would allow for a true, data-driven comparison against the established APCAs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. inl.elsevierpure.com [inl.elsevierpure.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
evaluating the cost-effectiveness of N-Phenyliminodiacetic acid in industrial applications
An In-Depth Guide to Evaluating the Cost-Effectiveness of N-Phenyliminodiacetic Acid in Industrial Applications
In the landscape of industrial chemistry, the control of metal ions is a ubiquitous and critical challenge. From preventing scale formation in boilers to ensuring the stability of bleaching agents in pulp and paper production, the efficacy of chelating agents is paramount to process efficiency and product quality. For decades, aminopolycarboxylates (APCs) like Ethylenediaminetetraacetic acid (EDTA) have been the workhorses of the industry due to their high performance and cost-effectiveness.[1] However, mounting environmental pressure regarding the poor biodegradability of traditional chelants has catalyzed a search for greener, more sustainable alternatives.[2][3]
This guide introduces this compound (N-PIDA), a chelating agent with potential applications in various industrial sectors.[4] Our objective is to provide a comprehensive framework for researchers, scientists, and process engineers to rigorously evaluate the cost-effectiveness of N-PIDA. We will move beyond a simple price-per-kilogram comparison, focusing instead on a performance-driven analysis. This guide provides the necessary experimental protocols and decision-making models to determine if N-PIDA is a viable alternative to established chelants like EDTA and modern biodegradable options such as L-glutamic acid N,N-diacetic acid (GLDA) for your specific application.
The Competitive Landscape: Positioning N-PIDA
To evaluate N-PIDA, we must first understand the benchmarks it will be measured against. The selection of a chelating agent is a balancing act between performance, price, and environmental impact.
-
The Incumbent Workhorse: EDTA (Ethylenediaminetetraacetic acid) : Known for its strong metal-binding capabilities and thermal stability, EDTA is versatile and economically attractive.[1] Its primary drawback is its persistence in the environment, leading to regulatory scrutiny and restrictions in some regions.[2]
-
The Green Alternatives: GLDA, MGDA, EDDS : Compounds like GLDA (L-glutamic acid N,N-diacetic acid), MGDA (Methylglycinediacetic acid), and EDDS (Ethylenediaminedisuccinic acid) have emerged as leading biodegradable substitutes.[3][5] They offer a significantly improved environmental profile, with GLDA being derived from natural, sustainable sources.[1] Their performance and cost can vary, making application-specific testing essential.
-
The Challenger: N-PIDA (this compound) : N-PIDA is an aminopolycarboxylate-type chelating agent.[4] Its core structure suggests an affinity for metal ions, but comprehensive public data on its performance in key industrial applications, its biodegradability, and its bulk production cost are scarce. Therefore, a robust internal evaluation is not just recommended, but necessary.
A Framework for Empirical Evaluation
A meaningful comparison requires quantifiable data. We propose a three-pronged experimental approach to generate the necessary data points for a comprehensive cost-effectiveness analysis. This workflow ensures that the performance, environmental impact, and economic feasibility are all considered.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
